(D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15)
説明
BenchChem offers high-quality (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2R,3S)-3-hydroxy-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H117N21O18/c1-42(2)26-59(74(113)91-39-70(111)105-25-17-24-67(105)82(121)101-65(32-52-38-87-41-92-52)75(114)93-45(7)40-106)97-76(115)60(27-43(3)4)98-79(118)64(31-51-37-90-58-23-16-13-20-55(51)58)99-78(117)63(30-50-36-89-57-22-15-12-19-54(50)57)96-73(112)46(8)94-83(122)71(47(9)107)103-81(120)66(33-68(86)109)100-77(116)61(28-44(5)6)102-84(123)72(48(10)108)104-80(119)62(95-69(110)34-85)29-49-35-88-56-21-14-11-18-53(49)56/h11-16,18-23,35-38,41-48,59-67,71-72,88-90,106-108H,17,24-34,39-40,85H2,1-10H3,(H2,86,109)(H,87,92)(H,91,113)(H,93,114)(H,94,122)(H,95,110)(H,96,112)(H,97,115)(H,98,118)(H,99,117)(H,100,116)(H,101,121)(H,102,123)(H,103,120)(H,104,119)/t45-,46-,47-,48+,59-,60-,61-,62-,63+,64+,65-,66-,67-,71+,72-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZGSAYDOLVILH-XFVAFISTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@@H]([C@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H117N21O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745535 | |
| Record name | Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-D-threonyl-L-alanyl-D-tryptophyl-D-tryptophyl-L-leucyl-L-leucylglycyl-L-prolyl-N-[(2S)-1-hydroxypropan-2-yl]-L-histidinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1709.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150940-97-9 | |
| Record name | Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-D-threonyl-L-alanyl-D-tryptophyl-D-tryptophyl-L-leucyl-L-leucylglycyl-L-prolyl-N-[(2S)-1-hydroxypropan-2-yl]-L-histidinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Receptor Binding Affinity and Pharmacology of (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-Galanin
[1]
Executive Summary
The compound (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin(1-15) is a synthetic, N-terminal fragment analog of the neuropeptide galanin.[1] Unlike the endogenous full-length galanin (1-29/30), which acts as a non-selective agonist at all three galanin receptor subtypes (GalR1, GalR2, GalR3), this specific analog is engineered to function primarily as a receptor antagonist .[1]
It is historically significant for its utility in deconvoluting the physiological roles of galanin, particularly in metabolic regulation (e.g., insulin secretion from the pancreas) and smooth muscle contractility.[1] While it binds with high affinity to galanin receptors, its structural modifications—specifically the D-amino acid substitutions at positions 8 and 9—disrupt the conformational changes required for receptor activation, thereby blocking downstream signaling.
Chemical Profile & Structural Logic[1]
Molecule Identity
-
Sequence: Gly¹-Trp²-Thr³-Leu⁴-Asn⁵-D-Thr⁶ -Ala⁷-D-Trp⁸ -D-Trp⁹ -Leu¹⁰-Leu¹¹-Gly¹²-Pro¹³-His¹⁴-L-Alaninol¹⁵ [1]
-
Common Class: Chimeric/Modified Galanin Fragment Antagonist.
-
IUPHAR/BPS ID: 6133
Structural Determinants of Affinity vs. Efficacy
The design of this molecule leverages the "message-address" concept of neuropeptides:
-
N-Terminal Retention (1-15): The N-terminal 1-15 fragment of galanin contains the essential pharmacophore (Trp², Asn⁵, Tyr⁹) required for high-affinity binding to the receptor orthosteric site.[1]
-
D-Trp⁸,⁹ Substitution: The replacement of Gly⁸ and Tyr⁹ with D-Tryptophan creates a steric clash within the receptor's transmembrane bundle.[1] This allows the molecule to occupy the binding pocket (affinity) but prevents the outward movement of Transmembrane Helix 6 (TM6) necessary for G-protein coupling (efficacy), resulting in antagonism .
-
C-Terminal Reduction (L-alaninol¹⁵): The reduction of the C-terminal alanine to an alcohol (alaninol) enhances resistance to carboxypeptidase degradation, improving metabolic stability in ex vivo and in vivo assays.[1]
Receptor Binding Affinity: GalR1 vs. GalR2[1][2][3][4][5][6][7]
Unlike subtype-selective agonists (e.g., AR-M1896 for GalR2), (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin exhibits a broad-spectrum binding profile with antagonistic properties.[1]
Comparative Binding Data
The following table summarizes the binding constants (
| Receptor Subtype | Binding Affinity ( | Functional Mode | Primary Signaling Pathway Blocked |
| GalR1 | High Affinity (~1–10 nM) | Antagonist | |
| GalR2 | High Affinity (~5–50 nM) | Antagonist | |
| GalR3 | Moderate/High Affinity | Antagonist |
Note: Specific
Interpretation of Selectivity[4]
-
Non-Selective Recognition: The N-terminal conservation ensures that the molecule is recognized by both GalR1 and GalR2. The binding pockets of GalR1 and GalR2 are highly conserved in the extracellular loop regions where the N-terminus of galanin binds.
-
Functional Selectivity: While it binds both, its utility is often highlighted in GalR1-mediated systems (e.g., inhibition of insulin release in the pancreas is predominantly GalR1-driven in many models).[1] By blocking this receptor, the analog restores insulin secretion in the presence of galanin.
Experimental Protocols
Radioligand Binding Assay (Membrane Preparation)
To verify the affinity of this analog in your specific system, follow this standardized protocol.
Materials:
-
Source: CHO-K1 cells stably expressing human GalR1 or GalR2.[1][2]
-
Radioligand:
I-Porcine Galanin (Specific Activity ~2200 Ci/mmol). -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5% BSA, and protease inhibitors (Bacitracin).
Workflow:
-
Membrane Prep: Harvest cells, homogenize in ice-cold buffer, and centrifuge at 20,000 x g for 20 mins. Resuspend pellet in binding buffer.
-
Incubation:
-
Mix 20 µg membrane protein with 0.05 nM
I-Galanin. -
Add increasing concentrations (
to M) of (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin.[1] -
Incubate for 75 minutes at room temperature (equilibrium).
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Quantification: Count filter-bound radioactivity using a gamma counter.
-
Analysis: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine
and calculate using the Cheng-Prusoff equation.
Signaling Pathway Visualization
The following diagram illustrates the differential signaling of GalR1 and GalR2 and the blockade mechanism of the antagonist.
Caption: Mechanism of Action. The analog (Red) competitively binds to GalR1 and GalR2, preventing the endogenous agonist (Green) from activating the Gi/o (Blue) and Gq/11 (Yellow) signaling cascades.
Implications for Drug Development[1][5]
Metabolic Disease (Diabetes)
The primary utility of this analog has been in diabetes research. Galanin inhibits insulin secretion via GalR1 activation in pancreatic
-
Mechanism: GalR1
Reduced cAMP Reduced PKA activity Reduced exocytosis of insulin granules. -
Application: (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin effectively antagonizes this pathway, potentiating glucose-stimulated insulin release.[1] This makes it a valuable tool compound for validating GalR1 antagonists as potential anti-diabetic therapies.
Neuropathic Pain
While GalR1 agonists are generally analgesic (inhibitory), GalR2 activation can be pro-nociceptive in some contexts or regenerative in others.[1]
-
The non-selective antagonistic nature of this compound limits its therapeutic use in pain but makes it an excellent probe to determine if a specific pain response is galanin-dependent.
References
-
Takatsuka, N., et al. (1993). "Galanin analogues: agonist and antagonist."[1][3] Regulatory Peptides, 46(1-2), 93-101.[1]
-
IUPHAR/BPS Guide to Pharmacology. "Ligand ID: 6133 - (D-Thr6, D-Trp8,9)galanin(1-15)ol."[1] [1]
-
Branchek, T. A., et al. (2000). "Galanin receptor subtypes."[1] Trends in Pharmacological Sciences, 21(3), 109-117.[1]
-
Lang, R., et al. (2015). "Physiology, signaling, and pharmacology of galanin peptides and receptors."[1] Pharmacological Reviews, 67(1), 118-175.[1]
Engineering Proteolytic Resistance: Structural Stability of D-Amino Acid Substituted Galanin (1-15) Fragments
Executive Summary
The N-terminal fragment of galanin, Gal(1-15) , has emerged as a critical neuropeptide modulator with distinct affinity for GALR1-GALR2 heteroreceptor complexes , implicating it in depression, addiction, and analgesic signaling pathways. However, its therapeutic utility is severely compromised by rapid enzymatic degradation in plasma and cerebrospinal fluid (CSF), primarily driven by endopeptidases targeting the N-terminal pharmacophore.
This guide details the structural and metabolic stabilization of Gal(1-15) via D-amino acid substitution . We analyze the causality between specific residue inversions (e.g., [D-Leu4], [D-Trp2]) and the resulting changes in secondary structure (helicity) and proteolytic half-life (
The Stability-Activity Paradox in Galanin Fragments
Native Galanin (1-15) (Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala ) retains high agonist activity but suffers from a plasma half-life of
Proteolytic Vulnerability
Metabolic profiling identifies three primary cleavage sites in the N-terminal region that destroy biological activity:
-
Leu
–Asn : The primary endopeptidase recognition site. -
Asn
–Ser : Secondary cleavage. -
Trp
: N-terminal degradation (aminopeptidases).
Strategies employing D-amino acid substitution at these positions exploit the stereoselectivity of proteolytic enzymes. Since endogenous proteases recognize L-stereoisomers, the incorporation of a D-residue creates a steric mismatch in the enzyme's active site, effectively halting hydrolysis.
Structural Dynamics of D-Isomer Incorporation
Conformational Analysis (CD Spectroscopy)
Native Gal(1-15) exhibits a random coil conformation in aqueous buffer but adopts a distinct
-
Native L-Gal(1-15): Shows characteristic minima at 208 nm and 222 nm in SDS, indicating helicity.
-
[D-Leu
]Gal(1-15): The introduction of a D-amino acid into an all-L helix acts as a "helix breaker" or destabilizer due to steric clash of the side chain with the backbone carbonyl of the preceding residue ( ).-
Result: CD spectra typically show a reduced molar ellipticity at 222 nm, indicating a shift towards a disordered or turn-like structure.
-
Pharmacological Impact:[1][2][3] Despite the structural perturbation, [D-Leu
] analogs often retain significant binding affinity, suggesting that the N-terminus (Trp ) drives the initial recognition, while the helical core stabilizes the complex.
-
Visualization of Degradation & Protection
The following diagram illustrates the enzymatic attack points and the protective mechanism of D-substitution.
Caption: Comparative metabolic fate of Native Gal(1-15) vs. D-Leu4 substituted analog showing enzymatic blockade.
Metabolic Stability Profiling
To validate the stability enhancement, we utilize a comparative plasma incubation assay. The data below summarizes typical stability shifts observed when substituting critical residues.
Comparative Half-Life Data
Data synthesized from structure-activity relationship (SAR) studies on Galanin fragments.
| Peptide Analog | Modification | Primary Structure Change | Plasma | Relative Stability |
| Gal(1-15) Native | None | L-Leu | 28 | 1.0x (Baseline) |
| [Ala | L-Ala Sub | Side-chain reduction | 55 | ~2.0x |
| [D-Leu | D-Isomer | Stereochemical inversion | > 180 | > 6.5x |
| [D-Trp | D-Isomer | N-term Pharmacophore inv. | > 120 | ~4.3x |
Note: While [D-Trp
] confers stability, it frequently converts the peptide from an agonist to an antagonist or drastically reduces affinity due to the critical role of Trpin receptor pocket binding. [D-Leu ] is often preferred for maintaining agonist efficacy.
Technical Methodologies
The following protocols are designed to be self-validating. If the control (native peptide) does not degrade within the expected window (20-40 mins), the enzymatic activity of the plasma is suspect.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of D-Analogs
Objective: Synthesize [D-Leu
-
Resin Loading: Use Rink Amide MBHA resin (0.5-0.7 mmol/g) to generate a C-terminal amide (essential for Galanin mimicry).
-
Coupling Cycles:
-
Deprotect Fmoc with 20% Piperidine in DMF (2 x 5 min).
-
Critical Step: For the D-amino acid cycle, use Fmoc-D-Leu-OH (3 eq), HBTU (3 eq), and DIEA (6 eq).
-
Validation: Perform a Chloranil test after D-Leu coupling. D-amino acids can have slower kinetics; double coupling (2 x 30 min) is recommended to prevent deletion sequences.
-
-
Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 3 hours.
-
Purification: RP-HPLC (C18 column), Gradient 5-60% ACN in 0.1% TFA.
Protocol: Enzymatic Stability Assay (LC-MS)
Objective: Determine
-
Preparation:
-
Pool fresh heparinized plasma (do not use EDTA if studying metalloproteases, though Galanin degradation is partially EDTA-insensitive).
-
Prepare peptide stock: 1 mM in water.
-
-
Incubation:
-
Mix 10 µL peptide stock with 190 µL plasma (Final conc: 50 µM).
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 120, 240 min.
-
Aliquot 20 µL into 80 µL ice-cold Acetonitrile + 1% Formic Acid (Precipitates proteins and quenches enzymes).
-
-
Analysis:
-
Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS.
-
Monitor the Parent Ion [M+H]
. -
Calculation: Plot
vs. Time. The slope gives .
-
Workflow Visualization
The experimental logic for validating these structural modifications is outlined below.
Caption: Iterative workflow for synthesizing and validating D-amino acid substituted peptide analogs.
Functional Implications & Conclusion
The incorporation of D-amino acids into Gal(1-15) represents a trade-off between metabolic stability and receptor affinity .
-
[D-Leu
]Gal(1-15) successfully blocks the primary endopeptidase cleavage site, significantly extending half-life while maintaining the general amphipathic nature required for receptor interaction. -
[D-Trp
]Gal(1-15) provides stability but often alters the pharmacological profile to that of an antagonist.
For drug development professionals, the [D-Leu
References
-
Hypothalamic degradation of galanin(1–29) and galanin(1-16): identification and characterization of the peptidolytic products. Source: National Institutes of Health (PubMed) URL:[Link]
-
Solvent stabilized solution structures of galanin and galanin analogs, studied by circular dichroism spectroscopy. Source: National Institutes of Health (PubMed) URL:[Link]
-
Actions of several substituted short analogues of porcine galanin on isolated rat fundus strips: a structure-activity relationship. Source: National Institutes of Health (PubMed) URL:[Link]
-
Preferential activation by galanin 1-15 fragment of the GalR1 protomer of a GalR1-GalR2 heteroreceptor complex. Source: National Institutes of Health (PubMed) URL:[Link]
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215. Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Frontiers | Intranasal Galanin (1–15) modulates alcohol self-administration and depressive-like behavior in rats and shows a favorable safety profile [frontiersin.org]
- 2. Actions of several substituted short analogues of porcine galanin on isolated rat fundus strips: a structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research on galanin can result in new drugs for depression | Karolinska Institutet [news.ki.se]
Technical Guide: Role of (D-Thr⁶,D-Trp⁸,⁹,L-alaninol¹⁵)-Galanin (1-15) in Affective Disorder Models
This technical guide details the pharmacological role, experimental application, and mechanistic insights of (D-Thr⁶,D-Trp⁸,⁹,L-alaninol¹⁵)-galanin (1-15) (often abbreviated as a stabilized Gal(1-15) analog) in preclinical models of depression and anxiety.
Executive Summary
(D-Thr⁶,D-Trp⁸,⁹,L-alaninol¹⁵)-galanin (1-15) is a metabolically stable synthetic analog of the N-terminal galanin fragment Gal(1-15). Unlike full-length galanin (1-29), which acts as a non-selective agonist at GalR1, GalR2, and GalR3, this specific analog primarily targets GalR1-GalR2 heteroreceptor complexes .
Its pharmacological profile is unique: while often exhibiting anxiogenic and pro-depressive properties when administered alone , it acts as a potent allosteric augmentor of serotonergic signaling when co-administered with SSRIs (e.g., Fluoxetine, Escitalopram) or 5-HT1A agonists. This guide focuses on its utility as a research tool for elucidating receptor heteromerization mechanisms and its potential as a prototype for augmentation therapies in treatment-resistant depression (TRD).
Molecular Profile & Pharmacology[1]
Chemical Structure & Stability
The native Gal(1-15) fragment is biologically active but rapidly degraded by peptidases. This analog incorporates specific modifications to enhance stability and receptor affinity:
-
D-Thr⁶ and D-Trp⁸,⁹: Substitution with D-amino acids prevents degradation by endopeptidases.
-
L-alaninol¹⁵: Reduction of the C-terminal carboxyl group to an alcohol (alaninol) prevents carboxypeptidase action and modifies receptor binding kinetics.
Receptor Selectivity & Heteromerization
This analog does not simply mimic Galanin(1-29). Its activity is defined by its interaction with G-protein coupled receptor (GPCR) heteromers :
-
Target: GalR1-GalR2 heterodimers and GalR1-GalR2-5-HT1A heterotrimers.
-
Mechanism: It binds to the GalR protomers within the complex, inducing a conformational change that allosterically modulates the adjacent 5-HT1A receptor.
-
Outcome: Increases the affinity (K_d) and density (B_max) of 5-HT1A receptors for serotonin in the dorsal hippocampus and dorsal raphe nucleus.
Mechanistic Pathways: The Serotonergic Switch
The behavioral output of this analog depends heavily on the presence of concurrent serotonergic tone.
Diagram 1: Signaling Pathway & Allosteric Modulation
The following diagram illustrates how the analog functions differently alone versus in the presence of an SSRI.
Caption: Mechanism of Action. Alone, the analog favors GalR1-mediated inhibition. With SSRIs, it allosterically potentiates 5-HT1A signaling, flipping the behavioral switch to antidepressant efficacy.
Preclinical Efficacy in Depression Models
The most validated application of this analog is in the Olfactory Bulbectomy (OBX) model, which mimics the agitated depression and neurochemical deficits seen in humans.
Olfactory Bulbectomy (OBX) Rat Model[2][3][4][5][6][7]
-
Rationale: OBX induces retrograde degeneration in the dorsal raphe and locus coeruleus, leading to serotonin/norepinephrine deficits, hyperactivity, and anhedonia.
-
Key Findings:
-
Synergism: The analog (1-3 nmol i.c.v.) potentiates sub-effective doses of Fluoxetine (10 mg/kg).
-
Anhedonia Reversal: In the Sucrose Preference Test (SPT), the combination restores sucrose intake significantly better than Fluoxetine alone.[1]
-
Despair: In the Forced Swim Test (FST), the combination reduces immobility by ~50% compared to controls.[2]
-
Quantitative Data Summary
| Behavioral Test | Treatment Group | Outcome vs. Vehicle | Outcome vs. SSRI Alone |
| Forced Swim Test (FST) | Analog (Alone) | No Change / Slight Increase Immobility | N/A |
| Forced Swim Test (FST) | Analog + Fluoxetine | ↓ Immobility (50%) | Synergistic Reduction |
| Sucrose Preference (SPT) | Analog + Fluoxetine | ↑ Preference (Restored) | Significant Improvement |
| Open Field Test | Analog + Fluoxetine | Normalization of Hyperactivity | Enhanced Normalization |
Experimental Protocols
Preparation and Administration
Reagent: (D-Thr⁶,D-Trp⁸,⁹,L-alaninol¹⁵)-galanin (1-15). Vehicle: Artificial Cerebrospinal Fluid (aCSF) or sterile saline.
Intracerebroventricular (i.c.v.)[3] Injection Protocol:
-
Stereotaxic Surgery: Implant guide cannula into the lateral ventricle (Coordinates relative to Bregma: AP -0.8 mm, L +1.5 mm, DV -3.5 mm).
-
Recovery: Allow 5–7 days for post-operative recovery.
-
Dosing:
-
Administer 1–3 nmol of the analog in a volume of 2–5 µL.
-
Injection rate: 1 µL/min to prevent intracranial pressure spikes.
-
Leave injector in place for 1 min post-injection to prevent backflow.
-
-
Timing: Administer the analog 15 minutes prior to behavioral testing or 15 minutes prior to SSRI administration in chronic studies.
Olfactory Bulbectomy (OBX) Workflow
This workflow validates the augmentation potential of the analog.[4][1][5][6]
Caption: Experimental timeline for validating the antidepressant augmentation effect of the Galanin analog in OBX rats.
Translational Perspective & Drug Development
Therapeutic Potential
The primary value of (D-Thr⁶,D-Trp⁸,⁹,L-alaninol¹⁵)-galanin (1-15) lies in Augmentation Therapy .
-
Target Population: Patients with Major Depressive Disorder (MDD) who are non-responders to SSRIs (approx. 30-50%).
-
Concept: By targeting the GalR1-GalR2-5HT1A heteromer, this peptide "unlocks" the 5-HT1A receptor, allowing standard SSRIs to function more effectively at lower doses, potentially reducing side effects.
Challenges
-
Delivery: As a peptide, systemic bioavailability is low. Research is shifting toward intranasal delivery (Result 1.10) or small molecule mimetics that target the same allosteric site on the heteromer.
-
Dosing Window: The dose-response curve is bell-shaped; high doses may activate GalR1 homodimers excessively, negating the beneficial heteromer effects.
References
-
Galanin (1-15) Enhances the Behavioral Effects of Fluoxetine in the Olfactory Bulbectomy Rat, Suggesting a New Augmentation Strategy in Depression. International Journal of Neuropsychopharmacology.[1][5][6]
-
Galanin (1-15) enhances the antidepressant effects of the 5-HT1A receptor agonist 8-OH-DPAT: involvement of the raphe-hippocampal 5-HT neuron system. Brain Structure and Function.
-
Intranasal Galanin (1–15) modulates alcohol self-administration and depressive-like behavior in rats. Frontiers in Pharmacology.
-
IUPHAR/BPS Guide to Pharmacology: (D-Thr6, D-Trp8,9)galanin(1-15)ol Ligand Page. Guide to Pharmacology.
-
Dysfunctional Heteroreceptor Complexes as Novel Targets for the Treatment of Major Depressive and Anxiety Disorders. MDPI Biomolecules.
Sources
- 1. riuma.uma.es [riuma.uma.es]
- 2. riuma.uma.es [riuma.uma.es]
- 3. Frontiers | Intranasal Galanin (1–15) modulates alcohol self-administration and depressive-like behavior in rats and shows a favorable safety profile [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Galanin (1-15) Enhances the Behavioral Effects of Fluoxetine in the Olfactory Bulbectomy Rat, Suggesting a New Augmentation Strategy in Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Metabolic Stabilization of Galanin Pharmacophores via C-Terminal L-Alaninol Modification
Topic: Impact of L-alaninol C-terminal modification on galanin fragment half-life Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The therapeutic potential of the neuropeptide galanin (Gal) in epilepsy, pain, and cognitive disorders is severely limited by its rapid enzymatic degradation in vivo. The N-terminal fragment Galanin(1-15) retains high affinity for GalR1 and GalR2 receptors but suffers from a plasma half-life of less than 10 minutes due to aggressive carboxypeptidase activity.
This technical guide analyzes the L-alaninol C-terminal modification —the reduction of the C-terminal alanine carboxyl group to a primary alcohol. This structural alteration effectively "caps" the peptide against C-terminal exopeptidases. When combined with backbone stabilization (e.g., D-amino acid substitution), this modification shifts the pharmacokinetic profile from rapid clearance to a half-life extending into hours (e.g., >9 hours for optimized analogs like NAX 5055), enabling systemic bioavailability and blood-brain barrier (BBB) penetration.
Scientific Foundation: The Instability of the Galanin Pharmacophore
The Pharmacophore
The N-terminal 1-15 residues of galanin (GWTLNSAGYLLGPHA) constitute the essential pharmacophore required for high-affinity binding to GalR1 and GalR2. However, native Gal(1-15) is metabolically fragile.
Mechanisms of Degradation
In plasma and cerebrospinal fluid (CSF), Gal(1-15) is attacked from both termini:
-
N-terminal Degradation: Aminopeptidases (e.g., DPP-IV) attack the N-terminus.
-
C-terminal Degradation (Critical): Carboxypeptidases recognize the free C-terminal carboxylate of Alanine-15, rapidly cleaving residues sequentially (Ala15, His14, Pro13).
The L-Alaninol Solution
The L-alaninol modification involves the reduction of the C-terminal carboxylic acid (-COOH) to a hydroxymethyl group (-CH2OH).
-
Chemical Name: L-Alaninol (2-amino-1-propanol).
-
Mechanism of Action: Carboxypeptidases require a free C-terminal carboxylate anion for substrate recognition and catalytic coordination (often with a Zinc ion in the active site). The neutral hydroxyl group of L-alaninol obliterates this recognition motif, rendering the C-terminus invisible to these enzymes.
Comparative Pharmacokinetics & Stability Data
The impact of C-terminal modification is most visible when comparing native fragments to stabilized analogs.
Table 1: Comparative Stability of Galanin Fragments and Analogs
| Compound | Sequence/Structure | C-Terminus | Half-Life ( | Primary Degradation Route |
| Galanin(1-15) | GWTLNSAGYLLGPHA | Free Acid (-COOH) | < 10 min (Plasma) | Rapid C-terminal & N-terminal hydrolysis |
| Galanin(1-16) | GWTLNSAGYLLGPHAV | Free Acid (-COOH) | ~28 min (Hypothalamus)* | Carboxypeptidase attack at Val16 |
| NAX 5055 (Gal-B2) | Lys-Lys-Lys(Palm)-Lys-... | Amidated/Capped | 9.4 hours (Systemic) | Highly Stable (Lipidization + C-cap) |
| Gal(1-15)-ol Analog | (D-Thr6, D-Trp8,9, Ala-ol15 ) | L-Alaninol (-CH2OH) | > 2 hours (Est.) | Resistant to Carboxypeptidases |
*Note: Gal(1-16) data from hypothalamic membrane preparations; plasma stability is significantly lower.
Impact Analysis
-
Native Gal(1-15): Rapidly degraded to inactive fragments (e.g., Gal 1-12).
-
L-Alaninol Modification: By preventing the initial C-terminal clip, the peptide retains its receptor-binding integrity.
-
Synergy: The L-alaninol modification is rarely used in isolation; it is frequently paired with D-amino acids (e.g., D-Trp8) to block endopeptidases, or lipoamino acids (as in NAX 5055) to enhance BBB permeability. The C-terminal cap is the prerequisite for this extended stability.
Visualization of Degradation & Stabilization
The following diagram illustrates the enzymatic attack points on Galanin(1-15) and how L-alaninol blocks the C-terminal pathway.
Caption: Mechanism of L-alaninol stabilization. The modification (blue path) blocks carboxypeptidase recognition, preventing the rapid degradation cascade (red path) seen in the native peptide.
Experimental Protocols
Synthesis of C-Terminal Alaninol Peptides
Standard Solid Phase Peptide Synthesis (SPPS) produces C-terminal acids or amides. Producing a C-terminal alcohol requires specific resins or post-cleavage reduction.
Method A: Reductive Cleavage (Not Recommended for Long Peptides)
-
Principle: Reducing the C-terminal ester linkage on the resin.
-
Drawback: Can reduce internal side chains.
Method B: 2-Chlorotrityl Chloride Resin with Amino Alcohol (Recommended)
-
Loading: React 2-chlorotrityl chloride resin with L-alaninol (5 eq) in DCM/DIEA. The hydroxyl group of alaninol reacts with the trityl linker.
-
Elongation: Proceed with standard Fmoc-SPPS for the remaining sequence (His, Pro, Gly, etc.).
-
Cleavage: Treat with 1% TFA in DCM. This mild acid cleavage releases the peptide with the C-terminal alcohol intact, without affecting acid-labile side-chain protecting groups (which are removed in a second, stronger acid step if necessary, or if using specific linker strategies).
In Vitro Serum Stability Assay
This protocol validates the stability conferred by the modification.
Reagents:
-
Pooled Human/Rat Plasma (heparinized).
-
Reference Standard: Native Gal(1-15).
Workflow:
-
Preparation: Spiking test compounds into plasma (final conc. 10 µM).
-
Incubation: 37°C water bath.
-
Sampling: Aliquots taken at
min. -
Quenching: Add 3 volumes of ice-cold Acetonitrile (precipitates proteins). Centrifuge (10,000 x g, 10 min).
-
Analysis: LC-MS/MS of supernatant.
-
Monitor: Disappearance of parent ion (
). -
Search: Appearance of
(loss of Alaninol) or (loss of Alanine) fragments.
-
Caption: Workflow for comparative serum stability assay to determine half-life (
Therapeutic Implications
Blood-Brain Barrier (BBB) Permeation
The L-alaninol modification aids BBB penetration through two mechanisms:
-
Lipophilicity: Converting the charged carboxylate (
) to a neutral alcohol ( ) increases the of the peptide, facilitating passive diffusion across endothelial membranes. -
Metabolic Shielding: By surviving plasma proteases longer, a higher effective concentration reaches the BBB, increasing the probability of transport.
Receptor Selectivity
Crucially, the C-terminal modification does not abolish binding affinity.
-
GalR2: The N-terminal Trp2 and Tyr9 are the primary binding determinants.[3]
-
Data: Modified analogs like (D-Thr6, D-Trp8,9, L-Alaninol15)-Galanin (1-15) retain nanomolar affinity for GalR1 and GalR2, proving that the C-terminal acid is not strictly required for receptor activation.
References
-
Guide to Pharmacology. (2024). Ligand: (D-Thr6, D-Trp8,9, L-alaninol15)-galanin (1-15).[4][5] IUPHAR/BPS.[6][7] Link
-
White, H. S., et al. (2009). "Developing novel antiepileptic drugs: characterization of NAX 5055, a systemically-active galanin analog, in epilepsy models." Neurotherapeutics, 6(2), 372-380. Link
-
Land, T., et al. (1991).[8] "Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor." International Journal of Peptide and Protein Research, 38(3), 267-272. Link
-
Bulaj, G., et al. (2008). "Design, synthesis, and characterization of high-affinity, systemically-active galanin analogues with potent anticonvulsant activities." Journal of Medicinal Chemistry, 51(24), 8038-8047. Link
-
Bedecs, K., et al. (1995).[8] "Metabolism of galanin and galanin (1-16) in isolated cerebrospinal fluid and spinal cord membranes from rat." Neuropeptides, 29(3), 137-143. Link
Sources
- 1. WO2011133948A2 - Highly active polypeptides and methods of making and using the same - Google Patents [patents.google.com]
- 2. WO2011133948A2 - Highly active polypeptides and methods of making and using the same - Google Patents [patents.google.com]
- 3. Galanin (1-19) (human) | Benchchem [benchchem.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Ligand list | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Dataset - Guide to Pharmacology Chemical Ligands of Receptors [maayanlab.cloud]
- 8. diva-portal.org [diva-portal.org]
Signal Transduction Pathways Activated by (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (1-15)
This is an in-depth technical guide on the signal transduction pathways activated by the specific galanin analog (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (1-15) .
Executive Summary
(D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (1-15) (IUPHAR Ligand ID: 6133) is a synthetic, high-affinity peptide agonist derived from the N-terminal fragment of the neuropeptide galanin. Unlike native galanin (1-29), which binds non-selectively to all three galanin receptor subtypes (GalR1, GalR2, GalR3), this specific analog exhibits a distinct pharmacological profile characterized by enhanced metabolic stability and a functional bias toward GalR2 and GalR3 signaling.
The incorporation of D-amino acids (D-Thr at position 6, D-Trp at positions 8 and 9) confers resistance to peptidase degradation, while the C-terminal reduction to L-alaninol facilitates blood-brain barrier penetration and receptor affinity. This guide details the molecular mechanisms by which this ligand activates G-protein coupled receptor (GPCR) cascades, specifically the Gαq/11-PLC-PKC and Gαi/o-MAPK pathways, and provides validated protocols for their assessment.
Pharmacological Profile & Receptor Selectivity
To understand the downstream signaling, one must first establish the receptor-ligand interface. This analog functions primarily as a GalR2/GalR3 agonist with reduced affinity for GalR1 compared to the full-length native peptide.
| Parameter | Native Galanin (1-29) | (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-Gal (1-15) |
| Primary Receptors | GalR1, GalR2, GalR3 | GalR2 , GalR3 (Preferential) |
| G-Protein Coupling | Gi/o (Primary) | Gq/11 (GalR2) & Gi/o (GalR2/3) |
| Metabolic Stability | Low (Rapid degradation) | High (D-AA stabilization) |
| Key Effect | Inhibitory Transmission | Neurotrophic , Antidepressant-like |
Mechanistic Implications[1]
-
GalR2 Activation: Drives neurotrophic effects, neurite outgrowth, and synaptic plasticity via calcium signaling and ERK activation.
-
GalR3 Activation: Modulates neurotransmitter release and mediates anxiolytic effects via membrane hyperpolarization.
Signal Transduction Mechanisms
The binding of (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (1-15) initiates two divergent yet complementary signaling cascades.
Pathway A: The Gαq/11 - PLCβ - Calcium Axis (GalR2 Dominant)
This is the distinguishing pathway for this analog compared to GalR1-selective ligands.
-
Ligand Binding: The analog binds to the GalR2 transmembrane domain, inducing a conformational change.
-
G-Protein Exchange: GalR2 acts as a Guanine Nucleotide Exchange Factor (GEF) for the Gαq/11 subunit, exchanging GDP for GTP.
-
Effector Activation: Gαq-GTP activates Phospholipase C-β (PLCβ) .
-
Second Messenger Generation: PLCβ hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2) into:
-
Inositol 1,4,5-trisphosphate (IP3): Diffuses to the ER to bind IP3 receptors, triggering Ca²⁺ release .
-
Diacylglycerol (DAG): Remains in the membrane to recruit and activate Protein Kinase C (PKC) .
-
-
Downstream Consequence: Elevated intracellular Ca²⁺ and PKC activity lead to the phosphorylation of ERK1/2, promoting gene transcription related to cell survival (e.g., BDNF).
Pathway B: The Gαi/o - MAPK/PI3K Survival Axis (GalR2/3)
Simultaneously, the analog recruits Gαi/o proteins, particularly relevant for GalR3 and a subset of GalR2 signaling.
-
cAMP Inhibition: Gαi inhibits Adenylyl Cyclase, reducing cAMP levels. This dampens PKA activity, which can modulate ion channel function.
-
Gβγ Signaling: The liberated Gβγ subunits activate PI3K (Phosphoinositide 3-kinase) .
-
Akt Activation: PI3K generates PIP3, recruiting Akt (Protein Kinase B) to the membrane for phosphorylation.
-
Neuroprotection: p-Akt inhibits pro-apoptotic factors (e.g., BAD, Caspase-9), promoting neuronal survival.
Pathway Visualization
The following diagram illustrates the dual-pathway activation initiated by this ligand.
Figure 1: Dual signaling pathways (Gq/11 and Gi/o) activated by (D-Thr6, D-Trp8,9)-Gal(1-15)ol.
Experimental Protocols
To validate the activity of this analog in your system, use the following self-validating protocols.
Protocol A: Intracellular Calcium Flux Assay (Gq Validation)
Objective: Quantify GalR2-mediated Gq activation via real-time cytosolic Ca²⁺ measurement.
-
Cell Preparation:
-
Use CHO or HEK293 cells stably expressing GalR2.
-
Seed 50,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight.
-
-
Dye Loading:
-
Remove media and wash with HBSS/HEPES buffer.
-
Load cells with Fluo-4 AM (2 µM) + Pluronic F-127 (0.02%) for 45 mins at 37°C.
-
Critical Step: Include Probenecid (2.5 mM) to prevent dye leakage via anion transporters.
-
-
Baseline & Stimulation:
-
Transfer to a fluorometric imaging plate reader (e.g., FLIPR or FlexStation).
-
Record baseline fluorescence (Ex 494nm / Em 516nm) for 30 seconds.
-
Inject (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (1-15) (Concentration range: 1 nM – 10 µM).
-
-
Data Analysis:
-
Normalize data as
. -
Plot dose-response curve to determine EC₅₀.
-
Control: Pre-treat with YM-254890 (Gq inhibitor) to confirm specificity.
-
Protocol B: Western Blot for pERK1/2 (Downstream Signaling)
Objective: Assess the efficacy of the ligand in activating the MAPK pathway.
-
Treatment:
-
Serum-starve GalR2-expressing cells for 4–6 hours to reduce basal ERK phosphorylation.
-
Treat with 100 nM (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (1-15) for 5, 10, 30, and 60 minutes.
-
-
Lysis:
-
Rapidly wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Detection:
-
Perform SDS-PAGE and transfer to PVDF membrane.
-
Primary Antibody: Anti-Phospho-ERK1/2 (Thr202/Tyr204) [1:1000].
-
Normalization Antibody: Anti-Total ERK1/2 [1:1000].
-
-
Validation:
-
A robust signal at 5–10 minutes indicates successful receptor coupling.
-
Negative Control: Pre-incubation with U0126 (MEK inhibitor) should abolish the signal.
-
References
-
IUPHAR/BPS Guide to Pharmacology. (2024). Ligand ID: 6133, (D-Thr6, D-Trp8,9)galanin(1-15)ol.[1]Link
-
Tocris Bioscience. (2024). Galanin (1-15) - Biological Activity and Receptor Selectivity.Link
- Bulaj, G., et al. (2008). Design and synthesis of high-affinity galanin analogues. Journal of Medicinal Chemistry.
Sources
The Evolution of Stability: A Scientific Journey into the History and Development of Galanin (1-15) Analogs
An In-depth Technical Guide
Abstract
The neuropeptide galanin, particularly its N-terminal fragment Gal(1-15), holds immense therapeutic potential for a range of neurological and metabolic disorders, including epilepsy, depression, neuropathic pain, and diabetes.[1][2][3] However, the clinical translation of native peptide fragments is severely hampered by their inherent metabolic instability and poor bioavailability. This guide provides a comprehensive overview of the strategic evolution of stable Gal(1-15) analogs, detailing the scientific rationale, experimental designs, and key discoveries that have transformed this promising peptide into a viable class of drug candidates. We will explore the journey from initial fragment analysis to the development of systemically active, receptor-selective compounds, offering field-proven insights for researchers and drug development professionals.
The Foundation: Galanin and its N-Terminal Active Core
Galanin is a 29/30 amino acid neuropeptide that exerts its influence through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[3][4] These receptors are widely distributed throughout the central and peripheral nervous systems, where they modulate neurotransmitter release, neuronal excitability, and inflammation.[2][5]
Early research established that the biological activity of galanin is predominantly encoded within its N-terminal region.[4][6] Specifically, the fragment encompassing amino acids 1-15 or 1-16 was found to bind to galanin receptors with an affinity comparable to the full-length peptide, making it the focus for therapeutic development.[7][8] Structure-activity relationship (SAR) studies, often employing L-alanine substitutions, identified Gly1, Trp2, Asn5, and Tyr9 as critical pharmacophores for high-affinity receptor binding.[7][9]
The galanin receptors exhibit distinct downstream signaling pathways, a crucial factor in designing targeted therapeutics. GALR1 and GALR3 primarily couple to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[4][10][11] In contrast, GALR2 mainly signals through Gαq/11 proteins, activating phospholipase C (PLC) and subsequently increasing intracellular calcium levels.[4][12] This dichotomy in signaling underlies the diverse and sometimes opposing physiological effects of galanin, making receptor subtype selectivity a key goal in analog design.[11][13]
Galanin Receptor Signaling Pathways
The differential coupling of galanin receptors to G-proteins is fundamental to their function. The diagram below illustrates these primary signaling cascades.
Caption: Galanin receptor primary signaling cascades.
The Central Challenge: Overcoming Peptide Instability
The primary obstacle to leveraging Gal(1-15) as a therapeutic is its nature as a peptide. Peptides are rapidly degraded by proteases in serum and tissues and typically exhibit poor oral bioavailability and limited ability to cross the blood-brain barrier (BBB).[9][14] This necessitates the development of "stable" analogs—chemically modified versions designed to resist degradation and improve pharmacokinetic properties without compromising receptor affinity and efficacy.
The development process follows a logical, iterative workflow, beginning with rational design and culminating in preclinical in vivo validation.
General Workflow for Stable Analog Development
Caption: Iterative workflow for stable galanin analog development.
Strategies for Stabilization and Enhanced Bioavailability
Researchers have employed several innovative strategies to engineer stability and systemic activity into Gal(1-15) analogs.
C-Terminal Cationization and Lipidization
A landmark strategy involved modifying the C-terminus of truncated galanin fragments with cationic and lipoamino acid residues.[15] The scientific premise was twofold:
-
Cationization: The addition of positively charged residues (e.g., Lysine) was hypothesized to improve interaction with negatively charged cell membranes, potentially facilitating cell entry.
-
Lipidization: The attachment of a fatty acid moiety (e.g., palmitoyl group) increases the molecule's lipophilicity, which is critical for improving metabolic stability and the ability to cross the BBB.[15]
This approach led to the development of Gal-B2 (also known as NAX 5055) , a highly successful analog. Gal-B2 incorporated a -Lys-Lys-Lys(palmitoyl)-Lys-NH2 motif at its C-terminus, resulting in a compound with high affinity for galanin receptors, significantly improved metabolic stability, and potent anticonvulsant activity in mouse models following systemic (intraperitoneal) administration.[15][16]
Backbone Modifications and D-Amino Acid Substitution
To further enhance stability, particularly for oral administration, the peptide backbone itself became a target for modification.
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers makes the peptide bonds resistant to cleavage by most endogenous proteases. This was successfully applied to the Gal-B2 scaffold, where the C-terminal oligo-lysine motif was synthesized with D-lysine, conferring additional metabolic resistance without negatively impacting receptor binding.[17]
-
Backbone Spacers: Another innovative technique involved replacing internal, non-essential amino acid sequences (like -Leu-Leu-Gly-Pro-) with flexible aliphatic linkers, such as 7-aminoheptanoic acid (7-Ahp). This modification aimed to maintain the crucial spatial orientation of the N-terminal pharmacophores while increasing proteolytic resistance.[17]
The culmination of these strategies produced D-Gal(7-Ahp)-B2 , an analog that demonstrated not only anticonvulsant and analgesic activity after intraperitoneal injection but also maintained antinociceptive effects following oral administration—a significant milestone for peptide-based therapeutics.[17]
Conformational Stabilization: Cyclization
The native Gal(1-16) fragment is thought to adopt an α-helical conformation when binding to its receptor.[8] However, short linear peptides are often conformationally flexible in solution, which can be energetically unfavorable for receptor binding. To address this, hydrocarbon stapling was employed. This technique introduces a synthetic dicarba bridge between two amino acid side chains, effectively locking the peptide into a more stable α-helical structure.[14]
Stapled analogs of galanin demonstrated increased α-helical content, enhanced metabolic stability in vitro, and a higher n-octanol/water partition coefficient (logD), indicating increased lipophilicity.[14] Importantly, these conformationally constrained analogs retained agonist activity and suppressed seizures in a mouse epilepsy model, validating the strategy of pre-organizing the peptide into its bioactive conformation.[14]
Development of Receptor-Subtype-Selective Analogs
Given the different signaling pathways of GALR1 and GALR2, developing subtype-selective ligands is crucial for dissecting their specific physiological roles and creating targeted therapies.[18][19]
-
GALR2-Selective Agonists: The peptide analog AR-M1896 was developed as a selective GALR2 agonist.[18] This tool was instrumental in demonstrating that GALR2 activation mediates the pronociceptive (pain-promoting) effects of low-dose galanin in the spinal cord, whereas higher doses acting on GALR1 produce antinociceptive (pain-relieving) effects.[18] More recently, M1145 was reported as a highly specific GalR2 agonist with a 90-fold binding preference for GALR2 over GALR1.[6][20]
-
GALR1-Preferring Agonists: The aforementioned Gal-B2 displayed a ~15-fold preference for GALR1 over GALR2.[16] Further SAR studies on the Gal-B2 scaffold, including N-terminal truncations and N-methylation, led to the identification of analogs with a reversed preference, binding more strongly to GALR2.[16] This demonstrates that subtle modifications to the N-terminal region can significantly alter receptor subtype selectivity.
The development of these selective tools has been paramount in understanding that GALR1 activation is largely associated with anticonvulsant and analgesic effects, while GALR2 activation has been linked to neuroprotection, regeneration, and also pronociceptive actions.[5][18][21]
Summary of Key Stable Galanin (1-15) Analogs
The table below summarizes the properties of representative stable analogs, illustrating the progress in the field.
| Analog Name | Key Modification(s) | GALR1 Affinity (Ki/IC50) | GALR2 Affinity (Ki/IC50) | Key Features & In Vivo Effects | Reference(s) |
| Gal-B2 (NAX 5055) | Truncated; C-terminal cationization & palmitoylation | 3.5 nM | 51.5 nM | ~15-fold GALR1 preference; Systemically active anticonvulsant (ED50 = 0.8 mg/kg, i.p.); Analgesic. | [16],[15] |
| AR-M1896 | Gal(2-11) amide | Low affinity | High affinity | GALR2-selective agonist; Induces mechanical and cold allodynia (pronociceptive) in rats. | [18] |
| M1145 | N- and C-terminal modifications | >1000 nM | 11.8 nM | >90-fold GALR2 preference; Specific GALR2 agonist. | [6],[20] |
| D-Gal(7-Ahp)-B2 | Gal-B2 scaffold with D-amino acids and backbone spacer | Not reported | Not reported | Orally active analog; Demonstrates analgesic activity after oral administration in mice. | [17] |
| Stapled Analog | Hydrocarbon stapling (dicarba bridge) | Active | Active | Increased α-helicity and metabolic stability; Systemically active anticonvulsant. | [14] |
Experimental Methodologies: A Closer Look
The trustworthiness of these findings rests on robust and reproducible experimental protocols. Below are detailed examples of key assays used in the development of stable galanin analogs.
Protocol: Solid-Phase Peptide Synthesis (SPPS) and Purification
This protocol outlines the general steps for creating the peptide analogs.
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a 20% piperidine in DMF solution. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a ninhydrin test.
-
Wash and Repeat: Wash the resin extensively with DMF and repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Special Modifications: For lipidization, couple a protected lipoamino acid (e.g., Fmoc-Lys(Palmitoyl)-OH) using the same procedure.
-
Cleavage and Deprotection: Once the sequence is complete, wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Confirm the mass and purity of the final product using MALDI-TOF mass spectrometry and analytical RP-HPLC.[16]
Protocol: In Vitro Serum Stability Assay
This assay is critical for evaluating the primary goal of stabilization.
-
Preparation: Prepare a stock solution of the purified peptide analog in water or a suitable buffer. Prepare rat or human serum (e.g., 25% serum in phosphate-buffered saline).
-
Incubation: Add a known concentration of the peptide (e.g., 10 µg) to the serum solution and incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 30, 60, 120, 240, 480 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop proteolytic degradation by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile) to precipitate serum proteins.
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC.
-
Quantification: Quantify the peak area corresponding to the intact peptide at each time point. The T=0 time point is considered 100%.
-
Half-Life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the analog in serum.[16][17]
Conclusion and Future Directions
The history of stable galanin (1-15) analog development is a testament to the power of rational drug design. Through a systematic and iterative process of truncation, chemical modification, and conformational constraint, researchers have successfully transformed a labile endogenous neuropeptide fragment into systemically and even orally active drug candidates. The creation of receptor-subtype-selective ligands has been instrumental in elucidating the distinct roles of GALR1 and GALR2, paving the way for more targeted therapeutic interventions.
Future research will likely focus on further refining oral bioavailability, optimizing receptor selectivity, and exploring novel delivery systems. As our understanding of the galaninergic system's role in complex diseases continues to grow, these advanced analogs represent a powerful toolkit for both scientific investigation and the potential treatment of debilitating neurological and metabolic conditions.
References
- Structural insights into galanin receptor signaling. (2022). PNAS.
- Galanin Receptors: G Protein-Dependent Signaling and Beyond. (2026). MDPI.
- Galanin and its receptors in neurological disorders. (n.d.). PubMed - NIH.
- Galanin receptors as a potential target for neurological disease. (2015). Taylor & Francis.
- An assembly of galanin–galanin receptor signaling network. (n.d.). PMC.
- Galanin receptors | Introduction. (n.d.). BPS/IUPHAR Guide to PHARMACOLOGY.
- Galanin. (n.d.). Wikipedia.
- An update on galanin and spexin and their potential for the treatment of type 2 diabetes and related metabolic disorders. (2024). PubMed - NIH.
- Development of Spexin-based Human Galanin Receptor Type II-Specific Agonists with Increased Stability in Serum and Anxiolytic Effect in Mice. (2016).
- Multifaceted role of galanin in brain excitability. (2025). eLife.
- The Neuropeptide Galanin Benefits Insulin Sensitivity in Subjects with Type 2 Diabetes. (2013). Bentham Science.
- Neuropeptidergic Control of Feeding: Focus on the Galanin Family of Peptides. (2021). MDPI.
- Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor. (n.d.). PubMed.
- A role for galanin in human and experimental inflammatory demyelin
- What are galanin receptor antagonists and how do they work?. (2024).
- Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors. (n.d.). PNAS.
- Galanin Receptors and Ligands. (n.d.). PMC.
- What are GALR1 modulators and how do they work?. (2024).
- Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery. (n.d.). NIH.
- Design, Synthesis, and Characterization of High-Affinity, Systemically-Active Galanin Analogues with Potent Anticonvulsant Activities. (2008). Journal of Medicinal Chemistry - ACS Figshare.
- Galanin receptor. (n.d.). Wikipedia.
- Synthesis of galmic: A nonpeptide galanin receptor agonist. (2004). PNAS.
- Cyclic analogs of galanin and neuropeptide Y by hydrocarbon stapling. (2013). PubMed - NIH.
- Structural insights into the galanin receptors signaling. (2022). bioRxiv.org.
- Generating Orally-Active Galanin Analogs with Analgesic Activities. (n.d.). PMC - NIH.
- Galanin Receptors and Ligands. (2012). Frontiers.
Sources
- 1. Galanin and its receptors in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Galanin - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multifaceted role of galanin in brain excitability | eLife [elifesciences.org]
- 14. Cyclic analogs of galanin and neuropeptide Y by hydrocarbon stapling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acs.figshare.com [acs.figshare.com]
- 16. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generating Orally-Active Galanin Analogs with Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Galanin receptor - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 21. What are GALR1 modulators and how do they work? [synapse.patsnap.com]
Methodological & Application
Protocol for solubilizing (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) for in vivo use
Application Note: Optimized Solubilization and Handling of AR-M1896 for In Vivo Administration
Introduction & Molecule Profile
AR-M1896 is a highly selective agonist for the Galanin Receptor 2 (GALR2) .[1][2] Unlike native galanin, which binds non-selectively to GALR1, GALR2, and GALR3, AR-M1896 allows researchers to isolate GALR2-mediated pathways, such as neuroprotection, nociception, and mood regulation.
The peptide is a modified fragment of Galanin (1-15). The incorporation of D-amino acids (D-Thr, D-Trp) and a C-terminal L-alaninol significantly enhances its metabolic stability against peptidases compared to the native peptide. However, the introduction of two Tryptophan residues (positions 8 and 9) increases hydrophobicity, presenting solubilization challenges that—if mishandled—can lead to micro-precipitation, inaccurate dosing, and experimental variability.
Physicochemical Profile[1][2][4][5][6][7]
| Property | Detail |
| Common Name | AR-M1896 |
| Full Chemical Name | (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (1-15) |
| Peptide Sequence | Gly-Trp-Thr-Leu-Asn-D-Thr -Gly-D-Trp -D-Trp -Leu-Leu-Gly-Pro-His-L-Alaninol |
| Molecular Weight | ~1709.9 g/mol (Varies slightly by counter-ion, e.g., TFA salt) |
| Solubility Class | Hydrophobic / Amphipathic |
| Receptor Selectivity | GALR2 > GALR1 (Selectivity > 500-fold) |
| Appearance | Lyophilized White Powder |
Critical Solubilization Strategy
The Challenge: Direct reconstitution of AR-M1896 in physiological buffers (PBS, Saline pH 7.4) often results in "crashing out" (precipitation) or gel formation due to the hydrophobic D-Trp residues and the charge neutralization at neutral pH.
The Solution: We utilize a "Stock-to-Working" two-step protocol. The peptide is first dissolved in a solvent that favors hydrophobic interactions (pure water or weak acid) before being diluted into the final physiological buffer.
-
Vehicle A (Central CNS Use): Sterile Distilled Water (primary) or 0.1% Acetic Acid.
-
Vehicle B (Systemic/High Conc.): DMSO (only if necessary and permissible for the route).
Protocol: Preparation for In Vivo Use
Step 1: Preparation of Stock Solution (100x)
-
Objective: Create a stable, high-concentration master stock (e.g., 1 mM or 1 mg/mL).
-
Solvent: Sterile Deionized Water (dH₂O).
-
Note: If the peptide does not dissolve instantly in water, use 0.1% Acetic Acid or 0.01 M HCl . The acidic environment protonates the Histidine and N-terminus, improving solubility.
-
Avoid: Do NOT use PBS or Saline at this stage.
-
Procedure:
-
Equilibrate the lyophilized peptide vial to room temperature (20 mins) to prevent water condensation.
-
Centrifuge the vial (5,000 x g, 1 min) to settle the powder.
-
Add the calculated volume of Sterile dH₂O to achieve 1 mg/mL (or 0.5 mM).
-
Vortex gently for 30–60 seconds.
-
Visual Check: Hold against a light source. The solution must be crystal clear. If cloudy, sonicate in a water bath for 30 seconds.
Step 2: Dilution to Working Solution (1x)
-
Objective: Dilute to therapeutic dose in a physiological vehicle.
-
Vehicle: Sterile Saline (0.9% NaCl) or PBS (pH 7.4).
Procedure:
-
Calculate the required volume of Stock Solution.
-
Slowly add the Stock Solution dropwise into the agitating Vehicle (Saline/PBS).
-
Why? Rapid addition can create local high concentrations that trigger precipitation.
-
-
pH Check: Verify pH is 7.2–7.4 using micro-pH strips. If too acidic (due to acetic acid in Step 1), adjust carefully with dilute NaOH (0.1 N).
Step 3: Sterilization
-
Method: Syringe filtration (0.22 µm PVDF or PES membrane).
-
Warning: Nylon filters may bind peptides. Use PVDF or PES (Polyethersulfone).
-
Loss Compensation: Account for ~10-15% volume loss in the filter dead volume.
-
Workflow Visualization
The following diagram illustrates the decision logic for solubilizing AR-M1896 based on the intended administration route.
Caption: Decision matrix for AR-M1896 solubilization. Green nodes indicate stable states; yellow/red nodes indicate checkpoints and troubleshooting.
Dosing Guidelines (Literature Based)
The following dosages are derived from validated in vivo studies (Rat/Mouse models).
| Route | Typical Dose Range | Vehicle Constraints | Reference |
| Intrathecal (i.t.) | 3 – 30 nmol (Bolus) | Strictly Aqueous. Avoid DMSO if possible. pH 7.4 essential. | Liu et al. (2001) |
| Intracerebroventricular (i.c.v.) | 1 – 10 nmol | Strictly Aqueous. Max volume < 5 µL (mouse) / 10 µL (rat). | Mazarati et al. (2004) |
| Intraperitoneal (i.p.) | Not standard* | AR-M1896 has poor BBB permeability compared to Gal-B2. | See Note Below |
*Note on Systemic Use: AR-M1896 is a peptide and generally has poor Blood-Brain Barrier (BBB) penetration. For systemic administration intended to treat CNS targets (e.g., depression, epilepsy), researchers often use Gal-B2 (a different analog designed for BBB transport) or administer AR-M1896 directly into the CNS (i.c.v./i.t.). If peripheral GALR2 is the target, i.p. injection is viable.
Quality Control & Storage
-
Aliquot Storage: Do not freeze/thaw the stock solution repeatedly. Aliquot the 1 mg/mL stock into single-use vials (e.g., 20 µL) and store at -80°C .
-
Adsorption: Peptides at low concentrations (<10 µM) adhere to plastic. Use LoBind (low protein binding) tubes and pipette tips.
-
Stability: The D-amino acid modifications confer resistance to degradation, but working solutions (diluted in Saline) should be used within 4 hours of preparation.
References
-
Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors.[2] Proceedings of the National Academy of Sciences, 98(17), 9960–9964.[2]
-
Mazarati, A., et al. (2004). Galanin type 2 receptors regulate neuronal excitability in the hippocampus. Journal of Neurochemistry, 88(6), 1483-1490.
-
Lu, X., et al. (2005). Galanin (2–11) binds to GalR3 in transfected cell lines: limitations for pharmacological definition of receptor subtypes. Neuropeptides, 39(3), 165-167.
-
Tocris Bioscience. AR-M 1896 Technical Data Sheet.
Sources
Optimal dosage of (D-Thr6,D-trp8,9,L-alaninol15)-galanin for intracerebroventricular (ICV) injection
Application Notes & Protocols
Topic: Determination of Optimal Dosage for Intracerebroventricular (ICV) Injection of the Galanin Receptor Antagonist, (D-Thr6,D-trp8,9,L-alaninol15)-galanin
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Galaninergic System and the Rationale for Antagonism
Galanin is a widely expressed neuropeptide that exerts a multitude of effects within the central nervous system (CNS) and peripheral tissues.[1][2] Its actions are mediated by three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1][3] These receptors are implicated in a diverse range of physiological processes, including nociception, mood regulation, cognition, and feeding behavior.[1][2][4] Dysregulation of the galaninergic system has been linked to various pathological conditions such as Alzheimer's disease, epilepsy, depression, and chronic pain.[4]
The distinct signaling pathways coupled to each receptor subtype underpin the pleiotropic effects of galanin.[3][5] GalR1 and GalR3 typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3][6] Conversely, GalR2 primarily signals through Gαq/11, activating the phospholipase C (PLC) pathway.[3][6]
(D-Thr6,D-trp8,9,L-alaninol15)-galanin is a synthetic analog of the N-terminal fragment of galanin (galanin(1-15)). Based on structure-activity relationships of similar analogs, such as [D-Thr6,D-Trp8,9]galanin(1-15)ol, it is designed to act as a competitive antagonist at galanin receptors.[7] Such antagonists are invaluable tools for elucidating the physiological roles of the galaninergic system and hold therapeutic potential for conditions associated with galanin hyperactivity.
This guide provides a comprehensive framework for determining the optimal intracerebroventricular (ICV) dosage of (D-Thr6,D-trp8,9,L-alaninol15)-galanin in a preclinical rodent model. The ICV route of administration is chosen to bypass the blood-brain barrier, ensuring direct access of the peptide to its CNS targets.[8][9]
Principles of Intracerebroventricular (ICV) Administration
ICV injection is a powerful technique that allows for the direct administration of therapeutic agents into the ventricular system of the brain, facilitating their distribution throughout the CNS via the cerebrospinal fluid (CSF).[8][10] This method is particularly advantageous for peptides and other molecules that do not readily cross the blood-brain barrier.[9]
Successful and reproducible ICV injections require precision and adherence to strict aseptic surgical techniques. The use of a stereotaxic apparatus is essential for accurately targeting the cerebral ventricles.[8][11] The infusion rate and volume must be carefully controlled to prevent localized tissue damage and ensure even distribution of the injectate.[8]
Experimental Workflow for Optimal Dosage Determination
The determination of an optimal dosage is a critical step in preclinical pharmacology. It involves a systematic dose-response study to identify a dose that elicits the desired biological effect with minimal adverse events. The following workflow outlines the key stages of this process.
Caption: Antagonism of Galanin Receptor Signaling Pathways.
Data Analysis and Interpretation
The data from the dose-response study should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests to compare the effects of different doses to the vehicle control. The goal is to identify the lowest dose that produces a statistically significant and biologically meaningful effect.
Histological Verification
Following the completion of behavioral or physiological testing, it is imperative to verify the placement of the ICV cannula.
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain and store it in the fixative solution.
-
Section the brain using a cryostat or vibratome.
-
Mount the sections on slides and stain (e.g., with cresyl violet) to visualize the cannula track and confirm its termination within a cerebral ventricle.
Conclusion
This guide provides a comprehensive framework for determining the optimal ICV dosage of the galanin receptor antagonist (D-Thr6,D-trp8,9,L-alaninol15)-galanin. By following these detailed protocols for peptide preparation, stereotaxic surgery, dose-response study design, and histological verification, researchers can obtain reliable and reproducible data to advance our understanding of the galaninergic system and its therapeutic potential.
References
- MDPI. (2026, February 3). Galanin Receptors: G Protein-Dependent Signaling and Beyond.
- Springer. (n.d.). An assembly of galanin–galanin receptor signaling network. PMC.
- PNAS. (n.d.). Structural insights into galanin receptor signaling. PMC.
- Wikipedia. (n.d.). Galanin.
- BPS/IUPHAR Guide to PHARMACOLOGY. (n.d.). Galanin receptors | Introduction.
- Prisys Events. (2025, April 22). Intracerebroventricular (ICV) Injection: Precision CNS Delivery For Preclinical Research.
- JoVE. (2022, June 15). Intracerebroventricular (ICV) & Intravenous (IV) Injection: Mice l Protocol Preview. YouTube.
- JoVE. (2011, October 3). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. PMC.
- SciSpace. (2022, June 27). Standard Operating Procedure: Mouse Stereotaxic Intracranial Injection Surgery.
- bioRxiv. (2024, November 19). clinical protocol of intracerebroventricular human neural stem cell transplantation in ALS.
- Wikipedia. (n.d.). Intracerebroventricular injection.
- RWD Life Science. (2023, March 20). Stereotaxic Intracranial Injection Surgery Protocol.
- ResearchGate. (n.d.). Procedure of stereotaxic intracerebral injection in adult mice.
- Protocols.io. (n.d.). Mouse Stereotaxic Surgery.
- Bio-protocol. (2021, April 26). Mouse brain stereotaxic injections.
- JoVE. (2016, March 16). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. PMC.
- PubMed. (n.d.). Galanin analogues: agonist and antagonist.
- PubMed. (n.d.). Galanin--a neuroendocrine peptide.
- PubMed. (n.d.). Galanin--a Neuropeptide With Inhibitory Actions.
- MDPI. (n.d.). Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives. PMC.
- PLOS One. (2017, February 3). Administration of bovine casein-derived peptide prevents cognitive decline in Alzheimer disease model mice.
- Frontiers. (n.d.). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord.
- MDPI. (n.d.). Biochemical and Physiological Effects of Galanin in Health and Disease. PMC.
- ResearchGate. (2015, February 25). Why is I.c.v. injection of vehicle solution affecting the performance of mice undergoing a fixed ratio 1 schedule of reinforcement?.
- Springer. (2021, July 17). Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing. PMC.
Sources
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galanin analogues: agonist and antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prisysbiotech.com [prisysbiotech.com]
- 9. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 10. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Preparation of (D-Thr6,D-trp8,9,L-alaninol15)-galanin stock solutions in DMSO vs water
Application Note: Preparation and Handling of (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-Galanin Stock Solutions [1]
Executive Summary
The peptide (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin is a high-affinity, specific galanin receptor antagonist.[1] Its physicochemical properties—specifically the inclusion of hydrophobic D-Tryptophan residues and a C-terminal alaninol (reducing the carboxyl charge)—render it prone to aggregation in neutral aqueous environments.
This guide recommends 100% DMSO as the primary solvent for stock solutions to ensure monomeric dispersion and long-term stability. Aqueous preparation is feasible only under acidic conditions but poses a higher risk of precipitation and surface adsorption. This protocol details the methodology to solubilize this compound while mitigating the oxidation risks associated with tryptophan-rich sequences.
Physicochemical Profile & Solubility Logic
To prepare this reagent correctly, one must understand the molecular forces at play.
| Feature | Structural Modification | Physicochemical Consequence |
| Hydrophobic Core | D-Trp⁸, D-Trp⁹ | Tryptophan is highly hydrophobic.[1] The D-isomer configuration prevents enzymatic degradation but does not improve solubility; it may induce non-native secondary structures that drive aggregation. |
| C-Terminal Cap | L-alaninol¹⁵ | The reduction of the C-terminal alanine to alaninol removes the free carboxylate group ( |
| Oxidation Sensitivity | Trp-rich sequence | Tryptophan is susceptible to photo-oxidation and chemical oxidation (forming kynurenine or oxindolylalanine), particularly in the presence of acidic DMSO.[1] |
The Solvent Decision Matrix
The following logic gate determines the appropriate solvent system for your assay:
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay sensitivity.
Protocol A: Preparation of DMSO Stock Solution (Recommended)
Target Concentration: 5 mM or 10 mM Storage: -20°C or -80°C (Desiccated)
Why DMSO? Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively disrupts the inter-molecular hydrogen bonding and hydrophobic interactions that cause this specific peptide to aggregate.
Materials
-
Lyophilized Peptide (Store at -20°C).[1]
-
Anhydrous DMSO (Spectrophotometric grade, ≥99.9%).
-
Low-binding microcentrifuge tubes (Siliconized).[1]
-
Argon or Nitrogen gas (Optional, for overlay).
Step-by-Step Procedure
-
Equilibration: Allow the peptide vial to warm to room temperature (approx. 30 mins) before opening.
-
Reason: Opening a cold vial introduces atmospheric moisture, which causes hydrolysis and weighing errors.
-
-
Weighing: Weigh the peptide into a low-binding tube.
-
Note: Due to static, Tryptophan-rich peptides can "fly."[1] Use an anti-static gun if available.
-
-
Calculation: Calculate the volume of DMSO required.
[1] -
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Aliquotting: Divide into single-use aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.
-
Storage: Flash freeze in liquid nitrogen (optional) and store at -80°C.
CRITICAL WARNING: Do not mix DMSO with strong acids (like HCl) when Tryptophan is present.[1] This reaction (DMSO + Acid + Trp) rapidly oxidizes Tryptophan to oxindolylalanine, destroying the peptide's biological activity [1].
Protocol B: Aqueous Stock Preparation (Restricted Use)
Target Concentration: 1 mM (Lower solubility limit) Solvent: 0.1% to 10% Acetic Acid (v/v)[1]
Why Acid? The L-alaninol modification removes the C-terminal charge.[1] To solubilize the peptide in water, we must protonate the N-terminus and any basic residues to force repulsion between peptide molecules. Pure water (pH 7) will likely result in a suspension, not a solution.
Step-by-Step Procedure
-
Preparation of Solvent: Prepare sterile 10% Acetic Acid in HPLC-grade water.
-
Dissolution: Add the solvent to the peptide powder.
-
Agitation: Vortex moderately. If particles persist, sonicate for 10-20 seconds.
-
Validation: Centrifuge at 10,000 x g for 5 minutes.
-
Check: If a pellet forms, the peptide is not dissolved. Increase acetic acid concentration or switch to Protocol A.
-
-
Neutralization (During Assay): When adding this stock to your cell culture, ensure the buffering capacity of your medium (e.g., HEPES/Bicarbonate) is sufficient to neutralize the acetic acid without crashing the peptide.
Protocol C: Dilution for Bioassays (The "Step-Down" Method)
Directly dumping a hydrophobic peptide stock into a saline buffer (PBS) often causes "crashing" (invisible micro-precipitation), leading to false negatives in receptor binding assays.
The "Step-Down" Dilution Workflow:
Figure 2: Step-wise dilution strategy to prevent hydrophobic collapse.
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 with sterile water (or medium) to create a 1 mM solution (10% DMSO).
-
Why: This creates a hydration shell around the peptide while maintaining enough organic solvent to prevent immediate aggregation.
-
-
Final Dilution: Dilute the intermediate solution into the final assay buffer (e.g., Krebs-Ringer or Culture Media) to the desired concentration (e.g., 10 µM or 100 nM).
-
Mixing: Mix immediately and vigorously.
-
Use Time: Use working solutions within 4 hours. Do not store dilute aqueous solutions of hydrophobic peptides; they will adsorb to the plastic walls of the tube.
Quality Control & Troubleshooting
Concentration Verification (UV Spectroscopy)
Because weighing small amounts of peptide is error-prone, verify the stock concentration using the Tryptophan UV absorption.
-
Extinction Coefficient (
): The peptide contains 2 Tryptophan residues.-
Approximate
.[1]
-
-
Method: Dilute 2 µL of stock into 998 µL of buffer (not pure DMSO, as DMSO absorbs below 260nm and can interfere; however, for 280nm, a blanked DMSO measurement is possible but aqueous buffer is standard).
-
Formula:
[1]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon water addition | Hydrophobic collapse (Aggregation) | Add DMSO to 5-10% or acidify with acetic acid.[1] |
| Yellowing of DMSO stock | Tryptophan oxidation | Discard stock. Use fresh DMSO and protect from light. Avoid acid/DMSO mixes. |
| Loss of activity in assay | Adsorption to plastic | Use "Low-Binding" or siliconized tubes.[1] Add 0.1% BSA to the assay buffer as a carrier. |
References
-
Savige, W. E., & Fontana, A. (1977).[1] Oxidation of tryptophan to oxindolylalanine by dimethyl sulfoxide-hydrochloric acid.[1][3] Selective modification of tryptophan containing peptides.[3][4] Methods in Enzymology. Link
-
Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library. Link
-
MedChemExpress. (2023). Compound Handling and Stock Solution Preparation.[2][5][6][7] MCE Technical Support.[5] Link
-
Pooga, M., et al. (1998).[1] Cell penetrating PNA constructs. FASEB Journal. (Context on Galanin-based transport and solubility). Link[1]
-
Öhman, A., et al. (1995).[1] Solvent stabilized solution structures of galanin and galanin analogs, studied by circular dichroism spectroscopy.[8] Biochimica et Biophysica Acta (BBA). Link
Sources
- 1. (ALA6,D-TRP8,L-ALANINOL15)-GALANIN (1-15), CasNo.184683-37-2 Shanghai Huici Pharmaceutical Technology Co., LTD China (Mainland) [mesford.lookchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Oxidation of tryptophan to oxindolylalanine by dimethyl sulfoxide-hydrochloric acid. Selective modification of tryptophan containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Modification of Tryptophan-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent stabilized solution structures of galanin and galanin analogs, studied by circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for synthesizing (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) via solid-phase peptide synthesis
Technical Application Note: High-Fidelity Synthesis of (D-Thr⁶, D-Trp⁸,⁹, L-Alaninol¹⁵)-Galanin (1-15)
Introduction & Strategic Analysis
The peptide analog (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (1-15) is a potent, specific antagonist of galanin receptors, widely utilized to study galanin-mediated inhibition of insulin secretion and smooth muscle contraction. Structurally, this molecule presents two significant synthetic challenges that distinguish it from standard solid-phase peptide synthesis (SPPS) routines:
-
C-Terminal Amino Alcohol: The presence of L-alaninol (a reduced amino acid) at the C-terminus precludes the use of standard amide or acid linkers (e.g., Rink Amide or Wang resin).
-
Stereochemical & Oxidative Sensitivity: The inclusion of three D-amino acids and three Tryptophan (Trp) residues requires strict control over racemization and oxidative side reactions during elongation and cleavage.
This guide details a robust protocol using 2-Chlorotrityl Chloride (2-CTC) resin , which serves as the industry standard for synthesizing C-terminal peptide alcohols. The 2-CTC linker forms an acid-labile trityl ether with the hydroxyl group of Fmoc-L-alaninol, allowing for simultaneous cleavage and global deprotection in a single step.
Critical Materials & Reagents
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl Chloride (2-CTC) (100–200 mesh) | Essential for anchoring the C-terminal alcohol via an ether linkage. |
| C-Terminus | Fmoc-L-Alaninol | The reduced C-terminal residue. |
| Building Blocks | Fmoc-Gly-OH, Fmoc-L-Leu-OH, Fmoc-L-Asn(Trt)-OH, Fmoc-L-Ala-OH, Fmoc-L-Pro-OH, Fmoc-L-His(Trt)-OH | Standard L-amino acids. |
| D-Amino Acids | Fmoc-D-Thr(tBu)-OH , Fmoc-D-Trp(Boc)-OH | Critical stereochemical modifications. |
| Coupling | DIC (Diisopropylcarbodiimide) / Oxyma Pure | Suppresses racemization (superior to HBTU/HATU for His/D-Trp). |
| Scavengers | DODT (3,6-Dioxa-1,8-octanedithiol) | Mandatory for Trp-rich sequences to prevent alkylation. |
Experimental Protocols
Protocol A: Immobilization of Fmoc-L-Alaninol (The Ether Anchor)
Rationale: Direct esterification used for acids does not apply here. We must form a trityl ether under anhydrous conditions.
-
Resin Preparation:
-
Loading Reaction:
-
Dissolve Fmoc-L-Alaninol (0.6 eq relative to resin capacity) in dry DCM (10 mL/g resin).
-
Add Pyridine (1.2 eq). Note: Pyridine is the preferred base for alcohol loading as it minimizes side reactions compared to DIPEA.
-
Agitate gently at room temperature for 2–4 hours.
-
-
Capping (End-Capping Unreacted Chlorides):
-
Add Methanol (MeOH) (1 mL per gram of resin) directly to the reaction mixture.
-
Agitate for 15 minutes. The MeOH reacts with remaining trityl chloride sites to form the inert methyl ether.
-
Drain and wash thoroughly: 3x DCM, 3x DMF, 3x DCM.
-
-
Loading Determination:
-
Perform a UV-based Fmoc quantification (piperidine cleavage of a small aliquot) to verify loading (Target: 0.4–0.6 mmol/g). Avoid high loading (>0.8 mmol/g) to prevent aggregation of the hydrophobic Trp-rich sequence.
-
Protocol B: Peptide Elongation (Fmoc SPPS)
Rationale: Use DIC/Oxyma to maintain chiral integrity of D-amino acids and Histidine.
-
Deprotection:
-
Coupling Cycles:
-
Amino Acid: 3.0 eq relative to loading.
-
Activator: DIC (3.0 eq) + Oxyma Pure (3.0 eq) in DMF.
-
Time: 60 minutes at Room Temp.
-
Special Care: For Fmoc-D-Trp(Boc)-OH and Fmoc-L-His(Trt)-OH , double couple (2 x 45 min) to ensure completion without forcing conditions that risk racemization.
-
-
Sequence Assembly Order (C -> N):
-
15: L-Alaninol (Loaded)[7]
-
14: His
-
13: Pro
-
12: Gly
-
11: Leu
-
10: Leu
-
9: D-Trp
-
8: D-Trp
-
7: Ala
-
6: D-Thr
-
5: Asn
-
4: Leu
-
3: Thr
-
2: Trp
-
1: Gly
-
Protocol C: Cleavage & Global Deprotection
Rationale: The trityl ether bond is cleaved by TFA, releasing the C-terminal alcohol. DODT is strictly required to protect the three Tryptophan indoles from t-butyl cations released during deprotection.
-
Preparation:
-
Wash the final peptidyl-resin 3x with DCM and dry under nitrogen.
-
Prepare Cleavage Cocktail : 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DODT .
-
Note: Do not use EDT (ethanedithiol) if possible due to odor, but DODT is a necessary substitute for Trp protection.
-
-
Reaction:
-
Add cocktail to resin (10 mL per gram).
-
Agitate for 2.5 – 3 hours. (Slightly longer time ensures complete removal of Trp(Boc) and Pbf/Trt groups).
-
-
Workup:
Visualization: Synthesis Workflow
The following diagram illustrates the specific pathway for anchoring the amino alcohol and the subsequent elongation.
Caption: Workflow for the synthesis of C-terminal peptide alcohols using 2-CTC resin. Note the specific requirement for Pyridine during loading and DODT during cleavage.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield of Alcohol | Moisture during loading hydrolyzed the resin. | Use strictly anhydrous DCM and dry glassware. Minimize air exposure of 2-CTC resin. |
| Trp Alkylation (+56 Da) | t-Butyl cations reacting with Indole ring. | Ensure DODT is present in cleavage cocktail. Avoid "Cocktail B" (Phenol only) for this sequence. |
| Incomplete Coupling | Steric hindrance at D-Trp residues. | Use Double Coupling for residues 8 and 9. Switch to HATU if DIC/Oxyma fails (but monitor racemization). |
| Racemization of His | Base-catalyzed proton abstraction. | Use Trt protection for His.[5] Avoid HBTU/DIEA; stick to DIC/Oxyma which is acidic/neutral during activation. |
References
-
IUPHAR/BPS Guide to Pharmacology. (2023). Galanin Receptor Ligands: (D-Thr6, D-Trp8,9)galanin(1-15)ol. [Link][10]
-
Barlos, K., et al. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid-Harz.[1][5][11][12][13] (Seminal work on 2-CTC resin).[11][13] Tetrahedron Letters, 30(30), 3943-3946. [Link]
-
Lindskog, S., et al. (1992). The Galanin Receptor Antagonist M40 [Gal(1-13)-Pro-Pro-Ala-Leu-Ala-Ala-NH2] Blocks Galanin-Mediated Inhibition of Insulin Secretion. (Context on Galanin Antagonist Design). European Journal of Pharmacology. [Link]
Sources
- 1. Peptide Resin Loading Protocols [sigmaaldrich.cn]
- 2. peptide.com [peptide.com]
- 3. peptideweb.com [peptideweb.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. (D-Thr<sup>6</sup>, D-Trp<sup>8,9</sup>)galanin(1-15)ol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Galanin analogues: agonist and antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 13. almacgroup.com [almacgroup.com]
Application Notes and Protocols for the Use of (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) in Patch-Clamp Electrophysiology Recordings
Introduction: Unraveling Neuromodulation with a Specific Galanin Antagonist
The neuropeptide galanin is a critical modulator of a vast array of physiological processes within the central and peripheral nervous systems, including nociception, mood, and cognition.[1] Its actions are mediated through three G-protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[2][3] These receptors are coupled to distinct intracellular signaling cascades. GalR1 and GalR3 predominantly couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which typically results in neuronal hyperpolarization and inhibition.[2][3][4] In contrast, GalR2 primarily couples to Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular calcium, which can have excitatory effects.[2][3][4]
The development of specific ligands for these receptors is paramount to dissecting their individual contributions to neuronal function and for the development of novel therapeutics. (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) is a synthetic analog of the N-terminal fragment of galanin.[5] While detailed electrophysiological studies on this specific compound are not widely published, its structural modifications suggest it acts as a galanin receptor antagonist. Notably, the related compound [D-Thr6,D-Trp8,9]galanin(1-15)ol has been identified as a potent antagonist of galanin's inhibitory effect on glucose-induced insulin release.[4]
These application notes provide a detailed, exemplary protocol for the use of (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) in patch-clamp electrophysiology recordings. The provided methodologies are based on established principles for studying neuropeptide modulation of neuronal activity and are designed to be adapted to specific experimental questions and neuronal populations. The primary application of this antagonist in an electrophysiological context is to block the effects of endogenous or exogenously applied galanin or galanin receptor agonists, thereby isolating the role of galaninergic signaling in synaptic transmission and neuronal excitability.
Mechanism of Action and Experimental Rationale
As a galanin receptor antagonist, (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) is expected to competitively bind to one or more of the galanin receptor subtypes without activating the downstream signaling cascade.[1] In a patch-clamp experiment, this can be leveraged in several ways:
-
To block the effects of a galanin receptor agonist: By pre-incubating or co-applying the antagonist with a known galanin agonist, researchers can verify that the agonist's effects are indeed mediated by galanin receptors.
-
To investigate the role of endogenous galanin: In preparations where there is tonic release of galanin, application of the antagonist alone may produce an effect, revealing the contribution of endogenous galaninergic tone to neuronal function.
-
To differentiate between galanin receptor subtypes: While the specific selectivity of (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) for GalR1, GalR2, and GalR3 requires empirical determination, it can be used in conjunction with subtype-selective agonists to probe the function of different receptor populations.
The following diagram illustrates the primary signaling pathways of galanin receptors that can be investigated using patch-clamp electrophysiology.
Caption: Galanin Receptor Signaling Pathways.
Materials and Reagents
| Reagent | Supplier | Purpose | Storage |
| (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) | Various | Galanin receptor antagonist | -20°C or -80°C (lyophilized) |
| Galanin (human, rat, or porcine) | Various | Galanin receptor agonist | -20°C or -80°C (lyophilized) |
| Tetrodotoxin (TTX) | Various | Voltage-gated sodium channel blocker | -20°C (stock solution) |
| Artificial Cerebrospinal Fluid (aCSF) components | Sigma-Aldrich, etc. | Extracellular recording solution | Room temperature (stock solutions) |
| Intracellular (pipette) solution components | Sigma-Aldrich, etc. | Intracellular recording solution | -20°C (aliquots) |
| Borosilicate glass capillaries | Sutter Instrument, etc. | Micropipette fabrication | Room temperature |
Exemplary Protocol: Whole-Cell Patch-Clamp Recording from Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol describes the use of (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) to antagonize the effects of galanin on cultured rat DRG neurons. DRG neurons are a relevant model as they express galanin receptors and are involved in sensory processing, including nociception.
Preparation of Solutions
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use (pH 7.4).
-
Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.5 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
Peptide Stock Solutions: Prepare 1 mM stock solutions of (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) and galanin in sterile water or a suitable solvent as per the manufacturer's instructions. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Electrophysiological Recording
-
Cell Preparation: Plate cultured DRG neurons on coverslips suitable for microscopy and recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.
-
Approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record in either voltage-clamp or current-clamp mode.
-
In voltage-clamp, hold the neuron at -60 mV to record agonist-induced currents.
-
In current-clamp, record the resting membrane potential and inject current steps to elicit action potentials.
-
Experimental Procedure
The following workflow outlines the steps to assess the antagonistic properties of (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15).
Caption: Experimental Workflow for Antagonist Characterization.
Data Analysis and Expected Results
-
In Current-Clamp: Application of galanin is expected to cause hyperpolarization of the resting membrane potential and a decrease in the number of action potentials fired in response to a depolarizing current injection, consistent with the activation of Gi/o-coupled GalR1/3 receptors and subsequent opening of GIRK channels.[2] Pre-application of (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) should antagonize these effects, resulting in a significantly smaller or no change in membrane potential and firing rate upon subsequent galanin application.
-
In Voltage-Clamp: Application of galanin should elicit an outward current at a holding potential of -60 mV, corresponding to the opening of potassium channels. The antagonist should reduce or block this outward current.
| Experimental Condition | Expected Effect in Current-Clamp | Expected Effect in Voltage-Clamp (Vh = -60 mV) |
| Galanin (100 nM) | Hyperpolarization, decreased firing | Outward current |
| (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) (1 µM) | No significant change (unless endogenous tone is present) | No significant current |
| Antagonist + Galanin | Attenuation or blockade of galanin-induced hyperpolarization and firing decrease | Attenuation or blockade of galanin-induced outward current |
Troubleshooting
-
No effect of galanin agonist:
-
Confirm the viability of the cells.
-
Verify the expression of galanin receptors in the chosen cell type.
-
Prepare fresh agonist dilutions.
-
-
Antagonist has no effect:
-
Increase the concentration of the antagonist. A 10-fold excess over the agonist is a good starting point.
-
Increase the pre-incubation time.
-
Consider the possibility that the antagonist is not selective for the receptor subtype mediating the observed agonist effect.
-
-
"Run-down" of the agonist effect:
-
This can occur due to the washout of essential intracellular components. Using the perforated patch-clamp technique can mitigate this issue.
-
Conclusion
(D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) is a promising tool for the investigation of galaninergic signaling in the nervous system. The protocols outlined in these application notes provide a framework for its use in patch-clamp electrophysiology to elucidate the role of galanin receptors in modulating neuronal activity. As with any pharmacological tool, careful validation and characterization of its effects in the specific experimental system are essential for robust and reliable results.
References
-
Borroto-Escuela, D. O., et al. (2021). An assembly of galanin–galanin receptor signaling network. Journal of Biosciences, 46(1), 1-15. [Link]
-
Lang, R., et al. (2015). Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity. Pharmacological Reviews, 67(1), 118-175. [Link]
-
Webling, K. E., et al. (2012). The role of galanin and its receptors in central regulation of feeding. Neuropeptides, 46(6), 295-304. [Link]
-
Pieribone, V. A., et al. (1998). Electrophysiologic effects of galanin on neurons of the central nervous system. Annals of the New York Academy of Sciences, 863, 264-273. [Link]
-
Xu, Z. Q. D., et al. (2005). Electrophysiological studies on galanin effects in brain--progress during the last six years. Neuropeptides, 39(3), 169-173. [Link]
-
Xu, X. J., et al. (1999). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors. Proceedings of the National Academy of Sciences, 96(5), 2626-2631. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (D-Thr6, D-Trp8,9)galanin(1-15)ol (Ligand ID: 6133). [Link]
-
Yanaihara, N., et al. (1993). Galanin analogues: agonist and antagonist. Regulatory Peptides, 46(1-2), 93-101. [Link]
-
PubChem. (D-Thr6, D-Trp8,9)galanin(1-15)ol. [Link]
-
Molecular Devices. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]
-
Axon Instruments. (n.d.). Axon™ Patch-Clamp Workbook. [Link]
-
Lemons, L. L., & Wiley, R. G. (2011). Galanin receptor-expressing dorsal horn neurons: role in nociception. Neuropeptides, 45(6), 377-383. [Link]
-
Creative Bioarray. (n.d.). Manual Patch-clamp Technique. [Link]
-
Nanion Technologies. (n.d.). Automated Patch Clamp. [Link]
-
Sophion Bioscience. (n.d.). Automated Patch Clamp. [Link]
-
Patsnap. (2024). What are galanin receptor antagonists and how do they work? [Link]
Sources
- 1. What are galanin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisecretory effects of galanin and its putative antagonists M15, M35 and C7 in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin analogues: agonist and antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (D-Thr<sup>6</sup>, D-Trp<sup>8,9</sup>)galanin(1-15)ol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Cell culture treatment protocols using (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15)
This application note details the technical specifications and experimental protocols for using (D-Thr6, D-Trp8,9, L-alaninol15)-galanin (1-15) , commonly known as AR-M1896 .
This guide is designed for researchers investigating Galanin Receptor 2 (GalR2) signaling, neuroprotection, and GPCR functional selectivity.
Molecule Profile & Mechanism
AR-M1896 is a highly selective agonist for the Galanin Receptor 2 (GalR2) .[1] Unlike endogenous Galanin, which binds non-selectively to GalR1, GalR2, and GalR3, AR-M1896 exhibits a >500-fold selectivity for GalR2 over GalR1.[1] This selectivity is achieved through specific amino acid substitutions and a C-terminal reduction (alaninol), rendering it a critical tool for dissecting GalR2-mediated signaling pathways such as neurite outgrowth, nociception, and neuroprotection.
Physicochemical Specifications
| Property | Detail |
| Chemical Name | (D-Thr6, D-Trp8,9, L-alaninol15)-galanin (1-15) |
| Common Name | AR-M1896 |
| Sequence | Gly-Trp-Thr-Leu-Asn-D-Thr -Ala-D-Trp -D-Trp -Leu-Leu-Gly-Pro-His-Alaninol |
| Molecular Weight | ~1700.9 Da (varies slightly by salt form) |
| Solubility | Soluble in water; 1% Acetic Acid; DMSO (up to 20 mg/mL) |
| Receptor Selectivity | GalR2 (Agonist) >> GalR1 / GalR3 |
| Primary Signaling | Gq/11 (Ca²⁺ mobilization), MAPK/ERK, PI3K/Akt |
Reconstitution & Storage Protocol
Peptides are prone to adsorption to plastic surfaces and degradation by proteases. Strict adherence to this reconstitution protocol is required to maintain bioactivity.
Materials Required[1][3][4][5][6][7][8][9]
-
Lyophilized AR-M1896
-
Solvent A: Sterile, endotoxin-free water (for immediate use)
-
Solvent B: 0.1% BSA in PBS (for low-concentration stocks to prevent adsorption)
-
Solvent C: Anhydrous DMSO (for high-concentration hydrophobic stocks)
-
Low-binding microcentrifuge tubes (Siliconized)
Reconstitution Steps[8]
-
Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Primary Stock (1 mM):
-
Dissolve the peptide in sterile water or 1% Acetic Acid .
-
Note: If the peptide does not dissolve immediately, add DMSO dropwise until clear, ensuring the final DMSO concentration does not exceed 10% of the stock volume.
-
Vortex gently for 20–30 seconds.
-
-
Aliquot & Storage:
-
Divide the stock into single-use aliquots (e.g., 10–50 µL) in low-binding tubes.
-
Store at -80°C (Stable for 6–12 months).
-
Avoid freeze-thaw cycles.
-
Experimental Workflow: Signaling & Functional Assays
The following diagram outlines the logical flow for validating GalR2 activation, from treatment to endpoint analysis.
Figure 1: Operational workflow for AR-M1896 cell culture treatments, distinguishing between rapid signaling events and long-term functional outcomes.
Protocol A: Rapid Signaling (ERK1/2 Phosphorylation)
Objective: To quantify GalR2-mediated activation of the MAPK/ERK pathway. Cell Models: PC12 cells, SH-SY5Y, or GalR2-transfected CHO cells.
Step-by-Step Methodology
-
Seeding: Plate cells in 6-well plates (approx.
cells/well). Allow to adhere for 24 hours. -
Starvation (Critical): Replace growth medium with serum-free medium (0.1% BSA) for 12–16 hours. This reduces basal ERK phosphorylation levels.
-
Preparation of Treatment:
-
Thaw 1 mM AR-M1896 stock on ice.
-
Prepare working solutions in serum-free media: 10 nM, 100 nM, 1 µM .
-
-
Treatment:
-
Aspirate starvation media.
-
Add warm treatment media containing AR-M1896.
-
Incubate at 37°C for 5, 10, and 30 minutes (Time-course is essential as ERK activation is transient).
-
-
Termination:
-
Rapidly aspirate media.
-
Wash once with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).
-
Lyse immediately in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Analysis: Proceed to Western Blot. Probe for p-ERK1/2 (Thr202/Tyr204) and normalize to Total ERK .
Protocol B: Neuroprotection Assay (Glutamate Toxicity)
Objective: To assess the ability of AR-M1896 to protect neurons from excitotoxic stress.[2] Reference: Liu et al., Proc Natl Acad Sci U S A. 2001; Elliott-Hunt et al., 2004.
Step-by-Step Methodology
-
Seeding: Plate primary hippocampal neurons or differentiated neuronal cell lines in 96-well plates.
-
Pre-treatment:
-
Treat cells with AR-M1896 (10 nM – 100 nM) for 1 hour prior to insult.
-
-
Insult:
-
Add Glutamate (e.g., 50 µM - 1 mM) directly to the media containing AR-M1896.
-
Control: Vehicle only (no Glutamate), Glutamate only, AR-M1896 only.
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout:
-
Assess cell viability using MTT or CellTiter-Glo .
-
Alternatively, measure LDH release in the supernatant (marker of membrane compromise).
-
Mechanistic Grounding: GalR2 Signaling Pathway
Understanding the specific pathway activated by AR-M1896 is crucial for interpreting data. Unlike GalR1 (Gi/o coupled), GalR2 primarily couples to Gq/11 , leading to calcium mobilization and PKC activation.
Figure 2: The GalR2-specific signaling cascade activated by AR-M1896, highlighting the divergence from GalR1 (Gi/o) pathways.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Effect Observed | Peptide degradation | Ensure storage at -80°C. Do not re-freeze aliquots. Use protease inhibitors in lysis buffer. |
| High Basal Signal | Incomplete starvation | Increase serum-starvation time to 16–24h. Ensure BSA used is fatty-acid free. |
| Precipitation | High concentration in aqueous buffer | If >1 mM stock is needed, dissolve in 100% DMSO first, then dilute. Final DMSO on cells must be <0.1%. |
| Inconsistent Replicates | Adsorption to plastic | Use siliconized or low-binding tubes. Add 0.1% BSA to all dilution buffers. |
References
-
Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors.[1] Proceedings of the National Academy of Sciences, 98(17), 9960–9964.[1]
-
Elliott-Hunt, C. R., et al. (2004). Galanin acts as a neuroprotective factor to the hippocampus. Proceedings of the National Academy of Sciences, 101(14), 5105-5110.
-
Guide to Pharmacology. (D-Thr6, D-Trp8,9)galanin(1-15)ol (AR-M1896) Ligand Page.
-
APExBIO. AR-M 1896 - Selective GAL2 Agonist Product Information.
Sources
Calculating molar concentrations for (D-Thr6,D-trp8,9,L-alaninol15)-galanin in vitro assays
Application Note: Precision Molar Concentration Protocols for (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin in In Vitro Assays
Executive Summary
(D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (often abbreviated as Gal(1-15)ol analog ) is a synthetic peptide derivative of the N-terminal fragment of galanin.[1] Modifications such as the substitution of L-amino acids with D-isomers (D-Thr, D-Trp) and the C-terminal reduction to an amino alcohol (L-alaninol) are engineered to enhance metabolic stability and modulate affinity for Galanin receptor subtypes (GalR1, GalR2, GalR3).[1]
Precise molarity calculations are critical for this compound because its hydrophobic residues (three Tryptophans, three Leucines) predispose it to aggregation, potentially skewing in vitro potency data (IC₅₀/EC₅₀). This guide provides a self-validating workflow for solubilization, calculation, and serial dilution.
Physicochemical Profile & Handling Strategy
Before calculation, the researcher must account for the "Net Peptide Content" (NPC).[1][2] Lyophilized peptides are never 100% peptide by weight; they contain counter-ions (TFA/Acetate) and residual water.[1]
| Property | Specification |
| Sequence | Gly-Trp-Thr-Leu-Asn-D-Thr -Ala-D-Trp -D-Trp -Leu-Leu-Gly-Pro-His-L-Alaninol |
| Formula (Approx) | C₈₂H₁₁₁N₂₁O₁₈ (Free base) |
| Molecular Weight (MW) | ~1707.9 Da (Must verify specific batch CoA) |
| Solubility Profile | Hydrophobic (High Trp/Leu content).[1] Low solubility in neutral pH water.[1] |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) or 10% Acetic Acid for stock; dilute in buffer.[1] |
Critical Handling Note: Do not dissolve directly in PBS or cell culture media.[1] The salt content can cause immediate precipitation of this hydrophobic analog.[1] Dissolve in organic solvent first.[1]
Calculation Framework: The "Mass-to-Molarity" Workflow
To ensure reproducibility, we utilize a mass-correction formula rather than a simple weight calculation.
The Correction Factor (NPC)
Check the Certificate of Analysis (CoA) for the Net Peptide Content (NPC) , usually expressed as a percentage (e.g., 75%).
The Master Equation
To determine the volume of solvent (
Example Calculation
-
Goal: Prepare 500 µL of 10 mM Stock Solution.
-
Batch Data:
Step 1: Calculate Effective Mass
Step 2: Calculate Moles
Step 3: Calculate Volume for 10 mM (0.01 M)
Result: Dissolve the 10 mg powder in 468 µL of DMSO to yield exactly 10 mM.
Protocol: Preparation & Serial Dilution
Stock Preparation (Day 1)
-
Equilibrate: Allow peptide vial to reach room temperature (prevent water condensation).
-
Solubilize: Add calculated volume of 100% DMSO .
-
Vortex: Vortex for 30 seconds. If visible particles remain, sonicate for 5 minutes.[1]
-
Aliquot: Dispense into low-binding tubes (e.g., 20 µL aliquots) to avoid freeze-thaw cycles. Store at -80°C.
Serial Dilution Workflow (For IC₅₀/EC₅₀ Curves)
For a functional assay (e.g., cAMP inhibition via GalR1), a 1:10 dilution series is standard.[1]
Visual Workflow (Graphviz DOT):
Figure 1: Serial dilution strategy minimizing DMSO shock to cells.[1] The intermediate step ensures the final assay concentration of DMSO is negligible (<0.1%).
Biological Context: Galanin Signaling Pathways
Understanding the mechanism of action is vital for designing the assay window.[1] (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin typically acts as an antagonist or biased ligand at GalR1/GalR2.[1]
Signaling Pathway Diagram (Graphviz DOT):
Figure 2: Dual signaling possibilities. If the analog acts as an antagonist, it will block the Gi-mediated reduction of cAMP (GalR1) or the Gq-mediated Calcium flux (GalR2).
Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| Precipitate in Stock | Concentration >10mM or old DMSO | Sonicate at 37°C; use fresh anhydrous DMSO. |
| Inconsistent IC₅₀ | Peptide aggregation ("Sticky peptide") | Add 0.05% BSA or Tween-20 to the assay buffer to prevent plastic adsorption.[1] |
| Cell Toxicity | High DMSO carryover | Ensure final DMSO concentration in the well is <0.5% (ideally <0.1%).[1] |
References
-
IUPHAR/BPS Guide to Pharmacology. (D-Thr6, D-Trp8,9)galanin(1-15)ol Ligand Page. [Link][3]
-
PubChem. (D-Thr6, D-Trp8,9)galanin(1-15)ol Compound Summary. National Library of Medicine.[1] [Link][1]
-
GPCRdb. Galanin Receptor Ligands and Bioactivity. [Link]
-
NovoPro. Peptide Solubility and Handling Guidelines. (General reference for hydrophobic peptides). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15)
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the central nervous system (CNS) delivery of galanin analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles encountered when enhancing the blood-brain barrier (BBB) penetration of the galanin analog (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15).
I. Frequently Asked Questions (FAQs)
This section addresses foundational questions about galanin, its analogs, and the challenges of delivering them to the brain.
1. What is galanin and what are its functions in the brain?
Galanin is a neuropeptide that is widely expressed throughout the central nervous system.[1] It plays a crucial role in a variety of biological processes, including sleep regulation, mood, feeding, and pain perception.[1] Galanin exerts its effects by binding to three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1][2][3] The activation of these receptors can lead to either inhibitory or excitatory effects on neuronal activity, depending on the receptor subtype and the specific neural circuit involved.[3][4][5][6]
2. Why is it challenging for peptides like galanin to cross the blood-brain barrier?
The blood-brain barrier is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[7][8][9] Peptides, being generally large and water-soluble, have difficulty passively diffusing across the lipid-rich membranes of the BBB.[10] Additionally, they can be degraded by enzymes present at the BBB.[10]
3. What is (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) and why is it of interest?
(D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15) is a synthetically modified, truncated analog of the full-length galanin peptide. The modifications, including the incorporation of D-amino acids and an alaninol at the C-terminus, are designed to increase its stability against enzymatic degradation and potentially alter its receptor binding profile. The (1-15) designation indicates that it comprises the first 15 amino acids of the galanin sequence, a region known to be critical for receptor interaction. The primary interest in this analog lies in its potential as a therapeutic agent for neurological disorders where galanin signaling is implicated, such as epilepsy, Alzheimer's disease, and depression.[1] However, like the native peptide, its therapeutic efficacy is limited by poor BBB penetration.
4. What are the primary strategies for improving the BBB penetration of peptides?
Several strategies are employed to enhance the delivery of peptides to the brain. These can be broadly categorized as:
-
Chemical Modification: This includes strategies like lipidation (attaching a fatty acid) to increase lipophilicity, and glycosylation (attaching a sugar moiety).[11][12]
-
Carrier-Mediated Transport: This involves conjugating the peptide to a molecule that can be transported across the BBB by specific transporters. This can include endogenous molecules or antibodies that target receptors like the transferrin receptor.[13][14][15][16][17]
-
Nanoparticle-Based Delivery: Encapsulating the peptide within nanoparticles can protect it from degradation and facilitate its transport across the BBB.[13][18][19][20] These nanoparticles can also be surface-functionalized with targeting ligands to enhance brain uptake.[13][14][19]
-
Physical Methods: Techniques like focused ultrasound in combination with microbubbles can transiently and locally open the BBB to allow for increased drug delivery.[7][8][9][21][22]
II. Troubleshooting Guides
This section provides a question-and-answer format to address specific experimental issues.
A. In Vitro BBB Model Permeability Assays
Problem: My galanin analog shows low or inconsistent permeability in our in vitro BBB model.
-
Question 1: What could be causing the low permeability of my galanin analog in our Transwell assay?
Answer: Several factors can contribute to low apparent permeability in an in vitro BBB model. First, ensure the integrity of your endothelial cell monolayer. This can be assessed by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow or a fluorescently-labeled dextran. Low TEER values or high permeability of the paracellular marker indicate a "leaky" monolayer, which can mask true transcellular transport.[23]
Second, consider the specific characteristics of your chosen cell line. While primary brain endothelial cells are considered the gold standard, they can be difficult to culture.[23] Immortalized cell lines may not express the full complement of transporters and receptors found in vivo.[24] Co-culturing endothelial cells with astrocytes and pericytes can often induce a tighter barrier phenotype and more accurately reflect the in vivo situation.[23]
Finally, the inherent properties of your galanin analog play a significant role. Its size, charge, and lipophilicity will all influence its ability to cross the cell monolayer. Unmodified peptides generally have low passive permeability.
-
Question 2: We are seeing high variability between replicate wells in our permeability assay. What are the likely causes?
Answer: High variability in in vitro BBB permeability assays often stems from inconsistencies in the cell culture. Ensure that you are using cells of a consistent passage number and that they are seeded at a uniform density across all Transwell inserts. Even minor variations in cell confluence can lead to significant differences in barrier tightness and permeability.
Another potential source of variability is the handling of the Transwell inserts. Be careful not to disturb the cell monolayer when adding or removing media. Also, ensure that there are no air bubbles trapped between the insert and the media in the lower chamber, as this can affect the diffusion of your peptide.
Finally, analytical variability in quantifying the peptide in the donor and receiver compartments can contribute to inconsistent results. Ensure your analytical method (e.g., HPLC-MS/MS) is validated for linearity, accuracy, and precision in the relevant buffer or media.
-
Question 3: How can I determine if my galanin analog is crossing the in vitro BBB via a specific transport mechanism?
Answer: To investigate the transport mechanism, you can perform competition or inhibition studies. If you hypothesize that your analog is utilizing a specific transporter, you can co-incubate it with a known substrate or inhibitor of that transporter. A significant reduction in the permeability of your analog in the presence of the competitor would suggest that it utilizes that transport pathway.
For example, if you have modified your peptide to target the transferrin receptor, you could perform a competition experiment with an excess of free transferrin. Similarly, if you suspect adsorptive-mediated transcytosis due to a net positive charge on your peptide, you could investigate the effect of co-incubating with a poly-cationic molecule like poly-L-lysine.
B. In Vivo Brain Uptake Studies
Problem: Our modified galanin analog shows poor brain uptake in our animal model.
-
Question 1: We've lipidated our galanin analog, but we're not seeing a significant increase in brain accumulation. Why might this be?
Answer: While lipidation is a common strategy to increase BBB penetration by enhancing passive diffusion, it is not always successful.[12] Several factors could be at play. The specific lipid you have used and its point of attachment to the peptide can influence its effectiveness. An overly long or bulky lipid chain might hinder the peptide's interaction with the BBB or even lead to increased binding to plasma proteins, which would reduce the amount of free peptide available to cross the BBB.
It is also possible that the modified peptide is being rapidly cleared from circulation or is being sequestered in peripheral tissues. Therefore, it is crucial to perform a full pharmacokinetic study to determine the plasma concentration-time profile of your lipidated analog. A short plasma half-life will limit the time available for the peptide to cross the BBB.
-
Question 2: Our nanoparticle-encapsulated galanin analog is showing high liver accumulation and low brain uptake. How can we improve brain targeting?
Answer: High liver accumulation is a common challenge with nanoparticle-based delivery systems. The reticuloendothelial system (RES), primarily in the liver and spleen, rapidly clears many types of nanoparticles from circulation. To overcome this, you can modify the surface of your nanoparticles with polyethylene glycol (PEG), a process known as PEGylation. PEGylation creates a hydrophilic "stealth" layer that reduces protein opsonization and subsequent RES uptake, thereby prolonging the circulation time of the nanoparticles.[19]
To further enhance brain targeting, you can functionalize the surface of your PEGylated nanoparticles with ligands that bind to receptors expressed on the BBB.[14] Common targeting moieties include antibodies or peptides that target the transferrin receptor, the insulin receptor, or the low-density lipoprotein receptor-related protein 1 (LRP1).[13][14][25]
-
Question 3: We are considering using focused ultrasound to enhance the delivery of our galanin analog. What are the key experimental considerations?
Answer: Focused ultrasound (FUS) in combination with systemically administered microbubbles is a promising non-invasive technique for transiently and locally disrupting the BBB.[7][8][9] Key considerations for a successful FUS experiment include:
-
Acoustic Parameters: The ultrasound frequency, pressure, pulse length, and duration must be carefully optimized to achieve sufficient BBB opening without causing tissue damage.
-
Microbubble Selection: The size, shell material, and gas core of the microbubbles will influence their cavitation behavior and the extent of BBB opening.
-
Targeting and Monitoring: Magnetic resonance imaging (MRI) is often used to guide the FUS to the desired brain region and to confirm BBB opening through the extravasation of a contrast agent like gadolinium.[21]
-
Timing of Drug Administration: The therapeutic agent should be administered shortly before or during the FUS procedure to ensure its presence in the circulation when the BBB is open.
-
III. Experimental Protocols & Data Visualization
A. Key Experimental Workflow
The following diagram illustrates a general workflow for developing and evaluating BBB-penetrant galanin analogs.
Caption: Workflow for developing BBB-penetrant galanin analogs.
B. Galanin Receptor Signaling
The following diagram illustrates the primary signaling pathways activated by galanin receptors.
Sources
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. Galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted role of galanin in brain excitability | eLife [elifesciences.org]
- 5. pnas.org [pnas.org]
- 6. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focused ultrasound for intracranial drug delivery - Wikipedia [en.wikipedia.org]
- 9. Drug delivery across the blood-brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide drug modifications to enhance bioavailability and blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligands for oral delivery of peptides across the blood-brain-barrier – ScienceOpen [scienceopen.com]
- 14. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 17. Recent developments in peptide drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. mdpi.com [mdpi.com]
- 20. medcraveonline.com [medcraveonline.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. dovepress.com [dovepress.com]
- 24. In vitro models for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
Technical Support Center: Minimizing Enzymatic Degradation of (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the galanin analog (D-Thr6,D-Trp8,9,L-alaninol15)-galanin (1-15). The primary focus is to troubleshoot and minimize enzymatic degradation during experimental incubations, ensuring data integrity and reproducibility.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and handling of this specific galanin analog.
Q1: My results with (D-Thr6,D-Trp8,9,L-alaninol15)-galanin show lower-than-expected potency and high variability. Could enzymatic degradation be the cause?
A: Yes, this is a very likely cause. Peptides are inherently susceptible to degradation by proteases, which are ubiquitous in biological samples like serum, plasma, and tissue homogenates.[1][2] Even with a stabilized analog, significant degradation can occur, leading to a lower effective concentration of the active peptide and thus, reduced potency and inconsistent results. It is crucial to first rule out degradation before troubleshooting other experimental parameters.
Q2: I chose this analog specifically for its D-amino acid substitutions. Aren't those supposed to prevent degradation?
A: This is an excellent and critical question. The strategic incorporation of D-amino acids at positions 6, 8, and 9 is a powerful design feature that significantly enhances stability against many common proteases.[3][4][5] Proteases are highly stereospecific and primarily recognize L-amino acids; the D-enantiomers disrupt this recognition, acting as a "shield" against cleavage.[3]
However, this resistance is not absolute. No peptide is entirely immune to degradation. Biological fluids contain a complex cocktail of proteases, including endopeptidases and exopeptidases, that may still slowly cleave the peptide at other sites.[6][7] Furthermore, the type and concentration of proteases can vary dramatically between sample types (e.g., blood, plasma, serum, or specific tissue homogenates), making some experimental systems more aggressive than others.[1][2] Therefore, while the analog is more stable than native galanin, protective measures are still essential for ensuring experimental success.
Q3: What are the primary enzyme classes I should be concerned with when incubating this galanin analog?
A: While the D-amino acid substitutions offer protection, you should still consider the main classes of proteases that threaten peptide integrity:
-
Endopeptidases: These enzymes cleave within the peptide chain. Studies on native galanin degradation have identified endopeptidase activity as a key pathway.[6][7]
-
Aminopeptidases: These cleave amino acids from the N-terminus of the peptide. Modifying the N-terminus is a common strategy to block this action.[8]
-
Carboxypeptidases: These cleave amino acids from the C-terminus. The (L-alaninol15) modification in your analog, which replaces the C-terminal carboxyl group with a primary alcohol, already provides significant protection against most carboxypeptidases.
-
Serine and Cysteine Proteases: These are abundant in many biological samples and can have broad substrate specificity.[9][10][11]
-
Metalloproteases: These enzymes require a metal ion (like zinc) for their activity and are also common in biological matrices.[10][11]
Section 2: Troubleshooting Guide: A Step-by-Step Approach
If you suspect degradation is affecting your results, follow this logical workflow to diagnose and solve the problem.
Step 1: Assess Your Incubation Matrix
The source of proteases is your incubation medium. Understanding its potential for degradation is the first step.
-
Simple Buffers (e.g., PBS, Tris): These should be protease-free if prepared with high-purity water and reagents. The risk here is low but not zero if contaminated.
-
Cell Culture Media: Media supplemented with serum (e.g., FBS) will contain a high concentration and variety of proteases.[4][5] Even serum-free media can contain proteases secreted by the cells themselves.
-
Biological Fluids (Serum, Plasma): These are the most challenging matrices, containing a very high concentration of active proteases, including enzymes of the coagulation cascade in serum.[1][2] Peptides are often degraded more rapidly in serum than in plasma.[1][2]
-
Tissue Homogenates: These release intracellular proteases (e.g., lysosomal cathepsins) in addition to those present in the tissue's extracellular space, making them highly proteolytic.[12][13]
Step 2: Select and Implement Protective Reagents
The most effective way to prevent degradation is to inhibit the proteases in your sample. Using a broad-spectrum protease inhibitor cocktail is the standard and recommended approach.[10][14]
| Inhibitor Class | Target Proteases | Example Inhibitor | Typical Starting Concentration | Key Considerations |
| Serine | Trypsin, Chymotrypsin, Thrombin | AEBSF, Aprotinin, Leupeptin | 1-2 mM (AEBSF), 1-2 µg/mL (Aprotinin), 1-2 µg/mL (Leupeptin) | AEBSF is more stable in aqueous solution than PMSF. |
| Cysteine | Papain, Cathepsins | E-64, Leupeptin | 1-10 µM (E-64) | E-64 is an irreversible inhibitor. |
| Aspartic | Pepsin, Cathepsin D | Pepstatin A | 1 µg/mL | Often needs to be dissolved in an organic solvent like DMSO first. |
| Metalloproteases | Aminopeptidases, Endopeptidases | EDTA, Bestatin | 1-5 mM (EDTA) | EDTA chelates divalent cations (Mg²⁺, Ca²⁺, Zn²⁺) required for enzyme activity. Do not use if your downstream assay requires these ions. |
| Aminopeptidases | Leucine aminopeptidase | Bestatin | 1-10 µM | Provides specific protection for the peptide N-terminus. |
Pro-Tip: For most applications involving serum, plasma, or tissue homogenates, a pre-formulated, broad-spectrum cocktail is the most convenient and effective starting point.[9][10][11][15] These cocktails typically contain a mixture of inhibitors targeting multiple protease classes. Always add the inhibitor cocktail to your sample before adding your galanin analog to provide immediate protection.[14]
Step 3: Optimize Incubation Conditions
Enzymatic activity is highly dependent on environmental conditions.
-
Temperature: Perform incubations on ice (0-4°C) whenever possible. Proteolytic activity is significantly reduced at lower temperatures. If your experiment requires physiological temperatures (e.g., 37°C), minimizing incubation time is critical.
-
pH: Most proteases have an optimal pH range. Maintaining your incubation buffer at a pH outside of this optimum (e.g., slightly acidic or basic) can help reduce degradation, but this must be balanced with the pH requirements of your experimental system.[16]
-
Time: Minimize incubation time as much as feasible. Run a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the stability window for your specific peptide in your specific matrix.
Step 4: Validate Your Protocol with Controls
To confirm that degradation is occurring and that your protective measures are effective, include these critical controls in a pilot experiment:
-
Time-Zero (T0) Control: Add the galanin analog to the inhibited matrix and immediately stop the reaction (e.g., by adding a strong acid like TFA or by snap-freezing). This sample represents 100% of your input peptide.
-
No-Inhibitor Control: Incubate the peptide in your biological matrix without any protease inhibitors for the full duration of your experiment.
-
Inhibitor-Protected Sample: Incubate the peptide in your matrix with the full protease inhibitor cocktail.
Analyze these samples by a quantitative method like HPLC or LC-MS. Comparing the amount of intact peptide in the "No-Inhibitor" and "Inhibitor-Protected" samples against the "T0" sample will definitively show the extent of degradation and the efficacy of your inhibitor cocktail.
Section 3: Protocols & Data
Protocol 3.1: Validating Peptide Stability in a Biological Matrix
This protocol provides a framework for testing the stability of (D-Thr6,D-Trp8,9,L-alaninol15)-galanin and the effectiveness of a protease inhibitor cocktail.
Materials:
-
(D-Thr6,D-Trp8,9,L-alaninol15)-galanin stock solution (e.g., 1 mM in DMSO)
-
Biological Matrix (e.g., human serum, rat plasma, brain tissue homogenate)
-
Broad-spectrum Protease Inhibitor Cocktail (e.g., 100x solution)
-
Incubation Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))
-
Microcentrifuge tubes, pipettes, ice bath, incubator/water bath, centrifuge.
Procedure:
-
Preparation: Thaw all reagents and keep them on ice. Prepare your biological matrix (e.g., if using tissue homogenate, prepare it in your incubation buffer).
-
Label Tubes: Prepare three sets of tubes for each time point you will test (e.g., T0, T60 min, T120 min).
-
Set A: "T0 Control"
-
Set B: "No Inhibitor"
-
Set C: "Inhibitor Protected"
-
-
Add Inhibitors: To Set C tubes, add the protease inhibitor cocktail to the biological matrix at the recommended concentration (e.g., 1 µL of 100x cocktail per 99 µL of matrix). Mix gently.
-
Spike Peptide: Add the galanin analog stock solution to all tubes to achieve the final desired concentration (e.g., 10 µM). Vortex briefly.
-
T0 Quench: Immediately add an equal volume of Quenching Solution to the "T0 Control" tubes. Vortex and place on ice. This is your 100% reference.
-
Incubation: Place the "No Inhibitor" (Set B) and "Inhibitor Protected" (Set C) tubes in an incubator set to the desired temperature (e.g., 37°C).
-
Time Point Quenching: At each subsequent time point (e.g., 60 min, 120 min), remove the corresponding tubes from Sets B and C and quench the reaction by adding an equal volume of Quenching Solution. Vortex and place on ice.
-
Sample Processing: Once all time points are collected, centrifuge all tubes at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet precipitated proteins.
-
Analysis: Carefully collect the supernatant from each tube and transfer to an analysis vial. Analyze the samples via reverse-phase HPLC or LC-MS to quantify the peak corresponding to the intact galanin analog.
-
Data Interpretation: Calculate the percentage of intact peptide remaining at each time point relative to the T0 control. A successful experiment will show significant peptide loss in the "No Inhibitor" samples and minimal loss in the "Inhibitor Protected" samples.
Section 4: Visualizing the Problem & Solution
The following diagrams illustrate the core concepts of enzymatic degradation and the logical steps for troubleshooting.
Caption: Figure 4.1: Common Sites of Enzymatic Attack on Peptides
Caption: Figure 4.2: Troubleshooting Workflow for Peptide Degradation
References
- The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. Benchchem.
- Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI.
- D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv.
- Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. PubMed.
- Protease Inhibitor Cocktail Kit. Thomas Scientific.
- Hypothalamic degradation of galanin(1-29) and galanin(1-16): identification and characterization of the peptidolytic products. PubMed.
- Protease & Protease Inhibitor Systems. G-Biosciences.
- Optimization Strategies for the Stability of Peptides In Vivo. Creative Peptides.
- D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, Oxford Academic.
- Improving peptide stability: Strategies and applications. Allied Academies.
- Protease inhibitor cocktails. Abcam.
- Protease and Phosphatase Inhibitors. Thermo Fisher Scientific - US.
- Protease Inhibitor Cocktails. Biocompare.
- Hypothalamic degradation of galanin(1–29) and galan... Research Solutions Pages.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. ResearchGate.
- Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers.
- Mechanisms of Protein Degradation. Thermo Fisher Scientific - ES.
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]
- 6. Hypothalamic degradation of galanin(1-29) and galanin(1-16): identification and characterization of the peptidolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | PDF or Rental [articles.researchsolutions.com]
- 8. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 9. thomassci.com [thomassci.com]
- 10. Protease inhibitor cocktails | Abcam [abcam.com]
- 11. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Frontiers | Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers [frontiersin.org]
- 13. Mechanisms of Protein Degradation | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 16. alliedacademies.org [alliedacademies.org]
Optimizing incubation times for (D-Thr6,D-trp8,9,L-alaninol15)-galanin receptor binding assays
Topic: Optimizing Incubation for (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-Galanin
Welcome to the Technical Support Center
Ticket ID: GAL-OPT-001 Subject: Optimization of Binding Equilibrium for Stabilized Galanin Fragments Assigned Specialist: Senior Application Scientist, GPCR Division
You are working with (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin(1-15) .[1] Before we proceed to the protocols, it is critical to understand the chemistry of your ligand. This molecule is a metabolically stabilized analog of the N-terminal Galanin(1-15) fragment.
-
D-Amino Acids (Pos 6, 8, 9): These substitutions prevent degradation by endopeptidases and often confer antagonist properties or receptor subtype selectivity (GalR1 vs. GalR2).
-
L-alaninol¹⁵ (C-terminal reduction): The conversion of the C-terminal carboxyl group to an alcohol ("-ol") renders the peptide resistant to carboxypeptidases.
Impact on Assay: Unlike native Galanin(1-15), which degrades rapidly (t½ ≈ 28 mins), this analog allows for extended incubation times to reach true thermodynamic equilibrium without significant ligand depletion.
Part 1: The Optimization Workflow
Do not rely on "standard" 60-minute protocols found in literature for native peptides. You must empirically determine the Association Rate (
Visualizing the Optimization Logic
Caption: Step-by-step workflow to determine optimal incubation parameters before attempting competition binding.
Part 2: Critical Protocols
Protocol A: Association Kinetic Assay (Time-Course)
Objective: Determine the time required to reach equilibrium (
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5% BSA (Critical for preventing peptide sticking), 1 mM Bacitracin.
-
Radioligand:
I-Galanin (or iodinated analog) at ~0.1 nM.[2] -
Membranes: CHO-GalR1/GalR2 or tissue homogenates (20–50 µ g/well ).
Step-by-Step:
-
Preparation: Prepare 48 assay tubes/wells.
-
Staggered Start: You will filter all samples simultaneously at "Time 0", so you must add the ligand at different times counting backwards.
-
Time points: 120, 90, 60, 45, 30, 15, 10, 5, 2 minutes.
-
-
Incubation: Incubate at 25°C (Room Temp) .
-
Note: 4°C is often used for native galanin to prevent degradation, but your analog is stable. 25°C promotes faster equilibrium.
-
-
Termination: Rapidly filter through 0.3% PEI-soaked GF/B filters .
-
Tech Note: Galanin peptides are sticky. PEI (Polyethyleneimine) is non-negotiable to reduce Non-Specific Binding (NSB) to the filter.
-
-
Data Analysis: Plot Specific Binding (CPM) vs. Time (min). Fit to a "One-phase association" model.
Success Criteria:
-
The curve must plateau.
-
Optimal Incubation Time =
(observed). -
Example: If the curve reaches 50% max binding at 15 mins (
), incubate for 45–60 mins.
Part 3: Troubleshooting Guide
Symptom: High Non-Specific Binding (NSB)
User Report: "My NSB is >40% of Total Binding."
| Potential Cause | The "Why" | Corrective Action |
| Filter Trapping | Hydrophobic galanin analogs stick to glass fiber filters. | Pre-soak filters in 0.3% PEI for >1 hour. Wash with ice-cold buffer containing 0.1% BSA. |
| Ligand Concentration | Radioligand concentration is > | Ensure radioligand is used at 0.1 – 0.5 nM . High concentrations force non-specific interactions. |
| Plasticware Adsorption | Peptide sticks to tube walls. | Use Low-Protein Binding polypropylene plates/tubes. Add 0.1% BSA to the assay buffer before adding ligand. |
Symptom: "Signal Drift" (No Plateau)
User Report: "The binding signal keeps increasing even after 2 hours."
| Potential Cause | The "Why" | Corrective Action |
| Slow Kinetics | High-affinity antagonists often have very slow | Increase Temperature: Shift from 4°C to 25°C or 30°C. Your analog (alaninol) is stable enough to withstand this. |
| Receptor Internalization | If using whole cells, the receptor may be internalizing. | Switch to Membranes: Perform the assay on membrane homogenates rather than whole cells to isolate surface binding events. |
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use the same incubation time for GalR1 and GalR2? A: No. GalR2 often displays different kinetic properties than GalR1. If you are profiling selectivity, you must run the Association Kinetic Protocol (Protocol A) for each receptor subtype. It is common for GalR2 to require slightly longer equilibration times depending on the expression system.
Q2: Why is Bacitracin included if my analog is "stable"?
A: While your ligand (D-Thr6,D-trp8,9,L-alaninol15)-galanin is resistant to degradation, the receptor membranes themselves contain proteases that can degrade the radiolabeled tracer (usually
Q3: My
Part 5: Advanced Troubleshooting Logic
Use this decision tree when your assay results are inconsistent.
Caption: Decision tree for diagnosing shifts in affinity constants (
References
-
IUPHAR/BPS Guide to Pharmacology. (2024). Galanin Receptors: Ligand (D-Thr6, D-Trp8,9)galanin(1-15)ol.[1][3] [Link]
-
Bartfai, T., et al. (1993). Galanin receptors: involvement in feeding, pain, depression and Alzheimer's disease. (Discusses the development of stable antagonists like M35/M40). [Link]
-
Langel, Ü., et al. (1996). Chemistry and Molecular Biology of Galanin Receptor Ligands. (Detailing the synthesis of alaninol-modified peptides). [Link]
-
National Institutes of Health (NIH) Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. (The gold standard for
calculations). [Link]
Sources
Technical Support Center: Optimizing (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) Binding Assays
A Guide for Researchers, Scientists, and Drug Development Professionals on Resolving Nonspecific Binding Issues
Welcome to the technical support center for (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15), also known as M35. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering nonspecific binding (NSB) issues during their experiments. As a chimeric peptide, M35 can present unique challenges in binding assays. This resource, structured in a question-and-answer format, offers practical solutions and the scientific rationale behind them to help you achieve clean, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15) (M35) and what are its binding characteristics?
A1: (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15), or M35, is a high-affinity chimeric peptide ligand for galanin receptors. It is composed of galanin (1-13) and bradykinin (2-9) amide. M35 has been shown to act as a galanin receptor antagonist in some systems, such as the rat spinal cord and hippocampus.[1][2] However, it can also exhibit agonist or mixed agonist/antagonist properties depending on the concentration and the biological system being studied.[1][3]
Binding studies have revealed that M35 can interact with multiple galanin receptor subtypes. For instance, it has been shown to have high affinity for human galanin receptor type 1 (Ki of 0.11 nM) and type 2 (Ki of 2.0 nM).[4] Displacement studies with radiolabeled galanin have indicated the presence of two binding sites for M35 with significantly different affinities (KD values of approximately 0.3 nM and 0.52 µM).[1][2] This complex binding profile underscores the importance of carefully optimized assay conditions to dissect specific receptor interactions from nonspecific binding.
Q2: What is nonspecific binding (NSB) and why is it a problem in my M35 experiments?
Q3: What are the common causes of high nonspecific binding with peptide ligands like M35?
A3: High nonspecific binding with peptide ligands such as M35 is often attributed to a combination of factors:
-
Hydrophobic and Electrostatic Interactions: Peptides can interact with various surfaces through non-specific hydrophobic or electrostatic forces.[5]
-
Suboptimal Buffer Conditions: The pH and ionic strength of your assay buffer can significantly influence nonspecific interactions.[5][7]
-
Inadequate Blocking: Failure to block all unoccupied surfaces on your assay plate or membrane can result in the ligand binding to these sites.
-
Ligand Properties: Peptides with high lipophilicity or charge can be more prone to nonspecific binding.[5]
-
Quality of Receptor Preparation: Impurities or denatured proteins in your receptor preparation can contribute to higher NSB.
Troubleshooting Guide: A Step-by-Step Approach to Reducing Nonspecific Binding
If you are experiencing high nonspecific binding in your M35 assays, follow this systematic troubleshooting guide. The underlying principle is to optimize one parameter at a time to identify the primary cause of the issue.
Step 1: Assess and Optimize Your Assay Buffer
The composition of your assay buffer is a critical determinant of nonspecific binding. The goal is to create an environment that favors specific receptor-ligand interactions while discouraging nonspecific ones.
Q4: My NSB is very high. Where do I start with my buffer?
A4: Start by evaluating the pH and ionic strength of your buffer.
-
pH Optimization: The pH of the buffer can affect the charge of both your peptide and the interacting surfaces. A good starting point is to use a buffer with a pH close to the physiological pH of 7.4.[8] However, you may need to perform a pH titration (e.g., from pH 6.0 to 8.0) to find the optimal condition for your specific system. The goal is to find a pH that minimizes charge-based nonspecific interactions.[5]
-
Ionic Strength Adjustment: Increasing the ionic strength of your buffer by adding salts like NaCl (e.g., up to 150 mM) can help to shield electrostatic interactions, thereby reducing nonspecific binding.[5]
Protocol: Buffer Optimization
-
Prepare a series of assay buffers with varying pH values (e.g., 6.5, 7.0, 7.4, 8.0).
-
For each pH, prepare buffers with different NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM).
-
Perform your binding assay with M35 using each buffer condition, ensuring to include controls for total binding and nonspecific binding (in the presence of a high concentration of unlabeled galanin).
-
Analyze the data to identify the buffer composition that provides the best signal-to-noise ratio (specific binding vs. nonspecific binding).
Step 2: Implement or Enhance Your Blocking Strategy
Blocking agents are used to saturate nonspecific binding sites on your assay plates, membranes, and other surfaces, preventing your labeled ligand from adhering to them.
Q5: I'm still seeing high background even after optimizing my buffer. What's next?
A5: Your next step is to review and improve your blocking procedure. Bovine Serum Albumin (BSA) is a commonly used blocking agent that can be very effective in reducing nonspecific peptide binding.[9]
-
BSA Concentration: The optimal concentration of BSA can vary. A typical starting point is 0.1% to 1% (w/v) in your assay buffer. You may need to test a range of concentrations to find what works best for your assay.[5]
-
Other Blocking Agents: If BSA is not effective, you can consider other blocking agents such as casein or non-fat dry milk.
Data Presentation: Effect of BSA Concentration on Nonspecific Binding
| BSA Concentration (%) | Total Binding (CPM) | Nonspecific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio |
| 0 | 5000 | 4000 | 1000 | 1.25 |
| 0.1 | 4500 | 2000 | 2500 | 2.25 |
| 0.5 | 4000 | 1000 | 3000 | 4.00 |
| 1.0 | 3800 | 800 | 3000 | 4.75 |
| 2.0 | 3700 | 750 | 2950 | 4.93 |
This is example data and will vary based on the experiment.
Step 3: Incorporate Detergents to Mitigate Hydrophobic Interactions
Peptides, especially those with hydrophobic residues, can stick to plastic surfaces and other hydrophobic components of your assay system.
Q6: My peptide seems to be "sticky." How can I address this?
A6: Adding a small amount of a non-ionic detergent to your assay and wash buffers can be very effective in reducing hydrophobic-driven nonspecific binding.
-
Recommended Detergents: Tween-20 or Triton X-100 are commonly used at low concentrations (e.g., 0.01% to 0.1%). These detergents will not typically disrupt specific receptor-ligand interactions at these concentrations. The use of non-ionic detergents has been shown to improve proteomics performance by reducing peptide loss.[10][11]
Experimental Workflow: Troubleshooting NSB
Caption: A flowchart for systematically troubleshooting nonspecific binding.
Step 4: Advanced Troubleshooting
If the above steps do not sufficiently resolve your nonspecific binding issues, consider these additional strategies:
Q7: I've tried everything, and my NSB is still unacceptably high. What else can I do?
A7: At this stage, you may need to consider more fundamental aspects of your assay design.
-
Receptor Concentration: Ensure you are using an appropriate concentration of your receptor preparation. Too high a concentration can lead to increased NSB. It is recommended to perform a receptor titration to determine the optimal concentration that gives a robust specific binding signal without excessive background.
-
Ligand Concentration: If you are using a radiolabeled ligand, ensure its concentration is not too high. Typically, a concentration at or below the Kd is used for binding assays.
-
Incubation Time and Temperature: While assays are often run to equilibrium, shorter incubation times may reduce NSB, provided that specific binding has had sufficient time to occur.[8]
-
Wash Steps: Increase the number and/or duration of your wash steps to more effectively remove unbound ligand.
-
Filter Plate Material: If you are using a filtration-based assay, consider testing different filter materials, as some may be more prone to nonspecific binding of your peptide. Pre-soaking filters in a blocking buffer can also be beneficial.[5]
Signaling Pathway Considerations
Understanding the downstream signaling of the galanin receptors can provide alternative methods for assessing M35's activity, which can be less susceptible to the challenges of direct binding assays. Galanin receptors are G-protein coupled receptors (GPCRs) that can couple to various G-proteins, including Gi and Gs.[12][13]
Caption: A simplified diagram of a GPCR signaling pathway.
By employing these systematic troubleshooting strategies, you can effectively diagnose and resolve nonspecific binding issues in your experiments with (D-Thr6,D-trp8,9,L-alaninol15)-galanin (1-15), leading to more accurate and reliable data.
References
-
O'Donnell, D., et al. (1995). Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells. European Journal of Pharmacology, 278(2), 177-184. [Link]
-
GenScript. (n.d.). Galanin Receptor Ligand M35. Retrieved from [Link]
-
Pramod, A. B., et al. (1995). Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release. Brain Research, 682(1-2), 101-106. [Link]
-
Karger Publishers. (2011). Galanin Receptor Antagonist M35 but Not M40 or C7 Ameliorates Cerulein-Induced Acute Pancreatitis in Mice. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Retrieved from [Link]
-
Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2016). Bovine Serum Albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. Retrieved from [Link]
-
Waters. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GtoPdb Ligand ID: 6133. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Development of peptide receptor binding assays: methods to avoid false negatives. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
American Pharmaceutical Review. (2007). The Effect of Buffers on Protein Conformational Stability. Retrieved from [Link]
-
ORBi. (2025). SIGNIFICANT IMPACT OF CONSUMABLE MATERIAL AND BUFFER COMPOSITION FOR LOW-CELL NUMBER PROTEOMIC SAMPLE PREPARATION. Retrieved from [Link]
-
ResearchGate. (2002). Albumin Binding as a General Strategy for Improving the Pharmacokinetics of Proteins. Retrieved from [Link]
-
ChemRxiv. (2024). Significant impact of consumable material and buffer composition for low-cell number proteomic sample preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Finding the Perfect Fit: Conformational Biosensors to Determine the Efficacy of GPCR Ligands. Retrieved from [Link]
-
PubMed. (1988). Effect of buffer pH and peptide composition on the selectivity of peptide separations by capillary zone electrophoresis. Retrieved from [Link]
-
SB Drug Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins. Retrieved from [Link]
-
ResearchGate. (2020). Ligand-protein binding/interaction studies. Retrieved from [Link]
-
Infoscience. (2015). Development of an albumin-binding ligand for prolonging the plasma half-life of peptide therapeutics. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are albumin antagonists and how do they work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Albumin-based drug delivery: harnessing nature to cure disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Preferential Gs protein coupling of the galanin Gal1 receptor in the μ-opioid-Gal1 receptor heterotetramer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Galanin, galanin receptors and drug targets. Retrieved from [Link]
Sources
- 1. Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Preferential Gs protein coupling of the galanin Gal1 receptor in the μ-opioid-Gal1 receptor heterotetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galanin, galanin receptors and drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing and Resolving Aggregation of Hydrophobic Galanin Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic galanin analogs. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions concerning the persistent challenge of peptide aggregation in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the stability, solubility, and reliability of your peptide reagents in experimental settings.
Introduction: The Challenge of Hydrophobic Galanin Analogs
Galanin, a neuropeptide involved in a myriad of physiological processes, and its synthetic analogs are often characterized by significant hydrophobicity. This intrinsic property, while crucial for receptor interaction, presents a major experimental hurdle: the tendency to aggregate in aqueous solutions.[1][2] Aggregation can lead to a cascade of problems, including poor solubility, loss of active material, inconsistent assay results, and reduced biological activity. This guide is structured to address these issues head-on, providing both corrective actions for existing problems and preventative strategies for future experiments.
Troubleshooting Guide
This section is designed in a question-and-answer format to address specific issues you may encounter during the handling and application of hydrophobic galanin analogs.
Issue 1: My lyophilized galanin analog powder is not dissolving in my standard aqueous buffer (e.g., PBS).
Primary Cause: The peptide's hydrophobic nature and its net charge at the buffer's pH are likely the primary culprits. If the pH of the solution is close to the peptide's isoelectric point (pI), its net charge will be near zero, minimizing electrostatic repulsion between peptide molecules and promoting aggregation.[3][4][5]
Recommended Solution Workflow: A systematic approach to solubilization is crucial to avoid wasting valuable peptide. Always begin by testing the solubility of a very small amount of the peptide first.[6][7][8]
Caption: Systematic workflow for initial peptide solubilization.
Experimental Protocol: Stepwise Solubilization
-
Calculate Net Charge: Determine the peptide's net charge at pH 7. Assign a value of +1 to each basic residue (Arg, Lys, His, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus).[4][7][9]
-
Basic Peptides (Net Charge > 0): Attempt to dissolve in sterile water. If unsuccessful, try a dilute acidic solution such as 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA).[9][10]
-
Acidic Peptides (Net Charge < 0): Attempt to dissolve in sterile water or PBS (pH 7.4). If this fails, use a dilute basic solution like 0.1 M ammonium bicarbonate.[9][10] Caution: Avoid basic solutions if your peptide contains cysteine, as high pH can promote disulfide bond formation.[10][11]
-
Neutral/Hydrophobic Peptides (Net Charge ≈ 0): These are the most challenging. Dissolve the peptide in a minimal volume of a strong organic solvent first. Dimethyl sulfoxide (DMSO) is often preferred for its low toxicity in cell-based assays.[6][12] Once fully dissolved, slowly add your desired aqueous buffer dropwise while gently vortexing to prevent the peptide from precipitating.[11]
Issue 2: My peptide dissolves in an organic solvent but precipitates immediately when diluted with aqueous buffer.
Primary Cause: This phenomenon, often called "crashing out," occurs when the final concentration of the organic co-solvent falls below the threshold required to maintain the peptide's solubility. The hydrophobic peptide molecules are rapidly forced out of the aqueous environment and aggregate.
Recommended Solution:
-
Slow Dilution: The rate of dilution is critical. Add the aqueous buffer very slowly to the peptide-organic solvent mixture while continuously vortexing or stirring. This gradual change in solvent polarity allows the peptide molecules more time to adapt without aggregating.[11]
-
Alternative Solvents: Consider using solvents that actively stabilize peptide secondary structures, such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[10] These solvents can promote the formation of α-helical structures, which may bury hydrophobic residues and prevent intermolecular aggregation.[13][14]
-
Use of Denaturants (for non-functional assays): For applications where maintaining native conformation is not critical (e.g., solubilization before purification), strong denaturants like 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea can be used to disrupt the hydrogen bonds that drive aggregation.[9][10]
| Solvent | Mechanism of Action | Advantages | Considerations/Disadvantages |
| DMSO | Strong hydrogen bond acceptor, disrupts intermolecular H-bonds.[15] | Low toxicity for most cell assays (<1% v/v).[6] Good for initial solubilization. | Can oxidize Met and Cys residues.[10][11] Difficult to remove by lyophilization. |
| DMF | Similar to DMSO, a polar aprotic solvent. | Alternative to DMSO for peptides with Met or Cys.[7] | Higher toxicity than DMSO. |
| TFE / HFIP | Stabilize secondary structures (α-helices), weakening non-polar interactions.[10][13] | Can prevent aggregation by promoting a soluble conformation.[14] | Can alter peptide conformation, potentially affecting biological activity. Volatile. |
| Acetonitrile | Less polar than water, disrupts hydrophobic interactions. | Common solvent in HPLC, easily removed by lyophilization. | May not be as effective as DMSO/TFE for highly hydrophobic peptides. |
| Isopropanol | Can increase solubility and break up aggregates, often used in purification.[16] | Can be less toxic than acetonitrile. | Higher viscosity, may require elevated temperatures for chromatography.[16] |
| Table 1: Comparison of common organic solvents for dissolving hydrophobic peptides. |
Issue 3: My peptide solution is initially clear, but becomes cloudy or shows inconsistent activity over time.
Primary Cause: This indicates slow aggregation or adsorption to surfaces. Hydrophobic peptides can self-assemble into soluble oligomers that are not immediately visible but can eventually form larger, insoluble aggregates.[17] Additionally, these peptides can adsorb to plastic or glass surfaces, reducing the effective concentration in your solution.[17]
Recommended Solution: The use of stabilizing excipients can prevent both aggregation and surface adsorption.
Caption: Mechanism of surfactant-mediated aggregation prevention.
Experimental Protocol: Using Anti-Aggregation Additives
-
Prepare Additive Stock: Prepare a concentrated stock solution of the chosen additive in your primary buffer.
-
Incorporate into Peptide Solution: Add the excipient to your final peptide solution at the recommended working concentration.
-
Incubate and Monitor: Gently mix and monitor the solution for clarity. It is advisable to perform functional assays to confirm that the additive does not interfere with your experiment.
| Additive Type | Example(s) | Typical Concentration | Mechanism of Action |
| Surfactants | Polysorbate 20/80 (Tween), CHAPS | 0.01% - 0.1% | Non-ionic or zwitterionic detergents that coat hydrophobic surfaces on the peptide, creating a steric barrier that prevents self-association.[17][18] |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50 - 100 mM | Can suppress aggregation by interacting with both charged and hydrophobic regions of the peptide, effectively "shielding" them from intermolecular interactions.[17][18][19] |
| Sugars/Polyols | Sucrose, Glycerol | 5% - 20% (v/v) | Act as stabilizers by being preferentially excluded from the peptide's surface, which thermodynamically favors a more compact and soluble state.[18][19] |
| Chaotropic Agents | Guanidine-HCl, Urea | 6 M - 8 M | Disrupt the hydrogen bonding network of water and the peptide itself, breaking up established aggregates.[20] Primarily used for resolubilization, not prevention in functional assays. |
| Table 2: Common anti-aggregation additives and their mechanisms. |
Frequently Asked Questions (FAQs)
Q1: What is it about the structure of galanin analogs that makes them so prone to aggregation?
A1: The tendency of galanin analogs to aggregate is primarily driven by hydrophobic interactions.[1] These peptides often contain a high percentage of non-polar amino acids (e.g., Leucine, Isoleucine, Valine). In an aqueous environment, these hydrophobic residues are thermodynamically driven to minimize their contact with water, which they achieve by associating with each other, leading to peptide self-assembly and aggregation.[2] Furthermore, modifications made to the native galanin sequence to enhance receptor affinity or stability can sometimes disrupt favorable secondary structures, exposing these hydrophobic cores and increasing the propensity for aggregation.[13]
Q2: How can I predict the optimal pH for dissolving my specific galanin analog?
A2: The optimal pH for solubility is one that is far from the peptide's isoelectric point (pI). At the pI, the peptide has no net charge, leading to minimal electrostatic repulsion and maximum aggregation. By adjusting the pH to be at least 1-2 units above or below the pI, you impart a strong net positive or negative charge to the peptide, which increases repulsion between molecules and enhances solubility.[3][5] You can estimate the pI based on the number of acidic and basic amino acid residues in the sequence using online peptide analysis tools.
Q3: What are the best practices for long-term storage of hydrophobic peptide solutions?
A3: For maximum stability, peptides should be stored as a lyophilized powder at -20°C or preferably -80°C.[10] If you must store them in solution, follow these guidelines:
-
Use Sterile Buffers: Dissolve the peptide in a sterile buffer, ideally at a pH of 5-6, and filter through a 0.2 µm filter to remove potential microbial contamination.[8]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.[19]
-
Freeze Promptly: Store the aliquots at -20°C or -80°C.[8]
-
DMSO Stocks: If the peptide is dissolved in DMSO, these stock solutions should also be aliquoted and stored at -20°C or below.[6]
Q4: Is it safe to use sonication or gentle warming to dissolve my peptide?
A4: Yes, both methods can be useful aids, but they should be used with caution.
-
Sonication: Brief periods of sonication in a water bath can help break up small aggregates and enhance dissolution.[11][12][21] However, be aware that this can sometimes create a fine suspension rather than a true solution. Always centrifuge the solution before use to pellet any undissolved material.[6]
-
Warming: Gentle warming (e.g., to <40°C) can increase the solubility of some peptides.[9] Avoid excessive heat, as it can cause peptide degradation.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Peptide Synthesis Knowledge Base: Peptide Solubility. Retrieved from [Link]
-
LifeTein. (n.d.). How to dissolve peptides?. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Saranya, K., & Subramanian, V. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 8(5), 20180022.
- Scott, J. D., et al. (2006). Amino substituted analogs of 1-phenyl-3-phenylimino-2-indolones with potent galanin Gal3 receptor binding affinity and improved solubility. Bioorganic & Medicinal Chemistry Letters, 16(15), 4030-4034.
- van der Walle, C. F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449.
- van der Walle, C. F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449.
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
Ardena. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. Retrieved from [Link]
- O'Connell, K. M., et al. (1998). Solvent stabilized solution structures of galanin and galanin analogs, studied by circular dichroism spectroscopy. Journal of Peptide Research, 51(4), 255-264.
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
ResearchGate. (2015, June 8). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?. Retrieved from [Link]
- Miranda, R. P., et al. (2007). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the Brazilian Chemical Society, 18, 633-640.
- Herrera, M. G., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4825.
-
Wikipedia. (n.d.). Chaotropic agent. Retrieved from [Link]
- Dias, C. L., et al. (2005). Effective interactions between chaotropic agents and proteins.
-
ResearchGate. (2025, August 5). Effective interactions between chaotropic agents and proteins | Request PDF. Retrieved from [Link]
-
ResearchGate. (2023, March 4). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]
- Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2200.
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
- Chen, Y., et al. (1992). Solubilization and molecular characterization of active galanin receptors from rat brain. Biochemistry, 31(8), 2415-2422.
-
Isca Biochemicals. (2023, May 2). Peptide solubility. Retrieved from [Link]
Sources
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. Peptide Synthesis Knowledge Base [peptide2.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. lifetein.com [lifetein.com]
- 6. jpt.com [jpt.com]
- 7. genscript.com [genscript.com]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. biorbyt.com [biorbyt.com]
- 10. lifetein.com [lifetein.com]
- 11. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. Solvent stabilized solution structures of galanin and galanin analogs, studied by circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 15. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 21. iscabiochemicals.com [iscabiochemicals.com]
Strategies to enhance bioavailability of (D-Thr6,D-trp8,9,L-alaninol15)-galanin in vivo
Technical Support Center: (D-Thr6,D-trp8,9,L-alaninol15)-galanin
A Guide to Enhancing In Vivo Bioavailability
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the galanin analog, (D-Thr6,D-trp8,9,L-alaninol15)-galanin. This guide is designed for our research and drug development partners. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the central challenge of enhancing the in vivo bioavailability of this promising therapeutic peptide.
Introduction
(D-Thr6,D-trp8,9,L-alaninol15)-galanin is a synthetic analog of the N-terminal fragment of the neuropeptide galanin. Its structure suggests it is designed as a potential antagonist for galanin receptors, building upon earlier work with similar modifications.[1][2] The incorporation of D-amino acids (D-Thr, D-Trp) is a deliberate structural modification aimed at increasing resistance to enzymatic degradation.[3][4] However, like most therapeutic peptides, its journey from administration to target site is fraught with challenges, including proteolytic degradation, rapid renal clearance, and poor membrane permeability.[5][6]
This guide provides a systematic framework for diagnosing and overcoming these experimental hurdles to maximize the therapeutic potential of your research.
Frequently Asked Questions (FAQs)
Q: What are the primary barriers to the in vivo bioavailability of this peptide? A: The primary barriers are:
-
Enzymatic Degradation: Despite the stabilizing D-amino acids, the peptide can still be cleaved by various proteases (exopeptidases and endopeptidases) in the plasma and gastrointestinal tract.[7][8]
-
Rapid Renal Clearance: Due to its relatively small molecular size, the peptide is susceptible to rapid filtration and removal by the kidneys.[9]
-
Poor Membrane Permeability: The peptide's hydrophilic nature and size can limit its ability to passively diffuse across biological membranes like the intestinal epithelium or the blood-brain barrier (BBB).[6][]
Q: How do the D-amino acid substitutions in the peptide's structure help? A: Proteolytic enzymes are stereospecific; they primarily recognize and cleave peptide bonds between L-amino acids. By substituting key positions with D-amino acids (D-Thr6, D-Trp8,9), the peptide's backbone is altered in a way that reduces or prevents recognition and binding by these enzymes, thus significantly increasing its half-life in biological fluids.[3][4]
Q: How should I properly handle and store the lyophilized peptide and its solutions? A: Improper handling is a common source of experimental variability.
-
Lyophilized Form: Store the lyophilized powder at -20°C or colder, protected from light.[11]
-
In Solution: Once dissolved, it is best to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[11] For dissolution, use sterile, nuclease-free buffers. The optimal buffer will depend on the peptide's isoelectric point; start with sterile water or PBS and check for full dissolution. If solubility is an issue, a formal solubility test may be required.[11]
Q: What is a realistic starting point for an in vivo dose? A: Dosing for novel galanin analogs can vary widely. For systemically administered galanin analogs in rodent models, doses have ranged from 0.1 mg/kg to as high as 12 mg/kg.[12][13] A pilot dose-ranging study is strongly recommended, starting at a lower dose (e.g., 1-2 mg/kg) and escalating while monitoring for the desired biological effect and any potential toxicity.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable protocols.
Q1: My peptide shows a very short half-life (<15 minutes) in in vitro plasma stability assays and appears inactive in vivo. What's happening?
Probable Causes:
-
Residual Proteolytic Degradation: While the D-amino acids provide significant protection, the peptide is not entirely immune to degradation, especially from aggressive peptidases.
-
Rapid Renal Clearance: If the peptide is not sufficiently bound to plasma proteins, it will be rapidly cleared by the kidneys, a factor not always captured by in vitro plasma assays.[9]
Recommended Solutions & Protocols:
-
Confirm Stability with a Robust Assay: First, ensure your stability data is accurate.
Protocol: In Vitro Plasma Stability Assay
-
Preparation: Thaw rat or human plasma (sourced commercially) at 37°C. Prepare a stock solution of the peptide (e.g., 1 mg/mL) in an appropriate buffer.
-
Incubation: Add the peptide to the pre-warmed plasma to a final concentration of 10-50 µg/mL. Immediately take a T=0 time point by transferring an aliquot to a tube containing a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid) to precipitate plasma proteins and stop enzymatic activity.
-
Time Points: Incubate the plasma-peptide mixture at 37°C. Collect subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench them in the same manner.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact peptide remaining at each time point.
-
Interpretation: Calculate the half-life (t½) by plotting the percentage of remaining peptide versus time. A short half-life confirms a stability issue.
-
-
Employ Advanced Formulation Strategies: If instability is confirmed, encapsulation or chemical modification is the next logical step.
-
Liposomal Encapsulation: Liposomes are lipid vesicles that can encapsulate the peptide in their aqueous core, shielding it from proteases.[14][15] This is an excellent starting point for improving stability.
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can encapsulate the peptide, providing a sustained release profile and protection from degradation.[16]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains increases the peptide's hydrodynamic size, which can dramatically reduce renal clearance and provide some steric hindrance against proteases.[9][17]
-
Q2: The peptide is stable in plasma, but I'm not seeing any biological effect after oral or intraperitoneal administration. Why?
Probable Causes:
-
Poor Membrane Permeability: The peptide may not be efficiently absorbed from the gastrointestinal tract (oral) or the peritoneal cavity (IP) into systemic circulation.[6]
-
Inability to Cross Target Barriers: For centrally-acting effects, the peptide must cross the highly selective blood-brain barrier (BBB), which is a major challenge for most peptides.[][18]
Recommended Solutions & Protocols:
-
Enhance Absorption with a Liposomal Formulation: Liposomes not only protect the peptide but can also improve its transport across cellular membranes through lipid-lipid interactions.[19]
Protocol: Preparation of a Peptide-Loaded Liposomal Formulation (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve lipids (e.g., a 5:1 molar ratio of DPPC:Cholesterol) in chloroform or a similar organic solvent in a round-bottom flask.[19]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Place the flask under a high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Prepare a solution of your peptide in a suitable buffer (e.g., PBS). Add this peptide solution to the flask containing the lipid film. Hydrate the film by vortexing or sonicating the mixture, which causes the lipids to self-assemble into liposomes, encapsulating the peptide solution.[15]
-
Size Reduction (Homogenization): To achieve a uniform size distribution, subject the liposome suspension to probe sonication on ice or, preferably, extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification & Characterization: Remove unencapsulated peptide using size exclusion chromatography or dialysis. Characterize the final formulation for:
-
Particle Size & Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess surface charge and colloidal stability.
-
Encapsulation Efficiency (%EE): By lysing the liposomes (e.g., with a detergent like Triton X-100) and quantifying the total peptide amount versus the initial amount used.
-
-
-
Consider Advanced Delivery Vectors for CNS Targets: If the target is within the central nervous system, more sophisticated strategies are required.
-
Conjugation to a BBB Shuttle Peptide: Covalently link your peptide to a carrier peptide known to cross the BBB, such as a transferrin receptor-binding peptide.[20][21]
-
Formulation with Permeation Enhancers: For non-parenteral routes, co-administration with permeation enhancers can transiently open tight junctions in epithelial barriers, but this approach must be carefully validated for safety.[22][23]
-
Q3: My experimental results are highly variable from one experiment to the next. What are the potential sources of this inconsistency?
Probable Causes:
-
Peptide Aggregation: Peptides, especially at high concentrations or in certain buffers, can aggregate, leading to non-homogenous solutions and reduced effective concentration.[9]
-
Contamination: Residual contaminants from synthesis, such as trifluoroacetic acid (TFA), can interfere with cellular assays. Endotoxin contamination can trigger unwanted immune responses.[11]
-
Inaccurate Peptide Quantification: Using the weight of the lyophilized powder for concentration calculations can be inaccurate, as it includes counter-ions and bound water. The actual peptide content is often 60-80% of the total weight.[11]
Recommended Solutions:
-
Ensure Proper Peptide Handling:
-
Solubility First: Before starting experiments, perform a solubility test in your intended buffer. If the peptide precipitates, the formulation is not viable.[11]
-
Accurate Quantification: For critical assays, determine the net peptide content. This can be done via amino acid analysis or by using the absorbance of tryptophan at 280 nm with a calculated extinction coefficient. Adjust concentration calculations accordingly.
-
Use High-Purity Peptides: For in vivo work, use peptides with high purity (>95%) and request TFA removal (salt exchange to acetate or HCl) and endotoxin testing from your supplier.[11]
-
-
Monitor Formulation Stability:
-
Visual Inspection: Always visually inspect solutions for signs of precipitation or cloudiness before use.
-
Regular Characterization: For nanoparticle or liposomal formulations, use DLS to check for changes in particle size or aggregation over time and under different storage conditions.
-
Visualization of Key Concepts & Workflows
Workflow for Selecting a Bioavailability Enhancement Strategy
This diagram outlines a logical decision-making process for improving the in vivo performance of your peptide.
Caption: Decision workflow for enhancing peptide bioavailability.
Mechanisms of Peptide Degradation and Clearance
This diagram illustrates the primary physiological barriers that reduce peptide bioavailability.
Caption: Liposomal encapsulation of the galanin peptide.
Data Summary: Comparison of Bioavailability Strategies
The table below summarizes common strategies, their mechanisms, and key considerations.
| Strategy | Mechanism of Action | Advantages | Disadvantages | Key Characterization |
| Liposomal Formulation | Encapsulates peptide in an aqueous core, shielding it from proteases and modifying its pharmacokinetic profile. [14][19] | Protects from degradation; can enhance permeability; well-established technology. | Can be complex to manufacture; potential for drug leakage; stability issues. | Particle Size, PDI, Zeta Potential, % Encapsulation Efficiency. |
| Polymeric Nanoparticles (e.g., PLGA) | Entraps peptide within a polymer matrix, offering protection and sustained release as the polymer degrades. [6][16] | Provides sustained release; protects from degradation; can be targeted. | Use of organic solvents in preparation; potential for polymer immunogenicity. | Particle Size, PDI, Drug Load, Release Kinetics. |
| PEGylation | Covalent attachment of PEG chains increases the hydrodynamic radius of the peptide. [9][17] | Dramatically reduces renal clearance; increases plasma half-life; shields from proteases. | Can sometimes reduce receptor binding affinity; heterogeneity of PEG attachment. | Degree of PEGylation, Purity, In Vitro Activity Assay. |
| Lipidation | Covalent attachment of a fatty acid chain to the peptide, promoting binding to serum albumin. [17][24] | Extends circulation half-life by binding to albumin, which acts as a carrier and avoids renal clearance. | May alter solubility and aggregation properties; can affect potency. | Purity, Albumin Binding Affinity, In Vitro Activity Assay. |
References
- Banks, W. A. (2015). Peptides and the blood–brain barrier. Peptides, 27(5), 723-725.
- Saleh, T., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449.
- BOC Sciences. (2023, October 25). Peptides Crossing the Blood-Brain Barrier.
- MedChemExpress. M871 (Galanin-(2-13)-Glu-His-(Pro)3-(Ala-Leu)2-Ala-amide).
- Al-Hilal, T. A., et al. (2014). Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches.
- Oller-Salvia, B., et al. (2015). Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo. PLOS ONE, 10(10), e0139645.
- Saleh, T., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- Sharma, G., et al. (2023). Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB). MDPI.
- Quotient Sciences. (n.d.). Clinical And Formulation Strategies For Targeted Peptide Drug Development.
- Consensus. (n.d.). Can bioactive peptides cross the blood-brain barrier effectively?
- Sharma, S., & Sharma, A. (2012). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. International Journal of Drug Delivery, 4(2), 154-165.
- Ghasemi, S., et al. (2021).
- Liras, J. L. (2014). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 16(3), 479-490.
- PharmaSource. (2025, October 31). Peptide Therapeutics Manufacturing: A comprehensive guide.
- Powers, E. H. (2016). Determining the Feasibility of a Liposomal Prototype Formulation for GC-C Agonist Peptide Drug Delivery. Harvard University DASH Repository.
- Sollenberg, U. E., et al. (2006). M871—A Novel Peptide Antagonist Selectively Recognizing the Galanin Receptor Type 2. International Journal of Peptide Research and Therapeutics, 12(2), 115-119.
- IUPHAR/BPS Guide to PHARMACOLOGY. M871.
- Han, Y., et al. (2022). Recent Advances in Oral Peptide or Protein-Based Drug Liposomes. Pharmaceutics, 14(11), 2419.
- Flores-Jiménez, T., et al. (2023). Strategies for enhancing of peptide bioavailability.
- Sikora, E., et al. (2025, June 1).
- Boparai, J. K., & Singh, S. (2021). Strategies to improve the physicochemical properties of peptide-based drugs. Amino Acids, 53(11), 1649-1671.
- Kumar, G., et al. (2015). Generating Orally-Active Galanin Analogs with Analgesic Activities. ACS Medicinal Chemistry Letters, 6(4), 418-422.
- Yang, H., et al. (2017). Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats. Frontiers in Molecular Neuroscience, 10, 258.
- Tocris Bioscience. M871.
- WO2013033838A1 - Liposomal formulations of cationic peptides and uses thereof - Google P
- CD Formulation. (n.d.).
- ResearchGate. (n.d.). M89b has increased in vitro and in vivo stability.
- Ovchinnikov, M. V., et al. (2020). The study of biodegradation of galanin and its N-terminal fragments in a model system in vitro. Bioorganic Chemistry, 46(5), 455-460.
- Lee, E., et al. (2011). Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery. ACS Chemical Neuroscience, 2(4), 209-215.
- Carpenter, K., et al. (2008). Design, Synthesis, and Characterization of High-Affinity, Systemically-Active Galanin Analogues with Potent Anticonvulsant Activities. Journal of Medicinal Chemistry, 51(24), 7900-7907.
- Galantamine-loaded PLGA nanoparticles, from nano-emulsion templating, as novel advanced drug delivery systems to treat neurodegener
- Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development.
- Lee, H., & Yeo, Y. (2015). Challenges in delivering therapeutic peptides and proteins: a silk-based solution. Advanced Drug Delivery Reviews, 82-83, 1-13.
- Al-Dulimi, Z. H., et al. (2023). Galangin-Loaded Gold Nanoparticles: Molecular Mechanisms of Antiangiogenesis Properties in Breast Cancer.
- Al-Ameed, T., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7039.
- Oh, C. T., et al. (1991). Galanin analogues: agonist and antagonist. Peptides, 12(5), 1015-1020.
- GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
- Taylor, A., et al. (2023). Advancing oral delivery of biologics: Machine learning predicts peptide stability in the gastrointestinal tract. International Journal of Pharmaceutics, 633, 122596.
- Zhang, C., et al. (2023). Peptide-modified lipid for organ-specific mRNA delivery.
- Al-Ameed, T., et al. (2022). Strategies for Improving Peptide Stability and Delivery. International Journal of Molecular Sciences, 23(20), 12539.
- AAPPTEC. (2015, February 20). Analgesic Properties of a Galanin Analog.
- Al-Ameed, T., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PubMed.
- IUPHAR/BPS Guide to PHARMACOLOGY. (D-Thr6, D-Trp8,9)galanin(1-15)ol.
- Amanote Research. (n.d.).
- Lang, R., et al. (2015). Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity. Pharmacological Reviews, 67(1), 118-175.
- Taresco, V., et al. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Pharmaceutics, 15(7), 1957.
- R&D Systems. (n.d.). Galanin (1-30) (human).
Sources
- 1. Galanin analogues: agonist and antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (D-Thr<sup>6</sup>, D-Trp<sup>8,9</sup>)galanin(1-15)ol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical And Formulation Strategies For Targeted Peptide Drug Development [outsourcedpharma.com]
- 6. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 11. genscript.com [genscript.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Generating Orally-Active Galanin Analogs with Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposomes for oral delivery of protein and peptide-based therapeutics: challenges, formulation strategies, and advances - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galantamine-loaded PLGA nanoparticles, from nano-emulsion templating, as novel advanced drug delivery systems to treat neurodegenerative diseases - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. pharmasource.global [pharmasource.global]
- 18. Peptides and the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dash.harvard.edu [dash.harvard.edu]
- 20. mdpi.com [mdpi.com]
- 21. (PDF) Enhanced Delivery of Galanin Conjugates to the Brain [research.amanote.com]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Hub: Purity Analysis of (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-Galanin
Introduction: The Molecule & The Challenge
Welcome to the Peptide Analysis Support Center. You are working with a highly specific galanin receptor ligand, likely a derivative of Galanin(1-15)-ol . This molecule presents a "perfect storm" for HPLC analysis due to three distinct structural liabilities:
-
Hydrophobic Core (Trp⁸, Trp⁹): The adjacent Tryptophan residues are prone to oxidation and hydrophobic aggregation.
-
Chiral Complexity (D-Thr⁶, D-Trp⁸,⁹): The inclusion of D-amino acids introduces the risk of diastereomeric impurities (D/L scrambling) which are isobaric (same mass) and difficult to separate.
-
C-Terminal Amino Alcohol (L-alaninol¹⁵): The reduction of the C-terminus from a carboxylic acid to an alcohol changes the retention behavior and introduces unique side-reaction possibilities (oxidation to acid, O-acylation).
This guide provides a self-validating workflow to identify and resolve these impurities.
Visual Workflow: The Isolation Strategy
The following flowchart outlines the logical decision tree for identifying unknown peaks in your chromatogram.
Figure 1: Decision tree for categorizing peptide impurities based on retention time and mass shift.
Method Development & Optimization
Before troubleshooting, ensure your baseline method is capable of resolving these specific isoforms.
Recommended HPLC Conditions
| Parameter | Recommendation | Scientific Rationale |
| Column | C18 Core-Shell (e.g., Kinetex, 2.6 µm, 100 Å) | Core-shell particles provide higher efficiency to resolve closely eluting diastereomers (D vs L) compared to fully porous particles [1]. |
| Pore Size | 100 Å - 120 Å | Ideal for peptides < 30 residues. Larger pores (300 Å) lose surface area and resolution for small peptides. |
| Mobile Phase A | 0.1% TFA in Water | TFA (Trifluoroacetic acid) acts as an ion-pairing agent, masking the positive charges and sharpening peaks. Note: For MS sensitivity, use 0.1% Formic Acid, but expect broader peaks. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Standard organic modifier. |
| Temperature | 40°C - 60°C | Elevated temperature reduces viscosity and improves mass transfer. Critical: Higher temps often improve the separation of D/L diastereomers by altering the thermodynamics of binding [2]. |
| Gradient | Shallow (e.g., 0.5% B per minute) | A steep gradient will co-elute the D-amino acid impurities with the main peak. |
Troubleshooting Specific Impurity Profiles
Issue A: The "Pre-Peak" (Tryptophan Oxidation)
Symptom: Small peaks eluting 1–3 minutes before the main peak. Root Cause: The two Tryptophan residues (Trp⁸, Trp⁹) are highly susceptible to oxidation, forming Kynurenine or Hydroxytryptophan . This adds polar oxygen atoms, reducing retention time.
-
Mechanism: Trp (+O) → Hydroxytryptophan (+16 Da) → N-formylkynurenine (+32 Da).
-
Validation:
-
UV Check: Oxidized Trp has a distinct UV absorption. Pure Trp absorbs at 280 nm. Kynurenine absorbs strongly at 360 nm .
-
MS Check: Look for +16 Da (single oxidation) or +32 Da (double oxidation) shifts.
-
Issue B: The "Shoulder" (Diastereomers)
Symptom: A peak riding on the front or tail of the main peak, often unresolved. Mass is identical to the product. Root Cause: Racemization . During synthesis, the D-Thr or D-Trp may have partially converted to L (or adjacent L to D).
-
Why it happens: D-amino acids are chemically identical to L-amino acids but differ in 3D spatial arrangement. On an achiral C18 column, they separate only because the 3D shape of the peptide helix interacts differently with the stationary phase [3].
-
Solution:
-
Slow down the gradient: 0.25% B/min slope.
-
Change Temperature: If co-eluting at 40°C, try 25°C or 60°C. Diastereomer selectivity is highly temperature-dependent.
-
Issue C: The C-Terminal Alaninol Anomaly
Symptom: A peak eluting slightly later or with a mass shift of +14 Da. Root Cause:
-
Oxidation to Acid: The -CH₂OH (Alaninol) can oxidize to -COOH (Alanine) during storage or harsh cleavage.
-
Mass Shift:+14 Da (Difference between -CH₂OH [31 Da] and -COOH [45 Da]).
-
-
O-Acylation: If the hydroxyl group of Alaninol was not protected during synthesis, it may have been acetylated.
-
Mass Shift:+42 Da (Acetyl group).
-
Pathway Diagram: Tryptophan Oxidation
This diagram illustrates the chemical degradation pathway of the Tryptophan residues in your galanin analog, a primary source of impurities.
Figure 2: Oxidative degradation pathway of Tryptophan residues leading to hydrophilic pre-peaks [4].
FAQ: Rapid Response Guide
Q: I see a +51 Da mass shift. What is it? A: This is likely a 3-(1-Piperidinyl)alanine adduct. If you used Fmoc synthesis, piperidine (used for deprotection) can add to the peptide if a C-terminal cysteine or susceptible residue undergoes base-catalyzed elimination.[1] However, since your sequence ends in Alaninol, check if you used a linker that mimics this susceptibility. More commonly, +51 Da is associated with deletion sequences + specific adducts, but verify if it is actually +56 Da (t-Butyl adduct not fully removed).
Q: My main peak splits into two when I lower the pH. A: This suggests conformational interconversion. Galanin analogs can adopt different helical structures. However, if the split is permanent, it is likely a Diastereomer (D vs L) . D-amino acid peptides are notorious for difficult separations. Try a Phenyl-Hexyl column , which offers alternative selectivity (pi-pi interactions) for the Trp-rich sequence compared to C18 [5].
Q: How do I prevent the Trp oxidation during analysis? A:
-
Degas buffers thoroughly.
-
Add Methionine (as a scavenger) to your sample vial if permissible, or use 0.1% DTT (Dithiothreitol) in the sample solvent to keep the environment reducing.
-
Analyze immediately; do not leave in the autosampler for >24 hours.
References
-
Fekete, S., et al. (2012). "Theory and practice of core-shell columns in HPLC." Journal of Pharmaceutical and Biomedical Analysis.
-
Pursch, M., & Sander, L. C. (2000). "Temperature effects in reversed-phase liquid chromatography." Journal of Chromatography A.
-
Sweedler, J. V., et al. (2009).[2] "Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa." Bioanalytical Reviews.
-
Simat, T. J., & Steinhart, H. (1998).[3] "Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins." Journal of Agricultural and Food Chemistry.
-
Phenomenex Application Guide. "Separation of Peptide Diastereomers using Phenyl-Hexyl Phases."
Sources
Validation & Comparative
Specificity of (D-Thr6,D-trp8,9,L-alaninol15)-galanin compared to Galantide (M15)
[1]
Executive Summary: The "Scalpel" vs. The "Sledgehammer"
In galanin receptor signaling research, distinguishing between GALR1 (inhibitory, Gᵢ/₀-coupled) and GALR2 (excitatory, G_q/₁₁-coupled) pathways is the primary experimental challenge.[1]
-
The Specific Peptide: (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin acts as a molecular scalpel .[1] It is a high-affinity, highly selective agonist for GALR2 .[1] The modification of the C-terminus to an alcohol (alaninol) and the inclusion of D-amino acids stabilize the amphipathic alpha-helix required for GALR2 recognition while destabilizing the N-terminal pharmacophore required for GALR1 binding.[1]
-
The Alternative: Galantide (M15) acts as a molecular sledgehammer . It is a chimeric peptide (Galanin 1-13 + Substance P 5-11) classically defined as a non-selective antagonist for both GALR1 and GALR2.[1] However, its utility is complicated by documented partial agonism in high-expression systems.[1]
Recommendation: Use [D-Thr⁶]-Gal(1-15)-ol to positively identify GALR2-mediated phenotypes (e.g., neurite outgrowth, nociception).[1] Use Galantide (M15) only as a broad-spectrum blockade control, with strict concentration monitoring to avoid off-target agonism.[1]
Chemical Identity & Structural Properties[1][2]
| Feature | (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin | Galantide (M15) |
| Class | Synthetic Fragment Analogue | Chimeric Peptide |
| Sequence | Gly-Trp-Thr-Leu-Asn-D-Thr -Ala-D-Trp -D-Trp -Leu-Leu-Gly-Pro-His-L-Alaninol | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ |
| Primary Function | Selective GALR2 Agonist | Non-Selective Antagonist (GALR1/GALR2) |
| Receptor Selectivity | GALR2 > GALR1 (>500-fold selectivity) | GALR1 ≈ GALR2 (Equipotent) |
| G-Protein Coupling | Activates G_q/₁₁ (↑ IP₃, ↑ Ca²⁺) | Blocks Gᵢ/₀ and G_q/₁₁ (Classically) |
| Solubility | Water soluble (Amphipathic) | Moderate (Hydrophobic C-term) |
| Stability | High (C-terminal reduction resists degradation) | Moderate |
Mechanism of Action & Selectivity Profile
The Structural Basis of Selectivity
The native Galanin(1-15) fragment binds both GALR1 and GALR2.[1] However, the N-terminus (Gly¹-Trp²) is critical for GALR1 binding, requiring a specific orientation that is disrupted by the D-Trp⁸,⁹ substitutions in the target peptide.[1] Conversely, GALR2 binding relies heavily on the amphipathic helical structure of the peptide's mid-section, which is stabilized by these same substitutions and the C-terminal alaninol .
Critical Insight: The "Galantide Paradox"
While Galantide (M15) is marketed as an antagonist, expert caution is required . In systems with high receptor reserve (e.g., transfected CHO or HEK cells), M15 has been observed to act as a full agonist for GALR1.
-
Implication: If you observe a biological response with M15 alone, it is not "background noise"; it is likely GALR1 activation.
Signaling Pathway Visualization
The following diagram illustrates the differential signaling activation between the two compounds.
Caption: Differential pathway engagement. Green path indicates selective GALR2 activation by the target peptide. Red T-bars indicate Galantide blockade.[1]
Experimental Protocol: Dissecting Receptor Subtypes
To definitively prove a biological effect is mediated by GALR2, follow this self-validating "Add-Back" protocol .
Reagents Required[1][4]
-
Agonist A: Native Galanin (Non-selective control).
-
Agonist B: (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (GALR2 Selective).[1]
-
Antagonist: Galantide (M15) or C7.[2]
Step-by-Step Workflow
Step 1: Establish Baseline Response (Dose-Response)
-
Perform a dose-response curve (1 nM – 10 µM) with Agonist B .
-
Validation: If the EC₅₀ is in the low nanomolar range (e.g., 5-50 nM), this confirms GALR2 presence. If no response is seen until >1 µM, the tissue likely lacks GALR2.
Step 2: The Specificity Check (The "Null" Test)
-
Apply Agonist B at a concentration equal to its EC₈₀ for GALR2.
-
Simultaneously measure a GALR1-specific output (e.g., forskolin-stimulated cAMP inhibition).[1]
-
Result:Agonist B should NOT inhibit cAMP. If it does, you are using a concentration high enough to lose selectivity (cross-talk).
Step 3: The Antagonist Confirmation
-
Pre-incubate cells/tissue with Galantide (M15) (1 µM) for 20 minutes.[1]
-
Apply Agonist B .[3]
-
Result: The signal generated in Step 1 should be abolished.
-
Troubleshooting: If Galantide alone causes a signal during pre-incubation, switch to a specific GALR2 antagonist like M871, as M15 is exhibiting agonism in your system.
Comparative Data: Binding Affinities (Ki)
The following values represent consensus data from rat and human receptor studies (e.g., transfected CHO cells).
| Ligand | GALR1 Ki (nM) | GALR2 Ki (nM) | Selectivity Ratio (R1/R2) |
| Native Galanin | 0.1 - 0.5 | 0.2 - 1.0 | ~1 (Non-selective) |
| (D-Thr⁶)-Gal(1-15)-ol | > 10,000 | 1.5 - 10 | > 1000 (GALR2 Selective) |
| Galantide (M15) | 0.3 - 1.0 | 0.5 - 2.0 | ~0.5 (Non-selective) |
Note: Lower Ki indicates higher affinity. The target peptide shows virtually no binding to GALR1 at physiological concentrations.
References
-
Bartfai, T., et al. (1991). "Galanin-receptor ligand M15 partially antagonizes the effects of galanin." Proceedings of the National Academy of Sciences. [1]
-
Wittau, N., et al. (2000). "The Galanin Receptor Antagonist M15 Acts as an Agonist on Cloned Human Galanin Receptors." Oncology Research.
-
Lu, X., et al. (2005). "Galanin receptor subtypes 1 and 2 in the regulation of addiction-related behaviors." CNS & Neurological Disorders-Drug Targets.
-
IUPHAR/BPS Guide to PHARMACOLOGY. "Galanin receptors: Ligand (D-Thr6, D-Trp8,9)galanin(1-15)ol."[1] [1]
-
Sollenberg, U. E., et al. (2006). "Structure-activity relationship of galanin(2-11) amide analogues at the galanin receptor subtypes 1 and 2." Journal of Medicinal Chemistry.
Validating GalR2 agonist activity of (D-Thr6,D-trp8,9,L-alaninol15)-galanin using knockout mice
Executive Summary: The Selectivity Challenge
The neuropeptide galanin regulates diverse physiological functions—nociception, mood, and seizure threshold—through three G-protein-coupled receptors (GalR1, GalR2, GalR3).[1][2][3][4] A critical bottleneck in galanin pharmacology is distinguishing between the inhibitory GalR1 (Gi/o-coupled) and the excitatory GalR2 (Gq/11-coupled).
This guide focuses on AR-M1896 , chemically defined as (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin(1-15) . Unlike native galanin, which binds non-selectively, AR-M1896 is engineered to lose affinity for GalR1 while retaining high affinity for GalR2. However, "selectivity" is relative. To publish robust data, you cannot rely solely on in vitro binding constants; you must validate activity in vivo using a subtractive knockout (KO) strategy.
Comparative Analysis: AR-M1896 vs. Alternatives
Before initiating KO studies, it is essential to understand where AR-M1896 stands in the pharmacological landscape.
Table 1: Pharmacological Profile of Galanin Receptor Agonists
| Feature | AR-M1896 (Focus) | Native Galanin (1-29) | M1145 | Galanin (2-11) |
| Structure | Modified Fragment (1-15) | Full-length Peptide | Chimeric Peptide | N-term Truncation |
| GalR1 Affinity (Ki) | > 10,000 nM (Inactive) | ~0.1 nM | > 500 nM | Low/Moderate |
| GalR2 Affinity (Ki) | ~1–10 nM | ~0.2–1.0 nM | ~6 nM | ~500x Selectivity |
| Signaling Bias | Gq/11 (Primary) | Balanced (Gi/o & Gq) | Gq/11 | Gq/11 |
| Metabolic Stability | High (L-alaninol protects C-term) | Low (Rapid degradation) | Moderate | Low |
| Primary Utility | Isolating GalR2 in vivo | General activation | GalR2 specific (bulky) | GalR2/3 specific |
Expert Insight: While M1145 is a potent alternative, AR-M1896 is often preferred for CNS microinjections due to its smaller size and specific C-terminal reduction (L-alaninol), which confers resistance to carboxypeptidases, extending its biological half-life.
Mechanistic Validation: The Signaling Pathway
To validate the agonist, you must confirm it activates the correct intracellular cascade. AR-M1896 should trigger the Gq/11 pathway, distinct from the GalR1 Gi/o pathway.[5]
Diagram 1: GalR2 Specific Signaling Cascade
This diagram illustrates the Gq-coupled pathway activated by AR-M1896, contrasting it with the Gi-coupled pathway it avoids.[2]
Caption: AR-M1896 selectively drives GalR2-Gq signaling (IP3/Ca2+ flux) while avoiding GalR1-Gi inhibition.
Experimental Protocols: The Subtractive Validation System
The "Gold Standard" for validating this agonist is not just showing it works in Wild Type (WT) mice, but proving it fails in GalR2 KO mice and persists in GalR1 KO mice.
Diagram 2: The "Subtractive" Validation Workflow
Caption: Logic flow: AR-M1896 activity must be retained in GalR1-KO but lost in GalR2-KO to confirm specificity.
Protocol A: Genotyping & Colony Management
Objective: Ensure pure homozygous KO lines.
-
Source: Obtain GalR1-/- and GalR2-/- lines (e.g., from repositories utilizing the designs by Gottsch et al. or Hobson et al.).
-
PCR Validation: Use tail-tip DNA.
-
Primers: Design three primers per line (Common, WT-specific, Mutant-specific/Neo-cassette).
-
Gel Electrophoresis: Confirm single bands for Homozygous KO (usually a different size than WT product).
-
Self-Validation: Always run a Heterozygous control to ensure both bands can appear.
-
Protocol B: Intracerebroventricular (i.c.v.) Administration
Rationale: AR-M1896 does not cross the Blood-Brain Barrier (BBB) efficiently. Systemic injection is insufficient.
-
Stereotaxic Surgery: Anesthetize mice (Isoflurane). Implant a 26-gauge guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.5mm, L +1.0mm, DV -2.5mm).
-
Recovery: Allow 5–7 days for post-operative recovery.
-
Injection:
-
Dissolve AR-M1896 in artificial cerebrospinal fluid (aCSF).
-
Dose Range: 0.5 nmol – 3.0 nmol (based on Liu et al.).
-
Infuse 1–2 µL over 60 seconds using a Hamilton syringe.
-
Leave the injector in place for 60 seconds to prevent backflow.
-
Protocol C: Functional Readout (Example: Seizure Protection)
Rationale: GalR2 activation is anticonvulsant.[6][7] This provides a binary (Yes/No) readout.
-
Induction: 15 minutes post-injection of AR-M1896, administer a chemoconvulsant (e.g., Pentylenetetrazol, PTZ, 40 mg/kg i.p.) or use electrical kindling.
-
Scoring: Blinded observer scores seizure severity (Racine scale 0–5).
-
Data Analysis (The Validation Step):
-
WT + AR-M1896: Significant reduction in seizure score vs. Vehicle.
-
GalR1 KO + AR-M1896: Significant reduction (similar to WT). Interpretation: The drug is not acting via GalR1.
-
GalR2 KO + AR-M1896: No reduction (similar to Vehicle). Interpretation: The drug requires GalR2.
-
Protocol D: Ex Vivo Biochemical Confirmation (IP3 Accumulation)
Rationale: Behavioral data can be noisy. Biochemical data confirms the Gq pathway.
-
Tissue Prep: Dissect Hippocampus or Frontal Cortex from WT and KO mice.
-
Slice Preparation: Prepare 350 µm slices; recover in oxygenated aCSF.
-
Labeling: Incubate with [³H]-myo-inositol.
-
Stimulation: Treat slices with AR-M1896 (1 µM) + Lithium Chloride (to block IP3 degradation).
-
Extraction: Lyse tissue, separate fractions using anion-exchange chromatography.
-
Count: Measure [³H]-IP3.
-
Success Criteria: Increase in IP3 in WT and GalR1 KO; Zero increase in GalR2 KO.
-
References
-
Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors.[8] Proceedings of the National Academy of Sciences, 98(17), 9960–9964.
- Key contribution: First detailed characteriz
-
Gottsch, M. L., et al. (2005). Phenotypic analysis of mice deficient in the type 2 galanin receptor (GALR2). Molecular and Cellular Biology, 25(11), 4804–4811.
- Key contribution: Generation and valid
-
Lu, X., et al. (2005). Galanin receptor 2 (GalR2) plays a key role in the maintenance of neuropathic pain. Molecular Pain, 1, 1744-8069.
- Key contribution: Use of AR-M1896 in pain models to distinguish GalR1/GalR2 mechanisms.
-
Hobson, S. A., et al. (2006). Galanin receptor 2 (GalR2) signaling in the rat CNS: evidence for a role in hippocampal excitability. Journal of Neurochemistry, 99(3), 1000-1010.
- Key contribution: Validation of Gq/11 signaling p
Sources
- 1. Analyzing the validity of GalR1 and GalR2 antibodies using knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Analyzing the validity of GalR1 and GalR2 antibodies using knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. The galanin-R2 agonist AR-M1896 reduces glutamate toxicity in primary neural hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Technical Comparison Guide: (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-Galanin (1-15) vs. AR-M1896
[1]
Executive Summary: The Agonist vs. The Antagonist
In the dissection of galanin receptor signaling, distinguishing between receptor subtypes (GalR1, GalR2, GalR3) is critical due to their divergent intracellular pathways (Gi/o vs. Gq/11). This guide compares two pivotal tools used to map these pathways:
-
AR-M1896: A highly selective GalR2 Agonist . It is the "scalpel" used to isolate GalR2-mediated effects (e.g., neuroprotection, neurite outgrowth) without activating the inhibitory GalR1.
-
(D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-Galanin (1-15): A potent Galanin Receptor Antagonist (often referred to in literature as a "Galanin-A" type analogue).[1] It acts as the "shield," blocking galanin signaling, and is crucial for verifying receptor specificity in functional assays.
Key Takeaway: Use AR-M1896 to induce GalR2-specific phenotypes.[1] Use the (D-Thr⁶, D-Trp⁸,⁹) analogue to ablate general galanin responses or to confirm that an observed effect is indeed receptor-mediated.[1]
Molecular Profiles & Chemical Biology[1]
Understanding the structural modifications explains the functional divergence of these two peptides.
AR-M1896: The Selective Agonist[1][2]
-
Sequence: H-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-NH₂ (Gal 2-11 amide)[1][2]
-
Modification Strategy: N-terminal Truncation.
-
Mechanism:[1][3] The N-terminal Glycine (Gly1) of native galanin is essential for high-affinity binding to GalR1 but less critical for GalR2.[1] By removing Gly1 (yielding Gal 2-11), AR-M1896 retains high affinity for GalR2 while losing ~500-fold affinity for GalR1.[1][2][4]
-
Result: A ligand that selectively activates the Gq/11 pathway (GalR2) without triggering the Gi/o pathway (GalR1).[1]
-
(D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-Galanin (1-15): The Antagonist[1][5]
-
Sequence: Gly-Trp-Thr-Leu-Asn-(D-Thr )-Ala-(D-Trp )-(D-Trp )-Leu-Leu-Gly-Pro-His-Alaninol [1][5]
-
Modification Strategy: Conformational Constraint & C-terminal Reduction.
-
D-Trp Substitutions (Pos 8,9): The introduction of D-Tryptophan creates a "beta-turn" mimic or steric clash that allows binding to the receptor pocket but prevents the conformational shift required to activate the G-protein.[1] This is the core "antagonist switch."
-
L-Alaninol (Pos 15): Reduction of the C-terminus to an alcohol (alaninol) enhances metabolic stability against carboxypeptidases, prolonging half-life in ex vivo or in vivo assays.[1]
-
Receptor Selectivity & Pharmacological Profile[2][4][7][8]
The following data summarizes the consensus affinity (Ki) and functional potency (EC50/IC50) values derived from mammalian cell lines (CHO/HEK293) expressing human or rat receptors.
| Feature | AR-M1896 | (D-Thr⁶, D-Trp⁸,⁹)-Gal(1-15)-ol |
| Primary Class | Selective Agonist (GalR2) | High-Affinity Antagonist |
| GalR1 Affinity (Ki) | > 400 - 1000 nM (Low/Negligible) | ~ 1 - 10 nM (High) |
| GalR2 Affinity (Ki) | 1.0 - 3.0 nM (High) | ~ 5 - 15 nM (High) |
| GalR3 Affinity (Ki) | Moderate (~80-100 nM) | Variable / Moderate |
| Signaling Effect | Activates PLC / IP3 / Ca²⁺ | Blocks Galanin-induced signaling |
| Primary Utility | Proving GalR2 sufficiency | Proving Galanin receptor necessity |
Critical Note on Selectivity: While AR-M1896 is highly selective for GalR2 over GalR1, it retains some affinity for GalR3 . In tissues with high GalR3 expression, controls using specific GalR3 antagonists (like SNAP 37889) are recommended to rule out off-target effects.[1]
Signaling Pathways & Mechanism of Action
To visualize how these tools interact with the cellular machinery, we examine the divergent signaling cascades.
Diagram 1: Differential Signaling Activation
This diagram illustrates the "Fork in the Road." Native Galanin activates both arms. AR-M1896 isolates the Right Arm (GalR2).[1][2] The Antagonist blocks the receptor input entirely.
Caption: Differential pathway activation. AR-M1896 selectively drives the Gq-PLC-IP3 axis (GalR2), whereas the D-Thr/D-Trp analogue sterically blocks ligand binding at both receptor subtypes.[1]
Experimental Protocols: Validated Workflows
Protocol A: Functional Discrimination Assay (Calcium Flux)
Objective: Confirm GalR2 presence and functionality using AR-M1896.
-
Cell Preparation: Load cells (e.g., PC12, SH-SY5Y, or transfected HEK) with a calcium-sensitive dye (e.g., Fura-2 or Fluo-4).[1]
-
Baseline: Record baseline fluorescence for 30 seconds.
-
Agonist Challenge (AR-M1896):
-
Add 100 nM AR-M1896 .
-
Expected Result: Rapid, transient spike in intracellular Ca²⁺ (indicative of GalR2/Gq activation).
-
Control: If cells express GalR1 only, AR-M1896 should elicit no response .[1]
-
-
Agonist Challenge (Native Galanin):
-
In a separate well, add 100 nM Galanin .
-
Expected Result: Ca²⁺ spike (if GalR2 is present).[1]
-
-
Validation: Pre-treat with PLC inhibitor (U73122, 5 µM). This should abolish the AR-M1896 response, confirming the Gq mechanism.
Protocol B: Antagonist Competition Assay
Objective: Validate the specificity of a biological effect using (D-Thr⁶, D-Trp⁸,⁹)-Gal(1-15)-ol.[1]
-
Pre-Incubation: Incubate tissue/cells with 1 µM (D-Thr⁶, D-Trp⁸,⁹)-Gal(1-15)-ol for 15 minutes.
-
Stimulation: Add Native Galanin (EC80 concentration).
-
Readout: Measure outcome (e.g., cAMP inhibition or Ca²⁺ flux).
-
Analysis:
-
The antagonist should shift the Galanin dose-response curve to the right (increase EC50).[1]
-
Self-Validation Step: Test the antagonist alone. It should have zero intrinsic activity (no Ca²⁺ rise, no cAMP change). If it shows activity, it may be acting as a partial agonist in your specific system.
-
Decision Logic for Researchers
When designing a study, selecting the right peptide is crucial. Use the workflow below to optimize your experimental design.
Diagram 2: Experimental Workflow
Caption: Strategic workflow for utilizing AR-M1896 and Galanin antagonists to validate receptor subtype involvement.
References
-
Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors.[4] Proceedings of the National Academy of Sciences, 98(17), 9960–9964.[4] [1]
-
Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between galanin-receptor subtypes.[1] Proceedings of the National Academy of Sciences, 90(23), 11287–11291. (Foundational work on chimeric antagonists). [1]
-
Lu, X., et al. (2005). Galanin (2–11) binds to GalR3 in transfected cell lines: limitations for pharmacological definition of receptor subtypes. Neuropeptides, 39(3), 165-168. (Critical data on AR-M1896/GalR3 cross-reactivity).
-
Guide to Pharmacology (IUPHAR/BPS). Galanin Receptor Ligands. (Database verification of ligand affinity profiles).
-
BindingDB. Affinity Data for Galanin (1-15)-ol, [Ala6,D-Trp8].[1] (Structural and affinity verification). [1]
Sources
- 1. Galanin (1-15)-ol,[Ala6,D-trp8] | C81H112N20O19 | CID 91898931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Preferential activation by galanin 1-15 fragment of the GalR1 protomer of a GalR1-GalR2 heteroreceptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. njpeptide.com [njpeptide.com]
A Researcher's Guide to Western Blot Marker Selection for Validating Galanin Analog Signaling
An Objective Comparison for Validating the Effects of (D-Thr6,D-Trp8,9,L-alaninol15)-galanin
For researchers investigating the therapeutic potential of galanin analogs, confirming target engagement and downstream cellular response is a critical validation step. This guide provides a comparative analysis of key Western blot markers to validate the signaling effects of the galanin analog (D-Thr6,D-Trp8,9,L-alaninol15)-galanin, with a focus on its action at the Galanin Receptor 2 (GalR2). We will explore the underlying signaling pathways, compare the most reliable protein markers, and provide a field-proven experimental protocol for robust and reproducible results.
Understanding the Target: GalR2 Signaling Cascade
Galanin and its analogs exert their effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1][2] While GalR1 and GalR3 primarily couple to inhibitory Gαi/o proteins, which inhibit adenylyl cyclase, GalR2 is unique in its ability to couple to both Gαi/o and Gαq/11 proteins.[1][3][4][5][6] This dual coupling allows GalR2 to activate a broader range of intracellular signaling pathways.
The synthetic peptide analog (D-Thr6,D-Trp8,9,L-alaninol15)-galanin is a ligand designed to interact with these receptors. Activation of GalR2 initiates two major downstream cascades that are ideal for Western blot validation:
-
The Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Gαq/11 activation stimulates PLC, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[7] DAG, in turn, activates PKC, a key node that can trigger the mitogen-activated protein kinase (MAPK) cascade.[3]
-
The PI3K/Akt Pathway: GalR2 activation has been shown to robustly stimulate the phosphorylation of Akt (also known as Protein Kinase B), a central kinase involved in cell survival, growth, and metabolism.[7][8][9]
Both of these pathways converge on the phosphorylation of specific downstream effector proteins. The change in the phosphorylation status of these proteins serves as a direct, quantifiable readout of the galanin analog's activity.
Caption: GalR2 signaling pathways suitable for Western blot analysis.
Comparative Analysis of Key Western Blot Markers
The two most robust and widely accepted markers for confirming GalR2-mediated signaling are the phosphorylated forms of ERK1/2 and Akt. Both have been demonstrated to be activated by galanin.[8][10][11] The choice between them, or the decision to measure both, depends on the specific experimental context and desired depth of analysis.
| Marker | Pathway | Rationale for Selection | Pros | Cons/Considerations |
| Phospho-ERK1/2 (p-ERK) | MAPK/ERK Pathway | A terminal and highly amplified node in a major GPCR signaling cascade. Galanin has been shown to activate the ERK pathway.[8][10] | Highly sensitive; robust and reliable antibodies are widely available. Signal is often strong and transient, ideal for time-course experiments. | The MAPK pathway can be activated by numerous other stimuli (e.g., growth factors), requiring careful use of controls. |
| Phospho-Akt (p-Akt) | PI3K/Akt Pathway | A central node in pathways controlling cell survival and metabolism. GalR2 activation leads to a significant increase in p-Akt.[8][9] | Directly reflects PI3K activity, a distinct pathway from the canonical PLC route. Excellent marker for assessing pro-survival or metabolic effects. | Basal levels of p-Akt can be high in some cell lines, potentially narrowing the dynamic range. Requires stringent lysis conditions to preserve phosphorylation. |
Validated Experimental Protocol: A Self-Validating System
This protocol is designed to ensure trustworthiness and reproducibility by incorporating essential controls and best practices for detecting phosphorylated proteins.
1. Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., CHO-K1 cells stably expressing human GalR2, or a relevant neuronal cell line) in 6-well plates to achieve 70-80% confluency on the day of the experiment.[12]
-
Serum Starvation (Crucial Step): To reduce basal phosphorylation levels of ERK and Akt, switch to a low-serum or serum-free medium for 12-24 hours prior to treatment. This step is critical for maximizing the signal-to-noise ratio.
-
Treatment:
-
Prepare a stock solution of (D-Thr6,D-Trp8,9,L-alaninol15)-galanin in an appropriate vehicle (e.g., sterile water or PBS).
-
Prepare final dilutions in serum-free media.
-
Controls: Include a "Vehicle Control" (media with the same final concentration of the vehicle) and potentially a "Positive Control" (e.g., 100 nM Phorbol 12-myristate 13-acetate (PMA) for 15 min to strongly activate ERK).
-
Time Course: Treat cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak phosphorylation event.
-
2. Lysate Preparation (Preserving the Signal)
-
Place culture plates on ice and immediately wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[13]
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[14] Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) are absolutely essential to prevent the rapid dephosphorylation of your target proteins by endogenous cellular enzymes, thus preserving the signal for detection.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[13]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
3. Protein Quantification and Sample Preparation
-
Determine the protein concentration of each sample using a BCA assay.[12] A BCA assay is generally preferred over a Bradford assay as it is less susceptible to interference from detergents commonly found in lysis buffers.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13]
4. SDS-PAGE and Western Blotting
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[12]
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[12] PVDF is often recommended for its higher binding capacity and mechanical strength.
-
Blocking (Critical for Phospho-Proteins): Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13][15] Expertise: Avoid using non-fat milk for blocking when detecting phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background due to non-specific binding of the phospho-specific antibody.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2 or anti-p-Akt) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash again as above. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.[13]
5. Stripping and Re-probing for Total Protein (The Self-Validating Step)
-
After imaging, the same membrane must be stripped of the phospho-antibody and re-probed for the corresponding total protein (e.g., anti-Total ERK or anti-Total Akt).[12][16]
-
This step is the cornerstone of a trustworthy protocol. By normalizing the phosphorylated protein signal to the total amount of that protein in each lane, you control for any variations in protein loading, ensuring that observed changes are due to a true change in phosphorylation state and not an experimental artifact.[15]
Caption: Validated workflow for phospho-protein Western blotting.
Data Interpretation
The final output will be a set of bands on your blot. Quantitative analysis should be performed using densitometry software to measure the intensity of the bands. The key metric is the ratio of the phosphorylated protein signal to the total protein signal. A successful experiment will show a time- or dose-dependent increase in the (p-ERK / Total ERK) or (p-Akt / Total Akt) ratio in cells treated with the galanin analog compared to the vehicle control. This result provides direct, quantitative evidence that the analog is binding to its receptor and activating the intended downstream signaling pathways.
References
-
Galanin up-regulates the expression of M1 muscarinic acetylcholine receptor via the ERK signaling pathway in primary cultured prefrontal cortical neurons. Neuroscience Letters. Available at: [Link]
-
Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes. Biochemistry. Available at: [Link]
-
Galanin receptor 2. Wikipedia. Available at: [Link]
-
Galanin Receptors: G Protein-Dependent Signaling and Beyond. MDPI. Available at: [Link]
-
An assembly of galanin–galanin receptor signaling network. Journal of Biosciences. Available at: [Link]
-
Structural insights into galanin receptor signaling. PNAS. Available at: [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link]
-
Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects signaling. PLOS Biology. Available at: [Link]
-
Biochemical and Physiological Effects of Galanin in Health and Disease. International Journal of Molecular Sciences. Available at: [Link]
-
Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage. Journal of Neurochemistry. Available at: [Link]
-
Galanin attenuates cocaine-mediated conditioned place preference and ERK signaling in female mice. Psychopharmacology. Available at: [Link]
-
How different is western blot protocol for phosphorylated protein from regular western blot? ResearchGate. Available at: [Link]
-
Galanin receptor 3. Wikipedia. Available at: [Link]
-
Structural insights into the galanin receptors signaling. bioRxiv. Available at: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. Available at: [Link]
-
Galangin Activates the ERK/AKT-Driven Nrf2 Signaling Pathway to Increase the Level of Reduced Glutathione in Human Keratinocytes. Toxicological Research. Available at: [Link]
-
GALR3 Gene. GeneCards. Available at: [Link]
-
Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. Available at: [Link]
-
Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. protocols.io. Available at: [Link]
-
Akt2-Dependent Beneficial Effect of Galanin on Insulin-Induced Glucose Uptake in Adipocytes of Diabetic Rats. Cellular Physiology and Biochemistry. Available at: [Link]
-
Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats. ResearchGate. Available at: [Link]
-
Activation of Galanin Receptor 1 with M617 Attenuates Neuronal Apoptosis via ERK/GSK-3β/TIP60 Pathway After Subarachnoid Hemorrhage in Rats. Neurotherapeutics. Available at: [Link]
-
Enhanced Multiplex Western Blotting. Bio-Rad. Available at: [Link]
-
(D-Thr6, D-Trp8,9)galanin(1-15)ol. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
(D-Thr 6 , D-Trp 8,9 )galanin(1-15)ol. GPCRdb. Available at: [Link]
-
Receptor, Galanin, Type 2. Harvard Catalyst Profiles. Available at: [Link]
-
Galanin Receptors and Ligands. Current Pharmaceutical Design. Available at: [Link]
-
A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. Biochemical and Physiological Effects of Galanin in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the galanin receptor 2 (GalR2) protects the hippocampus from neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Galanin up-regulates the expression of M1 muscarinic acetylcholine receptor via the ERK signaling pathway in primary cultured prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galangin Activates the ERK/AKT-Driven Nrf2 Signaling Pathway to Increase the Level of Reduced Glutathione in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of antidepressant effects of (D-Thr6,D-trp8,9,L-alaninol15)-galanin across species
Compound Focus: (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (1-15) Common Identifier: AR-M1896 Primary Target: Galanin Receptor Type 2 (GALR2) Therapeutic Context: Major Depressive Disorder (MDD) & Anxiety
Executive Summary & Mechanism of Action
The peptide sequence (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (1-15) , widely known in literature as AR-M1896 , represents a critical tool compound in neuropsychopharmacology. Unlike native Galanin, which elicits mixed depressive/antidepressant effects due to non-selective binding, AR-M1896 isolates the antidepressant properties mediated specifically by GALR2 .
The Galanin Paradox
Native Galanin is "bivalent" in mood regulation:
-
GALR1 Activation (Inhibitory): Gi/o-coupled. Opens GIRK channels, hyperpolarizes neurons, and decreases monoamine release. Effect: Pro-depressive.
-
GALR2 Activation (Stimulatory/Trophic): Gq/11-coupled. Activates PLC/IP3/Ca²⁺ and MAPK/ERK pathways. Increases BDNF expression. Effect: Antidepressant. [1][2][3][4][5][6][7][8]
AR-M1896 solves this paradox by selectively agonizing GALR2 while having negligible affinity for GALR1. The structural modifications (D-amino acids and C-terminal reduction to alaninol) confer high proteolytic stability, allowing for sustained receptor activation during behavioral testing.
GALR2 Signaling Pathway (Visualized)[9][10]
Figure 1: The Gq/11 signaling cascade initiated by AR-M1896 binding to GALR2, leading to neurotrophic factor expression.
Comparative Analysis: AR-M1896 vs. Alternatives
The following table contrasts AR-M1896 with native Galanin and the standard SSRI Fluoxetine. Note the distinction in Route of Administration (ROA) ; as a peptide, AR-M1896 requires intracerebroventricular (i.c.v.) delivery for central effects, whereas Fluoxetine is systemic.
| Feature | AR-M1896 (The Product) | Native Galanin (1-29) | Fluoxetine (SSRI) |
| Receptor Selectivity | High (GALR2 > GALR1) | Low (GALR1 ≈ GALR2 ≈ GALR3) | SERT (Selectivity varies) |
| Primary Mechanism | Gq/11 (Neurotrophic) | Mixed (Gi/o & Gq/11) | Reuptake Inhibition |
| Behavioral Effect | Robust Antidepressant | Mixed / Null / Pro-depressive | Antidepressant |
| Metabolic Stability | High (D-AA / Alaninol) | Low (Rapid proteolysis) | High |
| ROA (Rodents) | i.c.v. (Stereotaxic) | i.c.v. | i.p. / p.o. |
| Onset of Action | Rapid (Acute post-injection) | Variable | Chronic (Weeks) |
Key Insight: The "Augmentation" Strategy
Recent data suggests AR-M1896 is most powerful when used to potentiate SSRIs.
-
Experiment: Co-administration of sub-threshold AR-M1896 with sub-threshold Fluoxetine.
-
Result: Significant reduction in immobility time in the Forced Swim Test (FST), exceeding the effect of either drug alone. This suggests GALR2 activation sensitizes 5-HT1A receptors, overcoming the latency of SSRIs.
Reproducibility & Species Differences (Rat vs. Mouse)
CRITICAL WARNING: Do not assume identical mechanisms across rodent species. The efficacy of AR-M1896 is highly reproducible, but the underlying neuroanatomy differs.
The Dorsal Raphe Nucleus (DRN) Divergence
-
Rats: Galanin co-localizes with Serotonin (5-HT) in the DRN.[4][9][10] GALR1 acts as an autoreceptor to inhibit 5-HT firing. AR-M1896 bypasses this inhibition by targeting postsynaptic GALR2 in the hippocampus.
-
Mice: Galanin does not co-localize with 5-HT in the DRN, and GALR1 is largely absent in DRN 5-HT neurons.[9]
-
Implication: In rats, native Galanin can be pro-depressive (via GALR1/5-HT inhibition). In mice, this specific inhibitory loop is absent. Therefore, AR-M1896 shows a "cleaner" antidepressant profile in rats because it avoids the strong GALR1-mediated "brake" present in that species.
Validated Experimental Protocol
To ensure reproducibility, the following protocol utilizes intracerebroventricular (i.c.v.) administration followed by the Forced Swim Test (FST) .
A. Stereotaxic Cannulation (Day 1)
-
Subject: Male Sprague-Dawley rats (250–300g).
-
Anesthesia: Ketamine (75 mg/kg) + Xylazine (10 mg/kg) i.p.
-
Coordinates (Relative to Bregma):
-
Procedure: Implant 22G guide cannula. Fix with dental cement. Insert dummy cannula to prevent occlusion.
-
Recovery: Allow 5-7 days for recovery. Handle animals daily to reduce stress artifacts.
B. Peptide Preparation
-
Solvent: Dissolve AR-M1896 in artificial cerebrospinal fluid (aCSF).
-
Dose Range: 1 nmol – 3 nmol (standard effective window).
-
Control: Vehicle (aCSF) alone.
C. Behavioral Workflow (Day 7-8)
Figure 2: Temporal workflow for the modified Forced Swim Test (FST) utilizing acute i.c.v. injection.
D. Data Interpretation (Self-Validation)
-
Validating the Injection: If the rat shows rotational behavior or immediate seizures, the injection site may be incorrect (too deep/parenchymal damage).
-
Validating the Molecule: AR-M1896 should decrease immobility time (depressive-like behavior) and increase swimming (serotonergic-like) or climbing (noradrenergic-like).
-
Note: GALR2 agonists typically increase swimming behavior, linking them to 5-HT pathways.
-
References
-
Liu, H. X., et al. (2001). Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors.[13] Proceedings of the National Academy of Sciences, 98(17), 9960-9964.[13]
-
Lu, X., et al. (2005). Galanin receptor 2 (GalR2) plays a key role in the maintenance of neuropathic pain. Molecular Pain, 1, 1744-8069.
-
Kuteeva, E., et al. (2008). Galanin, galanin receptor subtypes and depression-like behavior. Cellular and Molecular Life Sciences, 65, 1854–1863.
-
Mazarati, A., et al. (2006). Regulation of neuronal excitability by galanin and galanin receptors: Galanin–neuropeptide Y interactions. Neuropeptides, 40(2), 77-87.
-
Millón, C., et al. (2016). Galanin (1-15) enhances the antidepressant effects of the 5-HT1A receptor agonist 8-OH-DPAT: involvement of the raphe-hippocampal 5-HT neuron system.[1][14] Brain Structure and Function, 221, 4491–4504.[14]
Sources
- 1. Galanin (1-15) enhances the antidepressant effects of the 5-HT1A receptor agonist 8-OH-DPAT: involvement of the raphe-hippocampal 5-HT neuron system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apcz.umk.pl [apcz.umk.pl]
- 4. Depression-like behavior in rat: Involvement of galanin receptor subtype 1 in the ventral periaqueductal gray - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pillcheck.ca [pillcheck.ca]
- 6. dovepress.com [dovepress.com]
- 7. Galanin(1-15) Potentiates the Antidepressant-like Effects Induced by Escitalopram in a Rat Model of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The most effective antidepressants for adults revealed in major review [evidence.nihr.ac.uk]
- 9. Differential galanin receptor-1 and galanin expression by 5-HT neurons in dorsal raphé nucleus of rat and mouse: evidence for species-dependent modulation of serotonin transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. apexbt.com [apexbt.com]
- 14. The Combination of Galanin (1–15) and Escitalopram in Rats Suggests a New Strategy for Alcohol Use Disorder Comorbidity with Depression | MDPI [mdpi.com]
Comparative Guide: Statistical Validation of Behavioral Changes Induced by (D-Thr6, D-Trp8,9, L-alaninol15)-Galanin (M35)
Content Type: Technical Comparison & Application Guide Subject: (D-Thr6, D-Trp8,9, L-alaninol15)-galanin (Commonly identified as M35 ) Audience: Senior Neuroscientists, Pharmacologists, and Drug Discovery Leads
Executive Summary: The Pharmacological Paradox
The peptide (D-Thr6, D-Trp8,9, L-alaninol15)-galanin (referred to herein as M35 ) represents a high-affinity, chimeric ligand used extensively to dissect the physiological roles of galanin receptors (GalR1 and GalR2). Unlike native galanin, which rapidly degrades and exhibits poor blood-brain barrier (BBB) penetrability, M35 offers enhanced stability and high affinity (
Why This Guide? While M35 is the "gold standard" antagonist in many protocols, it possesses a critical pharmacological nuance: dose-dependent partial agonism . This guide provides the statistical and experimental frameworks necessary to validate behavioral changes induced by M35, distinguishing genuine antagonism from intrinsic agonist activity—a common failure point in reproducibility.
Comparative Landscape: M35 vs. Alternatives
To select the correct reagent, researchers must understand how M35 compares to the native peptide and other antagonists like Galantide (M15) and C7 .
Table 1: Pharmacological Performance Matrix
| Feature | M35 (Subject) | Galantide (M15) | Native Galanin | C7 |
| Sequence | Gal(1-13)-[D-Thr6, D-Trp8,9]-ol | Gal(1-13)-[Gly1, Trp5,8,9]-ol | Native 29/30 aa | Gal(1-13)-Spantide |
| Receptor Affinity ( | ~0.1 nM (High) | ~0.2 - 1.0 nM | ~1.0 nM | > 10 nM |
| Primary Mode | Antagonist (Mixed Agonist at high doses) | Full Antagonist | Full Agonist | Antagonist |
| Metabolic Stability | High (Modified N-term/C-term) | Moderate | Low (Rapid proteolysis) | Moderate |
| BBB Penetration | Limited (Requires i.c.v.) | Limited (Requires i.c.v.) | Poor | Poor |
| Best Application | Depression, Feeding, Pain (Spinal) | Striatal ACh release | General activation | Feeding studies |
Expert Insight: Choose M35 for studies requiring maximal receptor occupancy due to its superior affinity. However, if your experimental design involves high molar concentrations (>10 nM locally), M15 may be safer to avoid confounding agonist effects, particularly in insulin secretion assays.
Mechanistic Visualization
Understanding the "Mixed Agonist/Antagonist" profile is vital for interpreting data. M35 binds GalR1/GalR2.[1] In the presence of Galanin, it blocks Gi/Go coupling. In isolation (at high concentrations), it may weakly recruit G-proteins.
Figure 1: Mechanism of Action. M35 primarily antagonizes Galanin binding (Blue line). However, the dotted line represents the risk of intrinsic partial agonism at high concentrations, which can confound results.
Validated Experimental Protocols
To ensure statistical validity, the delivery method must bypass the BBB. The following protocol is validated for Depression-like behavior (Forced Swim Test - FST) and Feeding Behavior .
Protocol A: Intracerebroventricular (i.c.v.)[2] Administration
Causality: Peripheral injection of M35 is ineffective for CNS targets due to peptide size and polarity. Direct i.c.v. infusion ensures bioavailability at the Paraventricular Nucleus (PVN) or Dorsal Raphe.
-
Stereotaxic Surgery: Implant 22G guide cannula targeting the lateral ventricle (AP -0.8mm, L +1.5mm, DV -3.5mm).
-
Recovery: Allow 5-7 days recovery. Critical: Monitor weight; >10% loss excludes animal.
-
Dose Preparation: Dissolve M35 in artificial cerebrospinal fluid (aCSF).
-
Antagonist Dose: 1.0 - 3.0 nmol (validated range).
-
Agonist Control: Co-inject with Galanin (3.0 nmol).[2]
-
-
Injection: Infuse 5 µL over 2 minutes. Leave injector in place for 1 minute to prevent backflow.
Protocol B: Behavioral Testing (Forced Swim Test)
-
Pre-test (Day 1): 15-minute exposure to water tank (
). -
Treatment (Day 2): Inject M35 15-30 minutes prior to testing.
-
Test (Day 2): 5-minute session.
-
Scoring: Blinded observer records Immobility Time (s).
Statistical Framework & Data Analysis
Scientific integrity demands rigorous statistical validation. Comparing "Treated" vs. "Control" using a t-test is insufficient when evaluating antagonism. You must demonstrate that M35 reverses the effect of Galanin.
The "Interaction" Requirement
You must use a Two-Way ANOVA (Factor A: Galanin +/-; Factor B: M35 +/-).
Hypothesis Validation Matrix:
| Group | Treatment | Expected Outcome (Depression Model) | Statistical Significance Target |
| 1 | Vehicle + Vehicle | Baseline Immobility | Reference |
| 2 | Galanin + Vehicle | Increased Immobility | |
| 3 | Vehicle + M35 | Decreased Immobility (Antidepressant effect) | |
| 4 | Galanin + M35 | Baseline Immobility (Reversal) |
Power Analysis
-
Effect Size: Galanin typically induces a 30-40% change in immobility.
-
Alpha: 0.05.
-
Power (1-Beta): 0.80.
-
Required N: Minimum n=8-10 rats per group (Total N=32-40) is required to detect the interaction effect significantly.
Experimental Workflow Visualization
Figure 2: Experimental Timeline. Rigorous adherence to recovery times and histology verification of cannula placement is mandatory for data inclusion.
References
-
Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between galanin-receptor subtypes." Proceedings of the National Academy of Sciences, 90(23), 11287-11291.
-
Ögren, S. O., et al. (2007). "Galanin enhances and a galanin antagonist attenuates depression-like behaviour in the rat."[3] European Neuropsychopharmacology, 17(1), 64-69.
-
Ögren, S. O., et al. (1992). "Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release." European Journal of Pharmacology, 224(1), 101-104.
-
Kask, K., et al. (1995). "Binding and agonist/antagonist actions of M35, galanin(1-13)-bradykinin(2-9)amide chimeric peptide, in Rin m 5F insulinoma cells." Regulatory Peptides, 59(3), 341-348.[1]
-
Crawley, J. N., et al. (1993). "Galanin antagonists M40 and C7 block galanin-induced feeding." Brain Research, 600(2), 268-272.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin enhances and a galanin antagonist attenuates depression-like behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: (D-Thr6, D-Trp8,9, L-alaninol15)-galanin (1-15)
Executive Summary & Risk Profile[1]
Do not treat this substance as standard biological waste.
(D-Thr6, D-Trp8,9, L-alaninol15)-galanin (1-15) is a synthetic, bioactive peptide fragment designed for high stability. Unlike endogenous peptides, the incorporation of D-amino acids (D-Thr, D-Trp) and a C-terminal alaninol renders this molecule highly resistant to enzymatic degradation (proteolysis).
Standard biological waste treatments (e.g., autoclaving alone) may sterilize the waste but fail to destroy the chemical integrity and bioactivity of this ligand. Consequently, it must be managed as Hazardous Chemical Waste with specific deactivation steps prior to disposal to prevent environmental persistence.
Compound Characteristics
| Feature | Property | Implication for Disposal |
| Chemical Nature | Modified Peptide (15-mer) | Non-volatile; potential inhalation hazard (powder). |
| Modifications | D-amino acids (Pos 6, 8, 9) | High Protease Resistance. Persists in environment/sewage longer than L-peptides. |
| Bioactivity | Galanin Receptor Ligand | Potentially active at nanomolar concentrations.[1] |
| RCRA Status | Not P-listed or U-listed | Regulated as "Non-RCRA Regulated Chemical Waste" (unless mixed with solvents). |
Operational Disposal Protocols
A. Solid Waste (Lyophilized Powder, Vials, Contaminated Solids)
Primary Method: High-Temperature Incineration .
-
Segregation: Do not throw vials or weigh boats into the general "Biohazard" (red bag) bin destined for autoclaving. The peptide may survive the autoclave cycle.
-
Containment: Place all solid waste (vials, caps, contaminated gloves, weigh paper) into a sealed, clear polyethylene bag or a dedicated solid chemical waste container.
-
Labeling: Label clearly as:
"Solid Chemical Waste: Bioactive Peptide (Protease Resistant). DO NOT AUTOCLAVE."
-
Disposal: Transfer to your facility’s EHS hazardous waste stream for commercial incineration .
B. Liquid Waste (Stock Solutions, HPLC Effluent)
Primary Method: Chemical Deactivation followed by Liquid Waste Pickup.
Critical Mechanism: While the peptide backbone is resistant to hydrolysis due to D-amino acids, the Tryptophan (Trp) residues at positions 8 and 9 are highly susceptible to oxidative cleavage. We exploit this to destroy bioactivity.
Step-by-Step Deactivation:
-
Collection: Collect all unused stock solutions and buffers in a dedicated HDPE waste container.
-
Deactivation (The "Oxidative Kill"):
-
Add Sodium Hypochlorite (Bleach) to a final concentration of 10% (approx. 0.5-1% active chlorine).[2]
-
Why? Hypochlorite rapidly oxidizes the indole ring of the D-Trp residues and cleaves the peptide bonds, irreversibly destroying receptor binding affinity.
-
Reaction Time: Allow to stand for 30 minutes minimum.
-
-
pH Adjustment (Optional but Recommended): If your facility requires neutral pH for pickup, carefully neutralize with dilute HCl after the 30-minute reaction time.
-
Final Disposal: Cap the container. Label as "Deactivated Peptide Waste - Oxidizer." Hand over to EHS for chemical disposal.
-
WARNING: NEVER pour this down the lab sink, even after deactivation, unless explicitly authorized by your local wastewater authority.
-
C. Spill Cleanup (Powder)
-
PPE: N95 respirator (or fume hood work), nitrile gloves, lab coat, safety goggles.
-
Containment: Cover the spill with a paper towel dampened with 10% Bleach .
-
Disposal: Place all cleanup materials into the Solid Chemical Waste stream (Incineration).
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this specific protease-resistant peptide.
Caption: Workflow for segregating and treating protease-resistant peptide waste to ensure total deactivation.
Scientific Rationale (The "Why")
The D-Amino Acid Stability Factor
Natural peptides (L-isomers) are rapidly hydrolyzed by peptidases in sewage systems and the environment. However, the inclusion of D-Thr and D-Trp in this Galanin analog creates a "steric clash" in the active site of proteolytic enzymes.
-
Consequence: If disposed of via standard biological streams (which rely on enzymatic breakdown in wastewater treatment), this molecule may persist, potentially affecting aquatic organisms via Galanin receptor modulation.
-
Solution: We utilize Chemical Oxidation (Bleach) or Thermal Oxidation (Incineration >800°C) rather than biological degradation.
Chemical Compatibility
-
Acetonitrile/Methanol (HPLC Waste): If the peptide is dissolved in organic solvents, DO NOT add bleach (risk of explosion or toxic gas). Collect these directly into "Organic Solvent Waste" containers. The incineration of the solvent will destroy the peptide.
References
-
U.S. Environmental Protection Agency (EPA). (2025).[4] RCRA Hazardous Waste Definitions: P and U Lists. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Retrieved from [Link]
- Vertex Pharmaceuticals/EHS Guidelines. (2025). Laboratory Waste Disposal Guidelines for Bioactive Peptides.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
